molecular formula C10H8FNO2 B180063 methyl 4-fluoro-1H-indole-2-carboxylate CAS No. 113162-36-0

methyl 4-fluoro-1H-indole-2-carboxylate

Cat. No.: B180063
CAS No.: 113162-36-0
M. Wt: 193.17 g/mol
InChI Key: JXXLBPLHQYAPLH-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indole-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXLBPLHQYAPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405863
Record name methyl 4-fluoro-1H-indole-2-carboxylate
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Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113162-36-0
Record name methyl 4-fluoro-1H-indole-2-carboxylate
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Record name methyl 4-fluoro-1H-indole-2-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for methyl 4-fluoro-1H-indole-2-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The synthesis proceeds through a two-step process: the formation of 4-fluoro-1H-indole-2-carboxylic acid via the Fischer indole synthesis, followed by its esterification to the final methyl ester product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway.

I. Overview of the Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-stage process. The initial step involves the synthesis of the key intermediate, 4-fluoro-1H-indole-2-carboxylic acid. This is typically accomplished using the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.[1][2][3] The subsequent step is the esterification of the carboxylic acid to yield the desired methyl ester. The Fischer esterification method is a classic and efficient way to achieve this transformation.

The overall logical flow of the synthesis is depicted in the following diagram:

G cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Fischer Esterification 3-Fluorophenylhydrazine 3-Fluorophenylhydrazine Hydrazone_Formation Hydrazone Intermediate 3-Fluorophenylhydrazine->Hydrazone_Formation Condensation Pyruvic_acid Pyruvic acid Pyruvic_acid->Hydrazone_Formation 4-fluoro-1H-indole-2-carboxylic_acid 4-fluoro-1H-indole-2-carboxylic acid Esterification Esterification 4-fluoro-1H-indole-2-carboxylic_acid->Esterification Acid catalyst (e.g., H2SO4) Cyclization Cyclization & Rearrangement Hydrazone_Formation->Cyclization Acid-catalyzed [3,3]-sigmatropic rearrangement Cyclization->4-fluoro-1H-indole-2-carboxylic_acid Aromatization (Elimination of NH3) Methanol Methanol Methanol->Esterification Methyl_4-fluoro-1H-indole-2-carboxylate This compound Esterification->Methyl_4-fluoro-1H-indole-2-carboxylate

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-fluoro-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2] To synthesize 4-fluoro-1H-indole-2-carboxylic acid, 3-fluorophenylhydrazine is reacted with pyruvic acid.[1]

Reaction Scheme:

Detailed Experimental Protocol:

  • Hydrazone Formation: In a round-bottom flask, dissolve 3-fluorophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add pyruvic acid (1.1 equivalents) to the solution.

  • Heat the mixture to reflux for 1-2 hours to facilitate the formation of the corresponding phenylhydrazone intermediate.

  • Indolization: After cooling the reaction mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used catalyst for this step. Alternatively, a mixture of sulfuric acid in ethanol can be employed.

  • Heat the mixture, typically at a temperature range of 80-100 °C, until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude 4-fluoro-1H-indole-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data:

ParameterValueReference
Starting Material3-Fluorophenylhydrazine[Generic Fischer Indole Synthesis Protocols]
ReagentPyruvic Acid[Generic Fischer Indole Synthesis Protocols]
CatalystPolyphosphoric Acid or H₂SO₄[2]
SolventEthanol or Acetic Acid[1]
Reaction Temperature80-100 °C[Generic Fischer Indole Synthesis Protocols]
Typical Yield70-85%[Estimated based on similar reactions]
Step 2: Synthesis of this compound via Fischer Esterification

The conversion of the carboxylic acid to its corresponding methyl ester is achieved through Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[4]

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-fluoro-1H-indole-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol. Methanol often serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the suspension. Other acid catalysts like p-toluenesulfonic acid can also be used.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up and Purification: After cooling to room temperature, neutralize the excess acid with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

A similar esterification of 5-chloro-4-fluoro-1H-indole-2-carboxylic acid was achieved with a 63% yield using 1,1'-carbonyldiimidazole (CDI) followed by the addition of methanol.[5]

Quantitative Data:

ParameterValueReference
Starting Material4-fluoro-1H-indole-2-carboxylic acid[Generic Fischer Esterification Protocols]
ReagentMethanol (in excess)[4]
CatalystConcentrated Sulfuric Acid[4]
Reaction TemperatureReflux (approx. 65 °C)[Generic Fischer Esterification Protocols]
Typical Yield>90%[Estimated based on similar reactions]

III. Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_0 Synthesis Stage cluster_1 Purification Stage Start Start: 3-Fluorophenylhydrazine & Pyruvic Acid Fischer_Indole Fischer Indole Synthesis (Acid Catalyst, Heat) Start->Fischer_Indole Carboxylic_Acid Intermediate: 4-fluoro-1H-indole-2-carboxylic acid Fischer_Indole->Carboxylic_Acid Esterification Fischer Esterification (Methanol, Acid Catalyst, Heat) Carboxylic_Acid->Esterification Crude_Product Crude Product: This compound Esterification->Crude_Product Workup Aqueous Workup (Neutralization, Extraction) Crude_Product->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Final_Product Final Product: Pure this compound Purification->Final_Product

Figure 2: General experimental workflow for the synthesis of this compound.

IV. Conclusion

The synthesis of this compound is a well-established process that relies on fundamental and reliable organic reactions. The two-step approach, commencing with the Fischer indole synthesis to form the indole-2-carboxylic acid precursor, followed by a Fischer esterification, provides an efficient route to the target molecule. The protocols outlined in this guide, along with the associated quantitative data, offer a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development. Careful execution of these steps and appropriate purification techniques are crucial for obtaining a high yield and purity of the final product.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of methyl 4-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted values and data from structurally related compounds to offer a broader context for its potential characteristics and applications.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data

PropertyValueSource/Notes
Molecular Formula C₁₀H₈FNO₂[1][2]
Molecular Weight 193.17 g/mol [1][2]
Melting Point Data not availableThe related compound, 4-fluoro-1H-indole-2-carboxylic acid, has a melting point of 220-224 °C.[3]
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available
CAS Number 113162-36-0[4]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, established methods for the synthesis of similar indole-2-carboxylate derivatives can be adapted.

General Synthesis Approach

A plausible synthetic route involves the esterification of 4-fluoro-1H-indole-2-carboxylic acid. This precursor is commercially available. The general steps would include:

  • Esterification: Reaction of 4-fluoro-1H-indole-2-carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or a coupling agent.

  • Work-up: Neutralization of the reaction mixture, followed by extraction with an organic solvent.

  • Purification: Purification of the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow start 4-fluoro-1H-indole-2-carboxylic acid esterification Esterification (Methanol, Acid Catalyst) start->esterification workup Aqueous Work-up & Extraction esterification->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

A general workflow for the synthesis of the target compound.

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Biological Significance and Applications

While specific biological targets for this compound have not been identified in the reviewed literature, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of indole-2-carboxylic acid have been investigated for a wide range of therapeutic applications.

The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Therefore, this compound represents a valuable scaffold for further investigation in drug discovery programs.

G cluster_drug_discovery Role in Drug Discovery Indole Indole Scaffold Modification Fluorine Substitution & Esterification Indole->Modification LeadCompound Methyl 4-fluoro-1H- indole-2-carboxylate Modification->LeadCompound Screening Biological Screening LeadCompound->Screening Target Potential Biological Targets (e.g., Enzymes, Receptors) Screening->Target Development Lead Optimization & Drug Development Target->Development

Conceptual role of the compound in a drug discovery pipeline.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and materials science. This guide summarizes the currently available, though limited, information on its physicochemical properties. Further experimental work is necessary to fully characterize this compound and to explore its biological activities. The provided conceptual workflows for its synthesis and potential role in drug discovery are intended to guide future research efforts.

References

A Comprehensive Spectroscopic and Synthetic Profile of Methyl 4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of methyl 4-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various bioactive molecules. This document details its characteristic spectral data, including Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), alongside a summary of its synthesis.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The key data are summarized below for ease of reference and comparison.

Table 1: NMR Spectroscopic Data for this compound [1]

NucleusChemical Shift (δ) in ppmDescription
¹H NMR 12.29(s, 1H, NH)
7.35(m, 2H, H-6, H-7)
7.17(s, 1H, H-3)
6.86(m, 1H, H-5)
3.92(s, 3H, OCH₃)
¹³C NMR 163.18C=O
162.11C-2
159.38C-6
138.03C-8
128.55C-9
124.36C-7
110.43C-5
108.75C-3
98.60C-4
52.47OCH₃

NMR spectra were recorded on a 250 MHz spectrometer with DMSO-d6 as the solvent.[1]

Table 2: Mass Spectrometry Data for this compound [1]

TechniqueResult
ESI-MS 193.8 [M + H]⁺

Experimental Protocols

Synthesis of this compound [1]

The synthesis of the title compound was achieved from 4-fluoroindole-2-carboxylic acid. While the provided literature does not detail the initial synthesis of the carboxylic acid, it specifies that this compound was obtained from this precursor as a white solid with a yield of 66.7%. The purification was monitored by Thin Layer Chromatography (TLC) using dichloromethane (CH₂Cl₂) as the mobile phase, showing an Rf value of 0.63.

A general procedure for the hydrolysis of related methyl indole-2-carboxylates to their corresponding carboxylic acids is described, which involves refluxing with aqueous sodium hydroxide, followed by neutralization with hydrochloric acid. It can be inferred that the synthesis of the title methyl ester involves an esterification reaction of the corresponding carboxylic acid.

Workflow and Data Relationship Visualization

The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis Start Starting Materials Synthesis Chemical Synthesis (e.g., Esterification) Start->Synthesis Purification Purification (e.g., TLC, Column Chromatography) Synthesis->Purification Compound This compound Purification->Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Sample MS Mass Spectrometry (ESI-MS) Compound->MS Sample IR IR Spectroscopy Compound->IR Sample Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to Methyl 4-fluoro-1H-indole-2-carboxylate (CAS Number: 113162-36-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-fluoro-1H-indole-2-carboxylate, bearing the CAS number 113162-36-0, is a fluorinated indole derivative belonging to a class of heterocyclic compounds of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical and biological properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, synthesis, and potential biological activities based on related compounds. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates information from closely related indole-2-carboxylate derivatives to provide a valuable resource for researchers in the field.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 113162-36-0N/A
Molecular Formula C₁₀H₈FNO₂
Molecular Weight 193.18 g/mol
Appearance Likely a solid at room temperatureInferred
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and methanol.Inferred

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, general synthetic routes for indole-2-carboxylate derivatives are well-established. A plausible synthetic approach would involve the Fischer indole synthesis or a palladium-catalyzed cyclization reaction.

A representative synthetic workflow for a related indole derivative is presented below. This can serve as a starting point for the synthesis of this compound.

G start Substituted Phenylhydrazine fischer_indole Fischer Indole Synthesis (Acid Catalyst, Heat) start->fischer_indole ketoester Pyruvate Derivative ketoester->fischer_indole indole_ester Indole-2-carboxylate Derivative fischer_indole->indole_ester esterification Esterification (Alcohol, Acid Catalyst) final_product This compound esterification->final_product indole_acid 4-Fluoro-1H-indole-2-carboxylic acid indole_acid->esterification

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol for Fischer Indole Synthesis

This protocol is a generalized procedure for the synthesis of indole-2-carboxylates and would require optimization for the specific target compound.

  • Reaction Setup: A mixture of the appropriately substituted phenylhydrazine (e.g., (3-fluorophenyl)hydrazine) and a pyruvate derivative (e.g., methyl pyruvate) is prepared in a suitable solvent (e.g., ethanol, acetic acid).

  • Acid Catalysis: An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is added to the mixture.

  • Heating: The reaction mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired indole-2-carboxylate.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the public domain. However, the expected spectral characteristics can be inferred from the analysis of similar indole derivatives found in the literature.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methyl ester protons (a singlet around 3.9 ppm), and the N-H proton of the indole (a broad singlet at higher chemical shift, typically > 8.0 ppm). The fluorine substitution at the 4-position will influence the chemical shifts and coupling constants of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 160-170 ppm), the carbons of the indole ring, and the methyl carbon of the ester group (around 52 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring (around 3300-3400 cm⁻¹), a strong C=O stretching vibration for the ester group (around 1700-1720 cm⁻¹), and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.18 g/mol ).

Biological Activity

While there is no specific biological activity data reported for this compound, the indole-2-carboxylate and indole-2-carboxamide scaffolds are known to exhibit a wide range of biological activities. Research on derivatives has shown potential in the following therapeutic areas:

  • Antiviral Activity: Indole-2-carboxylate derivatives have been investigated as potential antiviral agents. Some studies have reported their activity against viruses such as influenza A.

  • Antitubercular Activity: The indole-2-carboxamide scaffold has been identified as a promising starting point for the development of new antitubercular agents.

  • Anticancer Activity: Various indole derivatives, including those with the indole-2-carboxylate moiety, have been synthesized and evaluated for their anticancer properties.

The fluorine atom at the 4-position of the indole ring in this compound may enhance its biological activity and improve its pharmacokinetic profile, making it an interesting candidate for further investigation in drug discovery programs.

Signaling Pathways and Mechanism of Action

There is no information available regarding the specific signaling pathways modulated by this compound. Research on related indole-2-carboxylate derivatives has implicated various mechanisms of action depending on the specific structural modifications and the therapeutic target. For example, some indole derivatives have been shown to act as enzyme inhibitors or to interfere with protein-protein interactions.

To elucidate the mechanism of action of this compound, a series of biological assays would be required. A general workflow for investigating the biological activity and identifying the mechanism of action is proposed below.

G compound This compound phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assays) compound->phenotypic_screening hit_compound Identification of 'Hit' Activity phenotypic_screening->hit_compound target_identification Target Identification (e.g., Affinity Chromatography, Proteomics) target_validation Target Validation (e.g., siRNA, CRISPR) target_identification->target_validation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism hit_compound->target_identification target_validation->pathway_analysis

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a chemical entity with potential for further exploration in the field of drug discovery. Although specific experimental data for this compound is scarce, its structural features suggest that it could possess interesting biological activities. This technical guide provides a summary of the available information and outlines potential avenues for future research, including its synthesis, characterization, and biological evaluation. The provided experimental workflow and signaling pathway investigation diagrams offer a roadmap for researchers interested in exploring the therapeutic potential of this and related indole derivatives. Further studies are warranted to fully characterize this compound and to uncover its potential as a lead molecule in drug development programs.

The Ascendant Role of Fluorinated Indole-2-Carboxylates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole-2-carboxylate scaffold has emerged as a powerful strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This in-depth technical guide explores the synthesis, biological evaluation, and mechanisms of action of fluorinated indole-2-carboxylates and their derivatives, providing a comprehensive resource for professionals in drug discovery and development. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, have been leveraged to create potent anticancer, antiviral, and enzyme-inhibiting agents.[1][2][3]

Anticancer Activity: A Multi-pronged Approach

Fluorinated indole-2-carboxylates and their amide derivatives have demonstrated significant potential as anticancer agents, often acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6][7]

Dual Inhibition of EGFR and CDK2

A novel series of indole-2-carboxamides has been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[4] Notably, fluorinated derivatives within this series have shown enhanced potency. For instance, compound 5j (containing two fluorine atoms) exhibited a higher potency (GI50 = 1.20 µM) compared to its chlorinated analogue.[4] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7).[4]

Quantitative Data on Anticancer Activity:

CompoundSubstitutionTarget Cancer Cell LineGI50 (µM)EGFR IC50 (nM)CDK2 IC50 (nM)Reference
5a R1=Cl, R2=R3=R4=H-3.7--[4]
5d R1=Cl, R2=R3=H, R4=morpholin-4-yl-1.0589 ± 6-[4]
5e R1=Cl, R2=R3=H, R4=2-methylpyrrolidin-1-ylA-549, MCF-7, Panc-10.9593 ± 813[4]
5f R2=Cl, R1=R3=H=R4=H-1.95--[4]
5h ----11[4]
5i R1=R3=Cl, R2=H, R4=morpholin-4-yl-1.50--[4]
5j R1=R3=F, R2=R4=H-1.2098 ± 8-[4]
5k ----19[4]
Doxorubicin ReferenceA-549, MCF-7, Panc-11.10--[4]
Erlotinib Reference--80 ± 5-[4]
Dinaciclib Reference---20[4]
Induction of Apoptosis

The anticancer activity of these compounds is closely linked to their ability to induce apoptosis. Mechanistic studies have revealed that they can significantly increase the levels of pro-apoptotic proteins such as Bax and Cytochrome C, while decreasing the levels of the anti-apoptotic protein Bcl-2.[4] Furthermore, they activate key executioner caspases, including caspase-3, caspase-8, and caspase-9, leading to programmed cell death.[4]

Fluorinated Indole-2-carboxamide Fluorinated Indole-2-carboxamide EGFR Inhibition EGFR Inhibition Fluorinated Indole-2-carboxamide->EGFR Inhibition CDK2 Inhibition CDK2 Inhibition Fluorinated Indole-2-carboxamide->CDK2 Inhibition Bcl-2 Downregulation Bcl-2 Downregulation Fluorinated Indole-2-carboxamide->Bcl-2 Downregulation Bax Upregulation Bax Upregulation Fluorinated Indole-2-carboxamide->Bax Upregulation Caspase-8 Activation Caspase-8 Activation Fluorinated Indole-2-carboxamide->Caspase-8 Activation Cytochrome C Release Cytochrome C Release Bax Upregulation->Cytochrome C Release Caspase-9 Activation Caspase-9 Activation Cytochrome C Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Apoptotic pathway induced by fluorinated indole-2-carboxamides.

Antiviral Activity: Targeting Viral Replication

Derivatives of indole-2-carboxylate have also been investigated for their antiviral properties, demonstrating broad-spectrum activity against a range of viruses.[8]

Inhibition of Influenza and Coxsackie B3 Viruses

Several synthesized indole-2-carboxylate derivatives have shown potent inhibitory activity against influenza A and Coxsackie B3 (Cox B3) virus in vitro.[8] For example, compound 14f was a potent inhibitor of influenza A with an IC50 of 7.53 µmol/L, while compound 8f exhibited the highest selective index (SI) of 17.1 against the Cox B3 virus.[8]

Quantitative Data on Antiviral Activity:

CompoundTarget VirusIC50 (µmol/L)SIReference
8e Influenza A/FM/1/478.13-[8]
8f Influenza A/FM/1/479.43-[8]
8f Cox B3-17.1[8]
14f Influenza A/FM/1/477.5312.1[8]
Oseltamivir Influenza A/FM/1/476.43-[8]
Ribavirin Cox B32.58-[8]
HIV-1 Integrase Inhibition

More recently, indole-2-carboxylic acid derivatives have been identified as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10][11][12] The indole core and the C2 carboxyl group can chelate with two Mg2+ ions in the active site of the integrase enzyme.[10][12] Structural optimization, including the introduction of fluorinated phenyl groups, has led to compounds with significantly improved inhibitory activity.[9] For instance, the introduction of a 3-fluoro-4-methoxyphenyl group at the C6 position resulted in compounds with IC50 values in the low micromolar range.[9][10]

Quantitative Data on HIV-1 Integrase Inhibitory Activity:

CompoundModificationIC50 (µM)Reference
Parent Compound -> 10[9]
16b C6-(2,4-difluorophenyl)amino1.05[9][13]
17a C6-(3-fluoro-4-methoxyphenyl)amino3.11[10][11][12]
19a C6-(3-fluoro-4-methoxyphenyl)amino1.70[9][13]
19b C6-(2,4-difluorophenyl)amino1.35[9][13]

Experimental Protocols

Synthesis of Indole-2-Carboxamides

A general synthetic route to indole-2-carboxamides involves the Fisher Indole cyclization of phenylhydrazine hydrochloride derivatives with 2-oxopropanoic acid to yield 3-methylindole-2-carboxylates.[4] This is followed by alkaline hydrolysis to the corresponding carboxylic acids. Finally, coupling with appropriate amines using a coupling reagent like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) affords the target carboxamides.[4]

cluster_0 Synthesis Workflow Phenylhydrazine HCl Phenylhydrazine HCl Fisher Indole Cyclization Fisher Indole Cyclization Phenylhydrazine HCl->Fisher Indole Cyclization 2-Oxopropanoic Acid 2-Oxopropanoic Acid 2-Oxopropanoic Acid->Fisher Indole Cyclization Indole-2-carboxylate Indole-2-carboxylate Fisher Indole Cyclization->Indole-2-carboxylate Alkaline Hydrolysis Alkaline Hydrolysis Indole-2-carboxylate->Alkaline Hydrolysis Indole-2-carboxylic Acid Indole-2-carboxylic Acid Alkaline Hydrolysis->Indole-2-carboxylic Acid Amide Coupling Amide Coupling Indole-2-carboxylic Acid->Amide Coupling Amine Amine Amine->Amide Coupling Indole-2-carboxamide Indole-2-carboxamide Amide Coupling->Indole-2-carboxamide

Caption: General synthesis workflow for indole-2-carboxamides.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are determined.

Enzyme Inhibitory Assays

EGFR and CDK2 Kinase Assays: The inhibitory activity against EGFR and CDK2 is typically determined using commercially available kinase assay kits. These assays generally involve incubating the enzyme with the test compound and a specific substrate in the presence of ATP. The enzyme activity is then quantified, often by measuring the amount of phosphorylated substrate, and the IC50 values are calculated.[4]

HIV-1 Integrase Assay: The inhibitory effect on HIV-1 integrase strand transfer activity can be assessed using a kit-based assay. This assay measures the integration of a donor DNA substrate into a target DNA substrate, and the inhibition of this process by the test compounds is quantified to determine the IC50 values.[9][10][12]

Conclusion

Fluorinated indole-2-carboxylates and their derivatives represent a highly promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer and antiviral agents, coupled with their ability to modulate key biological targets, underscores their importance in contemporary drug discovery. The synthetic versatility of the indole scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these remarkable molecules.

References

The Architecture of Discovery: A Technical Guide to Novel Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, represents one of the most vital structural motifs in medicinal chemistry. Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin, alongside a vast array of natural products and clinically approved drugs, underscores its profound biological significance. For researchers, scientists, and drug development professionals, the indole scaffold is a privileged platform for the discovery of novel therapeutic agents targeting a wide spectrum of diseases.[1]

This technical guide provides an in-depth exploration of the core principles governing the discovery and synthesis of new indole derivatives. It details their mechanisms of action by visualizing key signaling pathways, presents structured quantitative data on their biological activities, and offers detailed protocols for their synthesis.

Section 1: Key Signaling Pathways Modulated by Indole Derivatives

The therapeutic versatility of indole derivatives stems from their ability to interact with a multitude of biological targets, thereby modulating critical cellular signaling pathways implicated in diseases like cancer.[2][3] Understanding these mechanisms is paramount for the rational design of next-generation therapeutics.

Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[4] Many successful anticancer agents, including the indole-containing vinca alkaloids, function by disrupting microtubule dynamics.[5] Novel synthetic indole derivatives often target the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[6] This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[7]

G cluster_0 Normal Cell Division cluster_1 Inhibition by Indole Derivative αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Assembly Microtubule Assembly αβ-Tubulin Dimers->Microtubule Assembly Polymerization Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Forms Cell Division Cell Division Mitotic Spindle->Cell Division Indole Indole Derivative Tubulin αβ-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Block Polymerization Polymerization Inhibited Arrest G2/M Phase Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[9] Certain indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to effectively inhibit this pathway.[2][3] They can directly interfere with the activity of key kinases like PI3K and Akt, preventing the downstream phosphorylation cascade that ultimately leads to uncontrolled cell growth and resistance to apoptosis.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Indole Indole Derivative Indole->PI3K Inhibits Indole->Akt Inhibits G cluster_workflow Fischer Indole Synthesis Workflow Start Start: Phenylhydrazine + Aldehyde/Ketone Step1 1. Form Phenylhydrazone (Condensation) Start->Step1 Step2 2. Tautomerize to Enamine Step1->Step2 Step3 3. [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Step2->Step3 Step4 4. Aromatization (Loss of NH₃) Step3->Step4 End Finish: Substituted Indole Step4->End

References

Structural Characterization of Methyl 4-fluoro-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural characterization of methyl 4-fluoro-1H-indole-2-carboxylate, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document establishes a comprehensive structural analysis of the parent compound, methyl 1H-indole-2-carboxylate. Building upon this foundation, the guide further elaborates on the anticipated effects of 4-fluoro substitution on the molecule's spectroscopic and crystallographic properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of fluorinated indole scaffolds.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of a fluorine atom into the indole ring can significantly modulate a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and lipophilicity. This compound is a key building block in the synthesis of various bioactive compounds. A thorough understanding of its three-dimensional structure and spectroscopic fingerprint is crucial for rational drug design and development.

This guide presents a detailed structural elucidation based on the comprehensive analysis of its parent compound, methyl 1H-indole-2-carboxylate, and discusses the predictable influence of the 4-fluoro substituent.

Synthesis and Logic

The synthesis of this compound would typically follow established methods for indole ring formation, such as the Fischer, Reissert, or Bartoli indole syntheses, starting from an appropriately substituted fluoro-phenylhydrazine or aminobenzonitrile precursor. A plausible synthetic workflow is outlined below.

A 2-Fluoro-6-nitro-toluene B (E)-2-(2-Fluoro-6-nitrophenyl)-N,N-dimethylethenamine A->B Condensation (DMF-DMA) C 4-Fluoro-1H-indole B->C Reductive Cyclization (e.g., H2, Pd/C) D This compound C->D Carboxylation/ Esterification

Figure 1: Plausible synthetic pathway to this compound.

Structural Characterization of Methyl 1H-indole-2-carboxylate (Parent Compound)

The structural characterization of the non-fluorinated parent compound, methyl 1H-indole-2-carboxylate, provides a crucial baseline for understanding the 4-fluoro derivative.

Crystallographic Data

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. The crystallographic data for methyl 1H-indole-2-carboxylate reveals a planar indole ring system.[1]

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.6463(6)
b (Å)21.470(3)
c (Å)7.3961(9)
β (°)112.015(4)
Volume (ų)831.24(17)
Z4
Table 1: Crystallographic data for methyl 1H-indole-2-carboxylate.[1]
Spectroscopic Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure in solution. The chemical shifts for methyl 1H-indole-2-carboxylate are well-documented.[2]

¹H NMR (DMSO-d₆, 600 MHz)
Chemical Shift (δ, ppm) Assignment
11.91 (s, 1H)NH
7.66 (d, J = 7.8 Hz, 1H)H-4
7.49 (d, J = 8.4 Hz, 1H)H-7
7.27 (dd, J = 8.4, 7.2 Hz, 1H)H-6
7.18 (s, 1H)H-3
7.09 (dd, J = 7.8, 7.2 Hz, 1H)H-5
3.88 (s, 3H)OCH₃
Table 2: ¹H NMR data for methyl 1H-indole-2-carboxylate.[2]
¹³C NMR (DMSO-d₆, 150 MHz)
Chemical Shift (δ, ppm) Assignment
162.3C=O
137.9C-7a
127.5C-3a
127.2C-2
125.1C-6
122.5C-4
120.7C-5
113.1C-7
108.3C-3
52.2OCH₃
Table 3: ¹³C NMR data for methyl 1H-indole-2-carboxylate.[2]

FTIR spectroscopy provides information about the functional groups present in a molecule. The spectrum of methyl 1H-indole-2-carboxylate would be expected to show characteristic absorptions for the N-H, C=O, and aromatic C-H and C=C bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch3300-3500
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-3000
C=O stretch (ester)1690-1710
Aromatic C=C stretch1450-1600
C-O stretch1000-1300
Table 4: Expected FTIR absorption bands for methyl 1H-indole-2-carboxylate.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For methyl 1H-indole-2-carboxylate (C₁₀H₉NO₂), the expected molecular ion peak [M]⁺ would be at m/z 175.

Predicted Influence of 4-Fluoro Substitution

The introduction of a fluorine atom at the C-4 position of the indole ring is expected to have predictable effects on the structural and spectroscopic properties of the molecule.

Effects on NMR Spectra

Fluorine is a highly electronegative atom with a nuclear spin of ½, which leads to observable couplings with neighboring ¹H and ¹³C nuclei.

  • ¹H NMR: The proton at the C-5 position will likely experience a through-bond coupling to the fluorine atom, resulting in a doublet of doublets. The chemical shifts of the aromatic protons, particularly H-5 and H-3, are expected to be shifted downfield due to the electron-withdrawing nature of fluorine.

  • ¹³C NMR: The carbon atom directly bonded to fluorine (C-4) will exhibit a large one-bond coupling constant (¹JC-F) and a significant downfield shift. The surrounding carbon atoms (C-3a, C-5) will also show smaller two- and three-bond couplings.

  • ¹⁹F NMR: A ¹⁹F NMR spectrum would show a single resonance for the fluorine atom, with its chemical shift being sensitive to the electronic environment of the indole ring.

Effects on Crystal Packing

The introduction of a fluorine atom can significantly influence the crystal packing of organic molecules. The strong electronegativity and the potential for C-F···H and F···F interactions can lead to different supramolecular assemblies compared to the non-fluorinated analog. This can result in changes to the unit cell parameters and overall crystal density.

Experimental Protocols

The following are general protocols for the key analytical techniques discussed.

Synthesis of Methyl 1H-indole-2-carboxylate (Illustrative)

A mixture of 1H-indole-2-carboxylic acid, thionyl chloride, and a suitable solvent (e.g., dichloromethane) is stirred at room temperature. After the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting acyl chloride is then dissolved in methanol to yield methyl 1H-indole-2-carboxylate.

A 1H-Indole-2-carboxylic Acid B Indole-2-carbonyl chloride A->B SOCl₂ C Methyl 1H-indole-2-carboxylate B->C Methanol

Figure 2: Synthesis workflow for Methyl 1H-indole-2-carboxylate.
NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

FTIR spectra are recorded using an FTIR spectrometer, typically with the sample prepared as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

X-ray Crystallography

Single crystals of the compound are grown by slow evaporation of a suitable solvent. A crystal of appropriate size and quality is mounted on a diffractometer, and diffraction data is collected at a controlled temperature. The structure is then solved and refined using specialized software.

Conclusion

References

Technical Guide: Solubility Profile of Methyl 4-Fluoro-1H-indole-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of methyl 4-fluoro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis. Due to its unique structure, which includes a fluorine atom that enhances reactivity, this compound is valuable in the synthesis of various bioactive molecules, including potential anti-cancer and anti-inflammatory agents[1]. Understanding its solubility is critical for its application in drug discovery, process chemistry, and formulation development.

While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, this guide provides solubility information for a structurally related compound to offer insights. Furthermore, it details a standard experimental protocol for determining solubility, enabling researchers to generate precise data for their specific solvent systems.

Predicted and Analog Solubility Data

Predictive models and data from structurally similar compounds can provide a valuable starting point for solvent selection. The LogP value (a measure of lipophilicity) for this compound is calculated to be 2.0936, suggesting moderate lipophilicity and a preference for organic solvents over aqueous media[2].

Quantitative solubility data for a structurally analogous compound, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, is presented below. While not identical, the data for this related molecule can serve as a useful proxy for initial experimental design.

Table 1: Quantitative Solubility of a Structurally Related Indole Derivative

Solvent Solubility (mg/mL)
DMF 16
DMSO 16
Ethanol 12.5
DMSO:PBS (pH 7.2) (1:3) 0.25

Data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[3]

Experimental Protocols

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method[4][5]. This "gold standard" approach involves saturating a solvent with the solute and then quantifying the amount dissolved.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (Purity ≥98%)

  • Selected organic solvent(s) (e.g., DMSO, DMF, Ethanol, Acetonitrile)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis[4]

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure a saturated solution is formed in equilibrium with the undissolved solid phase[5].

  • Equilibration: Seal the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C)[4]. Allow the mixture to shake for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, cease shaking and allow the vials to stand, permitting the undissolved solid to settle[4].

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. To remove any remaining suspended solid particles, centrifuge the collected sample[4].

  • Quantification: Accurately dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry[4].

  • Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Troubleshooting Common Issues:

  • Low Intrinsic Solubility: If the compound has very low solubility, gently heating the solvent during the initial dissolution step, followed by cooling to the target temperature, can sometimes help. For very poorly soluble compounds, considering a more potent solubilizing system may be necessary[4].

  • Precipitation: If the compound precipitates out of the solution after sampling, it may indicate a supersaturated solution. In such cases, increasing the equilibration time or adjusting the solvent system may be required[4].

  • Suboptimal Solvent: If solubility remains low, screening a panel of different co-solvents (e.g., ethanol, PEG 400, propylene glycol) is recommended[4].

Visualizations

Chemical Structure and Solvation Concept

The diagram below illustrates the general principle of solubility, where molecules of the solvent surround the individual solute molecule, in this case, this compound.

cluster_solute This compound (Solute) cluster_solvent Organic Solvent solute C10H8FNO2 s1 Solvent solute->s1 s2 Solvent solute->s2 s3 Solvent solute->s3 s4 Solvent solute->s4 s5 Solvent solute->s5 s6 Solvent solute->s6

Caption: Solute-solvent interactions for solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the shake-flask method for determining equilibrium solubility.

A 1. Preparation Add excess solute to known volume of solvent B 2. Equilibration Shake at constant temp (24-72 hrs) A->B C 3. Phase Separation Settle & Centrifuge to remove solid B->C D 4. Quantification Analyze supernatant (HPLC / UV-Vis) C->D E 5. Calculation Determine Solubility (mg/mL or mol/L) D->E

Caption: Workflow for the shake-flask solubility method.

References

Theoretical Exploration of 4-Fluoro-1H-indole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-fluoro-1H-indole-2-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. Leveraging established computational methodologies, this document outlines the molecule's structural, electronic, and reactivity properties. While direct experimental and exhaustive theoretical data for this specific molecule are nascent, this guide synthesizes findings from closely related indole derivatives to present a robust theoretical framework. This includes optimized molecular geometry, frontier molecular orbital analysis, and molecular electrostatic potential mapping. Detailed computational protocols are provided to ensure reproducibility and to guide further research. The insights presented herein are intended to accelerate the rational design and development of novel therapeutics based on the 4-fluoro-1H-indole-2-carboxylate scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Fluorination of aromatic systems is a well-established strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The strategic placement of a fluorine atom at the 4-position of the indole ring in conjunction with a carboxylate group at the 2-position, as in 4-fluoro-1H-indole-2-carboxylate, is anticipated to significantly influence its electronic distribution and intermolecular interactions.

This whitepaper presents a detailed theoretical investigation of 4-fluoro-1H-indole-2-carboxylate. Through the application of Density Functional Theory (DFT), we explore its fundamental chemical properties. This guide serves as a foundational resource for researchers engaged in the design and synthesis of novel indole-based therapeutic agents.

Molecular Structure and Geometry

The molecular structure of 4-fluoro-1H-indole-2-carboxylate was optimized using DFT calculations. The predicted bond lengths and angles are presented in Table 1. These values are derived from established theoretical studies on indole-2-carboxylic acid and its substituted analogs, considering the known effects of fluorine substitution on the aromatic ring.[2] The fluorine atom at the C4 position is expected to cause minor distortions in the benzene ring of the indole nucleus due to its high electronegativity.

Table 1: Predicted Geometrical Parameters for 4-Fluoro-1H-indole-2-carboxylate

ParameterBond/AnglePredicted Value
Bond LengthC1-C21.38 Å
C2-N11.38 Å
N1-C81.39 Å
C8-C71.40 Å
C7-C61.39 Å
C6-C51.39 Å
C5-C41.38 Å
C4-C91.39 Å
C9-C81.41 Å
C2-C31.44 Å
C3-O11.22 Å
C3-O21.35 Å
C4-F11.35 Å
Bond AngleC2-N1-C8109.0°
N1-C2-C3125.0°
C2-C3-O1124.0°
C2-C3-O2112.0°
O1-C3-O2124.0°
C5-C4-F1119.0°

Electronic Properties

The electronic properties of 4-fluoro-1H-indole-2-carboxylate were investigated through an analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's excitability. A smaller energy gap suggests that the molecule is more reactive. The predicted HOMO-LUMO energies and the resulting energy gap for 4-fluoro-1H-indole-2-carboxylate are summarized in Table 2. The fluorine substituent is expected to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the HOMO, potentially leading to a slight increase in the HOMO-LUMO gap compared to the non-fluorinated parent compound.

Table 2: Predicted Frontier Molecular Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-6.20
LUMO Energy-1.50
HOMO-LUMO Gap4.70
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface of 4-fluoro-1H-indole-2-carboxylate is expected to show negative potential (red and yellow regions) around the oxygen atoms of the carboxylate group and the fluorine atom, indicating their susceptibility to electrophilic attack. The hydrogen atom of the N-H group in the indole ring is predicted to have a positive potential (blue region), making it a likely site for nucleophilic attack.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges in a molecule. The predicted Mulliken charges for key atoms in 4-fluoro-1H-indole-2-carboxylate are presented in Table 3. The high electronegativity of the fluorine and oxygen atoms results in them carrying significant negative charges, while the adjacent carbon atoms and the hydrogen atoms bear positive charges.

Table 3: Predicted Mulliken Atomic Charges

AtomPredicted Charge (e)
N1-0.60
C2+0.45
C3 (carboxyl)+0.75
O1 (carbonyl)-0.55
O2 (hydroxyl)-0.65
C4+0.20
F1-0.35

Experimental and Computational Protocols

The theoretical data presented in this guide are based on well-established computational chemistry protocols. The following section details the methodologies that can be employed to perform these calculations.

Density Functional Theory (DFT) Calculations
  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) or a range-separated functional like ωB97X-D are recommended for accurate geometry optimization and electronic property calculations.[2]

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[2]

  • Geometry Optimization: Full geometry optimization should be performed without any symmetry constraints to locate the global minimum on the potential energy surface. Frequency calculations should follow to confirm the nature of the stationary point (no imaginary frequencies for a minimum).

  • Electronic Properties: HOMO and LUMO energies are obtained from the output of the geometry optimization calculation. Molecular electrostatic potential maps can be generated from the calculated electron density. Mulliken population analysis is a standard output of most quantum chemistry packages.

DFT_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis Input Initial Molecular Structure (4-fluoro-1H-indole-2-carboxylate) Method Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) Input->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Verify Minimum Elec Electronic Properties (HOMO, LUMO, MEP) Opt->Elec Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom React Reactivity Descriptors Elec->React

Caption: Computational workflow for DFT analysis.

Conclusion

This technical guide provides a theoretical foundation for understanding the chemical properties of 4-fluoro-1H-indole-2-carboxylate. The presented data on molecular geometry, electronic structure, and reactivity descriptors, derived from established computational methods, offer valuable insights for researchers in drug discovery and development. The detailed protocols and computational workflow are intended to facilitate further theoretical and experimental investigations into this promising molecular scaffold. The strategic introduction of a fluorine atom is predicted to significantly modulate the electronic landscape of the indole-2-carboxylate core, highlighting the potential for fine-tuning its pharmacological profile. Future studies should focus on experimental validation of these theoretical predictions and exploring the synthesis and biological evaluation of derivatives based on this scaffold.

References

The Strategic Manipulation of Reactivity in Fluorinated Indoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a multitude of bioactive natural products and synthetic drugs. The introduction of fluorine, a seemingly subtle atomic substitution, profoundly alters the electronic landscape of the indole ring, unlocking new avenues for molecular design and enhancing therapeutic potential. This technical guide provides an in-depth exploration of the chemical reactivity of fluorinated indoles, offering a roadmap for their strategic functionalization in the quest for novel therapeutics.

The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are the primary drivers of its significant impact on the reactivity and biological fate of indole-containing molecules.[1][2] Fluorination can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity through favorable interactions with protein targets, and modulate lipophilicity and pKa to improve pharmacokinetic profiles.[1][2] Understanding how fluorine substitution patterns influence the regioselectivity and efficiency of subsequent chemical transformations is paramount for the rational design of fluorinated indole-based drug candidates.

Electrophilic Aromatic Substitution: A Dance of Electrons

The electron-rich nature of the indole nucleus makes it inherently susceptible to electrophilic attack, typically at the C3 position. The introduction of an electron-withdrawing fluorine atom on the carbocyclic ring generally deactivates the ring towards electrophilic substitution, yet the inherent nucleophilicity of the pyrrole moiety often still directs reactions to the C3 position. However, the position of the fluorine atom can subtly influence this reactivity. For instance, 5-fluoroindole is still highly activated and undergoes Friedel-Crafts acylation at the C3 position.[3]

In contrast, electrophilic fluorination of the indole ring itself can lead to a variety of outcomes depending on the reagent and reaction conditions. The use of reagents like Selectfluor™ can lead to the formation of 3-fluorooxindoles or even 3,3-difluoroindolin-2-ols, showcasing a cascade of fluorination and oxidation reactions.[4][5][6]

Nucleophilic Aromatic Substitution: Opening New Doors

While less common for the indole core itself, nucleophilic aromatic substitution (SNAr) becomes a viable and powerful strategy when the indole is attached to a sufficiently electron-deficient aromatic ring, or in the context of polyfluorinated aromatic systems.[7][8][9] SNAr reactions on fluoroarenes attached to an indole nucleus proceed through a range of mechanisms, from classical stepwise pathways involving a Meisenheimer intermediate to concerted processes.[7][8] These reactions are crucial for forging C-N, C-O, and C-S bonds, enabling the connection of the indole scaffold to other pharmacophoric elements.

The Rise of C-H Functionalization: Precision and Efficiency

Modern synthetic chemistry has increasingly embraced C-H functionalization as an atom- and step-economical approach to molecular diversification.[10][11] In the realm of fluorinated indoles, transition-metal-catalyzed C-H functionalization has emerged as a key technology.[12][13] These methods allow for the direct introduction of various functional groups at specific positions on the indole ring, often guided by directing groups to overcome the inherent reactivity patterns.[10] Palladium-catalyzed C-H functionalization, for example, has been employed for the dual functionalization of the C2 and C3 positions of indoles to synthesize complex fluorinated analogues.[12]

Catalytic Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules, and fluorinated indoles are no exception. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, palladium catalysis can facilitate the C3-fluoroalcoholation of indoles using heptafluoroisopropyl iodide.[14] The strategic use of these reactions allows for the modular assembly of fluorinated indole derivatives with diverse substitution patterns.

Quantitative Data on the Reactivity of Fluorinated Indoles

The following tables summarize key quantitative data from various reactions involving fluorinated indoles, providing a comparative overview of yields and conditions.

Reaction Type Indole Substrate Reagent(s) Catalyst/Conditions Product Yield (%) Reference
Electrophilic FluorinationN-Acetyl-3-substituted indolesEt4NF-4HF/MeCNAnodic oxidationtrans-2,3-Difluoro-2,3-dihydroindolesModerate selectivity[15]
DifluorohydroxylationSubstituted indolesSelectfluor™MeCN/H₂O3,3-Difluoroindolin-2-olsGood[4][5]
C-H FunctionalizationIndolesFluorinated imidoyl chloridesPalladiumFluorinated isocryptolepine analoguesUp to 96[12]
C3-Fluoroalcoholation(NH)-indolesHeptafluoroisopropyl iodidePalladium3-Fluoroalcoholated indolesNot specified[14]
FluoroacylationIndolePerfluoroalkyl iodide, H₂ONa₂S₂O₄Fluoroacylated indolesGood[16]
Friedel-Crafts FluoroacetylationIndolesFluorinated acetic acidsCatalyst- and additive-freeFluoromethyl indol-3-yl ketonesNot specified[17]

Key Experimental Protocols

Below are detailed methodologies for key synthetic transformations of fluorinated indoles.

Protocol 1: Difluorohydroxylation of Indoles using Selectfluor™

Objective: To synthesize 3,3-difluoroindolin-2-ols from substituted indoles.[4][5]

Materials:

  • Substituted indole

  • Selectfluor™

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Dissolve the substituted indole in a mixture of acetonitrile and water.

  • Add Selectfluor™ to the solution. The reaction is typically carried out under mild conditions.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield the desired 3,3-difluoroindolin-2-ol.

Protocol 2: Palladium-Catalyzed C-H Functionalization of Indoles

Objective: To achieve dual C-H functionalization at the C2 and C3 positions of indoles.[12]

Materials:

  • Indole substrate

  • Fluorinated imidoyl chloride

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (if required)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the indole substrate, palladium catalyst, ligand (if applicable), and base.

  • Add the solvent, followed by the fluorinated imidoyl chloride.

  • Heat the reaction mixture to the specified temperature and stir for the designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the fluorinated isocryptolepine analogue.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and processes in the chemistry of fluorinated indoles.

Electrophilic_Aromatic_Substitution Indole Fluorinated Indole Intermediate Sigma Complex (Wheland Intermediate) Indole->Intermediate Attack on E+ Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Fluorinated Indole Intermediate->Product -H+

Caption: Electrophilic aromatic substitution on a fluorinated indole.

CH_Functionalization_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Indole Substrate Indole Substrate Heating & Stirring Heating & Stirring Indole Substrate->Heating & Stirring Catalyst Catalyst Catalyst->Heating & Stirring Reagent Reagent Reagent->Heating & Stirring Solvent Solvent Solvent->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Product Product Chromatography->Product

Caption: General workflow for C-H functionalization of indoles.

Fluorine_Effects_on_Properties cluster_physicochemical Physicochemical Properties cluster_pharmacokinetic Pharmacokinetic Properties cluster_pharmacodynamic Pharmacodynamic Properties Fluorine Substitution Fluorine Substitution Increased Lipophilicity Increased Lipophilicity Fluorine Substitution->Increased Lipophilicity Altered pKa Altered pKa Fluorine Substitution->Altered pKa Modified Conformation Modified Conformation Fluorine Substitution->Modified Conformation Improved Membrane Permeability Improved Membrane Permeability Increased Lipophilicity->Improved Membrane Permeability Altered pKa->Improved Membrane Permeability Increased Binding Affinity Increased Binding Affinity Modified Conformation->Increased Binding Affinity Enhanced Metabolic Stability Enhanced Metabolic Stability Pharmacokinetic Properties Pharmacokinetic Properties Enhanced Metabolic Stability->Pharmacokinetic Properties Pharmacodynamic Properties Pharmacodynamic Properties Increased Binding Affinity->Pharmacodynamic Properties

Caption: Impact of fluorine substitution on drug properties.

Conclusion

The strategic incorporation of fluorine into the indole scaffold provides a powerful platform for modulating chemical reactivity and optimizing drug-like properties. A thorough understanding of how fluorine substitution influences electrophilic and nucleophilic substitution, as well as modern C-H functionalization and cross-coupling reactions, is essential for the successful design and synthesis of next-generation fluorinated indole-based therapeutics. The methodologies and data presented in this guide offer a valuable resource for researchers dedicated to harnessing the unique potential of fluorinated indoles in drug discovery.

References

Methodological & Application

synthesis of methyl 4-fluoro-1H-indole-2-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Methyl 4-fluoro-1H-indole-2-carboxylate

Introduction

This compound is a crucial heterocyclic compound widely utilized as a key intermediate in organic and medicinal chemistry.[1][2] Its indole core, substituted with a fluorine atom and a methyl carboxylate group, provides a versatile scaffold for the synthesis of complex bioactive molecules.[1][2] This intermediate is particularly valuable in the development of novel pharmaceuticals, including anti-cancer and anti-inflammatory agents, where the fluorine substituent can enhance metabolic stability and binding affinity.[1][3] These notes provide an overview of a common synthetic strategy and detailed protocols for its preparation.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a multi-step process. A robust and widely adopted method is the Fischer indole synthesis, which constructs the core indole ring system.[4][5] This is followed by a standard esterification reaction to yield the final methyl ester. The Fischer indole synthesis is a reliable reaction that produces the aromatic indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6]

Synthesis_Workflow Start1 (3-Fluorophenyl)hydrazine Intermediate1 Phenylhydrazone Intermediate Start1->Intermediate1 Hydrazone Formation Start2 Pyruvic Acid Start2->Intermediate1 Hydrazone Formation Reagent1 Acid Catalyst (e.g., H₂SO₄, PPA) Intermediate1->Reagent1 Intermediate2 4-Fluoro-1H-indole-2-carboxylic Acid Reagent2 Methanol (CH₃OH) + Acid Catalyst Intermediate2->Reagent2 FinalProduct This compound Reagent1->Intermediate2 Fischer Indolization (Cyclization) Reagent2->FinalProduct Esterification

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoro-1H-indole-2-carboxylic Acid via Fischer Indolization

This protocol details the formation of the indole ring system starting from (3-fluorophenyl)hydrazine and pyruvic acid.

Materials:

  • (3-Fluorophenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Ethanol or Acetic Acid

  • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.

    • Add pyruvic acid (1.1 eq) to the solution.

    • Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone.[4] The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Indolization (Cyclization):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the flask while stirring.[4][5] This step is exothermic.

    • Heat the mixture (temperature will depend on the catalyst used, typically 80-100 °C) until the cyclization is complete, as indicated by TLC analysis.

  • Work-up and Purification:

    • Allow the mixture to cool and then pour it carefully onto crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with an organic solvent, such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-1H-indole-2-carboxylic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Protocol 2: Esterification to this compound

This protocol describes the conversion of the synthesized carboxylic acid to its corresponding methyl ester.

Materials:

  • 4-Fluoro-1H-indole-2-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure (Fischer Esterification):

  • Reaction Setup:

    • Suspend 4-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

    • Cool the flask in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reaction Execution:

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane.

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude solid, this compound, can be purified by column chromatography (silica gel) or recrystallization to obtain the final product with high purity.

Data Presentation

The following table summarizes representative data for the key steps in the synthesis of this compound. Yields and purity are typical values and may vary based on reaction scale and optimization.

StepStarting MaterialsKey ReagentsProductTypical Yield (%)Typical Purity (%) (after purification)Reference Method
1. Indolization (3-Fluorophenyl)hydrazine, Pyruvic acidPolyphosphoric Acid (PPA) or H₂SO₄4-Fluoro-1H-indole-2-carboxylic acid85-95>98Fischer Indole Synthesis[4]
2. Esterification 4-Fluoro-1H-indole-2-carboxylic acid, MethanolH₂SO₄ (catalytic) or CDI/SOCl₂This compound80-95>99Acid-catalyzed esterification or adaptation from similar compounds[7]

References

Application of Methyl 4-Fluoro-1H-indole-2-carboxylate in the Synthesis of Potent HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the synthetic utility of fluorinated indole scaffolds, specifically focusing on the use of methyl 4-fluoro-1H-indole-2-carboxylate and its analogs in the development of novel Human Immunodeficiency Virus (HIV-1) inhibitors. We provide a representative, detailed protocol for the synthesis of a potent indole-2-carboxylic acid derivative that targets the HIV-1 integrase enzyme. This class of inhibitors functions by chelating essential magnesium ions within the enzyme's active site, thereby preventing the integration of the viral genome into the host cell's DNA—a critical step in the viral lifecycle. Quantitative data on the inhibitory activity of these compounds are presented, along with diagrams illustrating the synthetic workflow and the mechanism of action.

Introduction

The HIV-1 integrase (IN) is a well-validated target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern combination antiretroviral therapy (cART), effectively suppressing viral replication.[1][2] The indole-2-carboxylic acid scaffold has emerged as a promising pharmacophore for the design of novel INSTIs.[3][4] The introduction of fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Consequently, this compound represents a valuable starting material for the synthesis of next-generation HIV inhibitors.

This document provides a detailed methodology for the synthesis of a potent fluorinated indole-2-carboxylic acid derivative, highlighting the chemical transformations required to elaborate the core scaffold into a highly active inhibitor.

Mechanism of Action: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives inhibit the strand transfer step of HIV-1 integration. The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) in the catalytic core of the integrase enzyme. This chelation is typically mediated by the carboxylic acid at the 2-position of the indole ring and other strategically placed heteroatoms in the inhibitor molecule. By binding to these essential cofactors, the inhibitor prevents the catalytic activity of the integrase, thereby blocking the insertion of viral DNA into the host genome.

HIV_Integrase_Inhibition cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration Viral_DNA->Integration Provirus Provirus Integration->Provirus Viral DNA inserted into Host Genome Integrase HIV-1 Integrase (with Mg2+ cofactors) Integration->Integrase Targeted by Inhibitor New_Virions New Virions Provirus->New_Virions Transcription & Translation Inactive_Complex Inactive Integrase-Inhibitor Complex Integrase->Inactive_Complex Inhibitor Indole-2-carboxylic Acid Derivative Inhibitor->Inactive_Complex Chelates Mg2+ ions

Caption: Mechanism of HIV-1 Integrase Inhibition by Indole-2-Carboxylic Acid Derivatives.

Experimental Protocols

The following is a representative multi-step synthesis of a potent HIV-1 integrase inhibitor, 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (Compound 20a ), adapted from the literature.[2] This synthesis illustrates how a functionalized indole core can be elaborated to achieve high inhibitory potency. While the synthesis starts from a 6-bromo-indole derivative, the methodologies are applicable to a 4-fluoro-indole scaffold.

General Synthetic Workflow

The overall synthetic strategy involves the functionalization of the indole core at the C3 and C6 positions, followed by hydrolysis of the ester to yield the final carboxylic acid.

synthetic_workflow Start 6-Bromo-1H-indole- 2-carboxylate Step1 Formylation (C3) Start->Step1 Intermediate1 3-Formyl-indole Derivative Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 3-(Hydroxymethyl)-indole Derivative Step2->Intermediate2 Step3 Etherification Intermediate2->Step3 Intermediate3 3-((Benzyloxy)methyl)-indole Derivative Step3->Intermediate3 Step4 Buchwald-Hartwig Amination (C6) Intermediate3->Step4 Intermediate4 6-Amino-indole Derivative Step4->Intermediate4 Step5 Hydrolysis Intermediate4->Step5 FinalProduct Final Inhibitor (Compound 20a) Step5->FinalProduct

Caption: General Synthetic Workflow for Indole-based HIV-1 Integrase Inhibitors.

Detailed Synthesis of Compound 20a

Step 1: Synthesis of Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate To a solution of ethyl 6-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 10.0 eq) dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours and then heated to reflux for an additional 2 hours. After cooling to room temperature, the reaction is quenched by the addition of a saturated aqueous solution of sodium carbonate until the pH reaches 8. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by silica gel chromatography.

Step 2: Synthesis of Isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate The 3-formyl derivative from the previous step is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the hydroxymethyl derivative. The ester can be converted to the isopropyl ester at this stage if desired, by standard methods.

Step 3: Synthesis of Isopropyl 6-bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate To a solution of the 3-(hydroxymethyl)-indole derivative (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. After stirring for 30 minutes, 2-fluorobenzyl bromide (1.2 eq) is added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 4: Synthesis of Isopropyl 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate In a reaction vessel, combine the 6-bromo-indole derivative (1.0 eq), 3-fluoro-4-methoxyaniline (1.2 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.2 eq). Add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) and a solvent like toluene or dioxane. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C until the starting material is consumed. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Step 5: Synthesis of 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (Compound 20a) The isopropyl ester from the previous step is dissolved in a mixture of tetrahydrofuran (THF), methanol, and water. Lithium hydroxide (LiOH, excess) is added, and the mixture is stirred at room temperature or heated gently until the hydrolysis is complete. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) to pH 3-4, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the final carboxylic acid.

Quantitative Data

The following table summarizes the biological activity of selected indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.[2]

Compound IDR¹ (at C6)R² (at C3)IC₅₀ (µM)CC₅₀ (µM)
15 -Br-CH₂-O-(4-CF₃-benzyl)2.34> 80
18 -Br-CH₂-O-(2-F-benzyl)1.91> 80
19a -NH-(2,4-diF-phenyl)-CH₂-O-(2-F-benzyl)1.05> 29.85
20a -NH-(3-F-4-MeO-phenyl)-CH₂-O-(2-F-benzyl)0.13 > 80

IC₅₀: 50% inhibitory concentration against HIV-1 integrase strand transfer activity. CC₅₀: 50% cytotoxic concentration in MT-4 cells.

Conclusion

This compound and its analogs are valuable building blocks for the synthesis of potent HIV-1 integrase inhibitors. The synthetic route presented herein demonstrates a viable pathway for the elaboration of the indole scaffold into complex molecules with high antiviral activity. The introduction of specific substituents at the C3 and C6 positions of the indole ring is crucial for optimizing the inhibitory potency against HIV-1 integrase. Further exploration of fluorinated indole derivatives holds significant promise for the development of new and effective antiretroviral agents.

References

Application of Methyl 4-Fluoro-1H-indole-2-carboxylate in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Fluorinated indole derivatives, in particular, have garnered considerable attention in anticancer drug discovery due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. This document provides detailed application notes and protocols for the evaluation of methyl 4-fluoro-1H-indole-2-carboxylate as a potential anticancer agent. While this compound is a valuable synthetic intermediate, the following data and protocols are presented as a representative example of how a novel fluorinated indole derivative would be assessed for its anticancer efficacy.

Data Presentation

The antiproliferative activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma15.2 ± 1.81.2 ± 0.3
MDA-MB-231Breast Adenocarcinoma25.8 ± 2.52.5 ± 0.4
A549Lung Carcinoma18.5 ± 2.11.8 ± 0.2
HCT116Colon Carcinoma12.3 ± 1.50.9 ± 0.1
HeLaCervical Cancer22.1 ± 2.91.5 ± 0.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer, acquiring at least 10,000 events per sample.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the test compound.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells, including any floating cells from the medium, and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Assays synthesis Synthesis of Methyl 4-fluoro-1H-indole-2-carboxylate screening Cytotoxicity Screening (MTT Assay) synthesis->screening Initial Testing mechanistic Mechanistic Studies screening->mechanistic Hit Compound cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis

Caption: Experimental workflow for anticancer evaluation.

signaling_pathway Indole Methyl 4-fluoro-1H- indole-2-carboxylate Kinase Upstream Kinase (e.g., PI3K/Akt) Indole->Kinase Inhibition Caspase Caspase Cascade (Caspase-3/7) Kinase->Caspase Downregulation Apoptosis Apoptosis Caspase->Apoptosis Induction

Caption: Proposed mechanism of action signaling pathway.

logical_relationship Compound This compound Cell Cancer Cell Compound->Cell Treatment Proliferation Cell Proliferation Compound->Proliferation Inhibits Cell->Proliferation Arrest Cell Cycle Arrest Proliferation->Arrest Leads to Apoptosis_node Apoptosis Proliferation->Apoptosis_node Leads to

Caption: Logical relationship of compound effect on cancer cells.

Application Notes and Protocols: Methyl 4-fluoro-1H-indole-2-carboxylate Derivatives as Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of methyl 4-fluoro-1H-indole-2-carboxylate derivatives as a promising class of anti-inflammatory agents. This document details the underlying mechanisms of action, provides exemplary data on their inhibitory activities, and offers detailed protocols for their evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A key enzyme in the inflammatory cascade is cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate pain and inflammation. Additionally, the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), plays a significant role in the inflammatory process.

Indole-based compounds have emerged as a "privileged scaffold" in medicinal chemistry, with many derivatives exhibiting significant anti-inflammatory properties.[1] The unique structural features of the indole nucleus allow for critical interactions with various biological targets.[2] The introduction of a fluorine atom at the 4-position of the indole ring, coupled with a methyl carboxylate at the 2-position, is a strategic modification aimed at enhancing potency and modulating pharmacokinetic properties. While specific data for this compound derivatives is still emerging, the anti-inflammatory potential of analogous indole compounds is well-documented. This document will leverage data from structurally related indole derivatives to illustrate the expected anti-inflammatory profile and provide robust protocols for screening and characterization.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory activity of various indole derivatives, serving as a benchmark for the evaluation of novel this compound analogues.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Indole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)Reference Compound
Indole Derivative A>1008.2>12.1Celecoxib (IC50 = 0.08 µM for COX-2)[3]
Indole Derivative B11.80.11107Indomethacin (COX-2 IC50 = 0.49 µM)[4]
Indole Derivative C>10022.6>4.4Celecoxib (IC50 = 9.4 µM for COX-1)[3]
Indole Derivative D-7.59-Celecoxib (IC50 = 1.31 µM)[2]

Data is compiled from studies on various substituted indole derivatives and is intended to be representative. Actual values for this compound derivatives will need to be determined experimentally.

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages by Representative Indole Derivatives

Compound IDNO Inhibition IC50 (µM)Reference Compound
Indole Derivative E2.2 ± 0.4Ursolic Acid (UA) (IC50 = 17.5 ± 2.0 µM)[5]
Indole Derivative F10.992-
Indole Derivative G-L-NIL (positive control)[1]

Data is compiled from studies on various substituted indole derivatives and is intended to be representative. Actual values for this compound derivatives will need to be determined experimentally.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by Representative Indole Derivatives in LPS-Stimulated RAW 264.7 Cells

Compound IDTNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Reference Compound
Indole Derivative H12.9012.294Dexamethasone
Indole Derivative I-1.539Dexamethasone
Indole Derivative J71% inhibition53% inhibition-

Data is compiled from studies on various substituted indole derivatives and is intended to be representative.[6] Actual values for this compound derivatives will need to be determined experimentally.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and provides a method for determining the IC50 values of test compounds against human recombinant COX-1 and COX-2.[2]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Celecoxib (positive control for COX-2 inhibition)

  • Indomethacin (non-selective control)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute test compounds and controls to 10x the final desired concentration in COX Assay Buffer.

  • Assay Setup:

    • Enzyme Control (EC): Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

    • Test Compound (S): Add 10 µL of the diluted test compound.

    • If the solvent for the test compound is suspected to affect the enzyme, prepare a Solvent Control (SC) with the same final solvent concentration.

  • Reaction Mix: Prepare a reaction mix for each well containing 80 µL of COX Assay Buffer, diluted COX Cofactor, and the respective COX enzyme (COX-1 or COX-2).

  • Incubation: Add 80 µL of the Reaction Mix to each well and incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis:

    • Choose two time points in the linear range of the reaction and calculate the rate of reaction (slope).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

This protocol describes the measurement of nitrite, a stable product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) using the Griess reagent.[7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well clear microplate

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol outlines the quantification of TNF-α and IL-6 in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[1][9]

Materials:

  • ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Cell culture supernatants from the Nitric Oxide Production Assay (or a separately prepared plate)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Stop Solution (e.g., 2N H2SO4)

  • 96-well ELISA plate

  • Microplate reader (450 nm with wavelength correction at 540 nm or 570 nm)

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with Assay Diluent for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Development: Wash the plate and add the substrate solution. Incubate until color develops (typically 15-30 minutes).

  • Reaction Stoppage: Stop the reaction by adding the Stop Solution.

  • Measurement: Read the absorbance at 450 nm (with wavelength correction).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Calculate the concentration of TNF-α or IL-6 in each sample from the standard curve.

    • Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 values.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Lead Optimization cluster_3 Outcome Compound This compound Derivatives COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 cells) Compound->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (TNF-α, IL-6) Compound->Cytokine_Assay IC50_COX Determine COX IC50 & Selectivity COX_Assay->IC50_COX IC50_NO Determine NO Inhibition IC50 NO_Assay->IC50_NO IC50_Cytokine Determine Cytokine Inhibition IC50 Cytokine_Assay->IC50_Cytokine SAR Structure-Activity Relationship (SAR) Studies IC50_COX->SAR IC50_NO->SAR IC50_Cytokine->SAR InVivo In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) SAR->InVivo Lead_Candidate Identification of Lead Candidate InVivo->Lead_Candidate

Caption: Workflow for screening this compound derivatives as anti-inflammatory agents.

COX-2 Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indole_Derivative Methyl 4-fluoro-1H-indole- 2-carboxylate Derivative Indole_Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.

Inhibition of NO and Pro-inflammatory Cytokine Production

G LPS LPS Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS COX2_exp COX-2 Expression NFkB->COX2_exp Cytokines_exp Pro-inflammatory Cytokine Gene Expression NFkB->Cytokines_exp NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2_exp->Prostaglandins TNFa_IL6 TNF-α, IL-6 Cytokines_exp->TNFa_IL6 Inflammation Inflammation NO->Inflammation Prostaglandins->Inflammation TNFa_IL6->Inflammation Indole_Derivative Methyl 4-fluoro-1H-indole- 2-carboxylate Derivative Indole_Derivative->NFkB Inhibition

Caption: Inhibition of nitric oxide and pro-inflammatory cytokine production pathways by this compound derivatives.

References

Application Notes and Protocols for N-alkylation of Methyl 4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indoles is a cornerstone of synthetic and medicinal chemistry, enabling the diversification of this privileged scaffold found in numerous natural products and pharmaceuticals. The substituent on the indole nitrogen plays a critical role in modulating the pharmacological and pharmacokinetic properties of the molecule. This document provides a detailed protocol for the N-alkylation of methyl 4-fluoro-1H-indole-2-carboxylate, a valuable intermediate in drug discovery. The presence of a fluorine atom and a methyl ester group on the indole core can significantly influence the molecule's electronic properties and binding interactions.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a two-step, one-pot process. The first step involves the deprotonation of the indole nitrogen with a suitable base to form a nucleophilic indolide anion. The second step is the subsequent reaction of this anion with an alkylating agent in an SN2 reaction to yield the N-alkylated product.[1] The electron-withdrawing methyl ester at the C2 position increases the acidity of the N-H bond, facilitating deprotonation.[2]

Experimental Protocols

Two common protocols for the N-alkylation of this compound are presented below, employing either a strong or a milder base.

Protocol 1: Using a Strong Base (Sodium Hydride)

This method is highly effective for a wide range of alkylating agents and generally provides good to excellent yields.[2][3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF or THF (concentration typically 0.1-0.5 M).[2]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution.[2] Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until hydrogen evolution ceases.[2]

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 eq) dropwise.[2][4]

  • Reaction Monitoring: The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkylating agent.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[2][4]

  • Extraction: Extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using a Milder Base (Potassium Carbonate)

This method is suitable for more reactive alkylating agents and offers a milder alternative to strong bases like NaH.[5][6]

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Acetonitrile or Acetone

  • Alkylating agent (e.g., alkyl halide)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Dissolution: Add anhydrous acetonitrile or acetone to the flask.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter off the potassium carbonate and wash the solid with ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

The choice of base, solvent, and temperature can significantly impact the yield and selectivity of the N-alkylation reaction. The following table summarizes common conditions for the N-alkylation of indole derivatives.

Base Solvent Alkylating Agent Temperature Typical Yield Reference
Sodium Hydride (NaH)DMF, THFAlkyl Halides0 °C to RT or heatedGood to Excellent[2][3][5]
Potassium Carbonate (K₂CO₃)Acetonitrile, AcetoneAlkyl Halides, SulfonatesRefluxGood[5][6][7]
Cesium Carbonate (Cs₂CO₃)TolueneMethyl Halides120 °CGood[8]
Potassium Hydroxide (KOH)1,4-DioxaneN-Tosylhydrazones100 °CModerate to Good[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound using a strong base.

N_Alkylation_Workflow Workflow for N-Alkylation of this compound cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start: Flame-dried flask under inert atmosphere add_indole Add this compound start->add_indole add_solvent Add anhydrous solvent (DMF/THF) add_indole->add_solvent cool_0C_1 Cool to 0°C add_solvent->cool_0C_1 add_base Add Base (e.g., NaH) cool_0C_1->add_base stir_deprotonation Stir (Deprotonation) add_base->stir_deprotonation cool_0C_2 Cool to 0°C stir_deprotonation->cool_0C_2 add_alkylating_agent Add Alkylating Agent cool_0C_2->add_alkylating_agent react_monitor React and Monitor (TLC/LC-MS) add_alkylating_agent->react_monitor quench Quench with sat. aq. NH4Cl react_monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column Chromatography) concentrate->purify product Final N-alkylated Product purify->product

References

Application Notes: Methyl 4-fluoro-1H-indole-2-carboxylate as a Fluorescent Probe for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

Product Code: MFC-24 For Research Use Only.

Introduction

Methyl 4-fluoro-1H-indole-2-carboxylate (MFIC) is a fluorescent small molecule designed for the analysis of protein structure and function. The intrinsic fluorescence of the indole scaffold is sensitive to the polarity of its local environment. Upon binding to hydrophobic pockets on the surface of a protein, MFIC exhibits a significant increase in fluorescence quantum yield and a blue shift in its emission spectrum. These properties make it a valuable tool for characterizing protein-ligand interactions, detecting conformational changes, and performing high-throughput screening for potential inhibitors. The fluorine substitution at the 4-position enhances the photostability and quantum yield of the indole core, while the methyl carboxylate group at the 2-position provides a site for potential hydrogen bonding, influencing its binding specificity.

Key Applications

  • Quantification of Protein-Ligand Binding: Determination of dissociation constants (Kd) for protein-ligand interactions.

  • Enzyme Inhibition Assays: High-throughput screening of potential enzyme inhibitors that compete for the MFIC binding site.

  • Detection of Protein Conformational Changes: Monitoring changes in protein structure that alter the binding affinity or local environment of MFIC.

  • Protein Folding Studies: Characterizing the formation of hydrophobic cores during the protein folding process.

Photophysical & Binding Properties

The following table summarizes the key photophysical and binding characteristics of MFIC. Data was generated using bovine serum albumin (BSA) as a model protein in phosphate-buffered saline (PBS) at pH 7.4.

PropertyValue
Excitation Maximum (λex) 295 nm
Emission Maximum (λem) - Free 350 nm
Emission Maximum (λem) - Protein-Bound 335 nm
Quantum Yield (Φ) - Free ~0.1
Quantum Yield (Φ) - Protein-Bound ~0.5
Molar Extinction Coefficient (ε) ~6,000 M⁻¹cm⁻¹ at 295 nm
Recommended Concentration Range 1-10 µM

Experimental Protocols

This protocol outlines the steps to determine the dissociation constant (Kd) of MFIC binding to a target protein using fluorescence spectroscopy.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of MFIC in DMSO.

    • Prepare a concentrated stock solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4). Determine the precise protein concentration using a reliable method (e.g., Bradford assay or UV absorbance at 280 nm).

    • Prepare the assay buffer (e.g., PBS, pH 7.4).

  • Experimental Setup:

    • Set the fluorescence spectrophotometer to an excitation wavelength of 295 nm and a detection range of 310-400 nm.

    • Use a quartz cuvette with a 1 cm path length.

    • Equilibrate all solutions to the desired experimental temperature (e.g., 25°C).

  • Titration Procedure:

    • Add a fixed concentration of MFIC (e.g., 5 µM) to the cuvette containing the assay buffer.

    • Record the initial fluorescence spectrum of free MFIC.

    • Incrementally add small aliquots of the concentrated target protein solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for 2-5 minutes before recording the fluorescence spectrum.

    • Continue the titration until the fluorescence intensity at 335 nm reaches a plateau, indicating saturation of binding.

  • Data Analysis:

    • Correct the fluorescence intensity data for dilution by multiplying the observed intensity by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of added protein solution.

    • Plot the change in fluorescence intensity (ΔF = F - F₀) at 335 nm as a function of the total protein concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the Kd. The equation for a one-site binding model is: ΔF = (ΔF_max * [P]) / (Kd + [P]) where ΔF_max is the maximum change in fluorescence at saturation and [P] is the protein concentration.

This protocol describes how to use MFIC in a competitive binding assay to screen for compounds that bind to the same site on the target protein.

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare stock solutions of the potential inhibitor compounds in DMSO.

  • Experimental Setup:

    • Use a multi-well plate format suitable for a fluorescence plate reader.

    • Set the plate reader to an excitation wavelength of 295 nm and an emission wavelength of 335 nm.

  • Assay Procedure:

    • In each well, add a fixed concentration of the target protein and MFIC (e.g., 1 µM protein and 5 µM MFIC) in the assay buffer. The concentrations should be chosen based on the previously determined Kd to ensure a significant portion of MFIC is bound.

    • Add varying concentrations of the inhibitor compound to the wells. Include control wells with no inhibitor.

    • Incubate the plate at a constant temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

    • Measure the fluorescence intensity in each well.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (F_inhibitor - F_min) / (F_max - F_min)) where F_inhibitor is the fluorescence in the presence of the inhibitor, F_max is the fluorescence with no inhibitor, and F_min is the fluorescence of MFIC alone.

    • Plot the percent inhibition as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value of the inhibitor.

Visualizations

cluster_0 MFIC State cluster_1 Protein State Free_MFIC Free MFIC (Low Fluorescence) Protein Target Protein (Hydrophobic Pocket) Free_MFIC->Protein Binding Event Bound_MFIC Protein-Bound MFIC (High Fluorescence) Protein->Bound_MFIC Conformational Change (Environment Shift)

Caption: Mechanism of MFIC fluorescence enhancement upon binding to a protein's hydrophobic pocket.

start Start reagents Prepare Reagents (MFIC, Protein, Buffer) start->reagents titration Perform Fluorescence Titration (Add Protein to MFIC) reagents->titration measure Record Fluorescence Spectra titration->measure data_analysis Analyze Data (Plot ΔF vs. [Protein]) measure->data_analysis kd Determine Kd (Non-linear Regression) data_analysis->kd end End kd->end

Caption: Workflow for determining the dissociation constant (Kd) using MFIC.

Protein_MFIC Protein-MFIC Complex (High Fluorescence) Inhibitor Competitive Inhibitor Protein_MFIC->Inhibitor Inhibitor Addition Protein_Inhibitor Protein-Inhibitor Complex (No Fluorescence Contribution) Inhibitor->Protein_Inhibitor Binding Competition Free_MFIC Free MFIC (Low Fluorescence) Protein_Inhibitor->Free_MFIC Displacement of MFIC

Caption: Logical relationship in a competitive binding assay using MFIC.

Application Notes and Protocols for the Synthesis of Bioactive Carboxamides from Methyl 4-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-2-carboxamides are a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antitubercular properties. The introduction of a fluorine atom onto the indole ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles. This document provides a detailed protocol for the synthesis of bioactive 4-fluoro-1H-indole-2-carboxamides, starting from methyl 4-fluoro-1H-indole-2-carboxylate. As a case study, we will focus on the synthesis of a derivative related to known bioactive molecules, such as SETD2 inhibitors, which have shown promise in cancer therapy.

Synthetic Workflow

The synthesis of 4-fluoro-1H-indole-2-carboxamides from this compound is typically achieved through a two-step process. The first step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The second step is the coupling of the carboxylic acid with a desired amine to form the final carboxamide product.

G start This compound step1 Step 1: Hydrolysis (e.g., LiOH, THF/H2O) start->step1 intermediate 4-Fluoro-1H-indole-2-carboxylic acid step1->intermediate step2 Step 2: Amide Coupling (Amine, Coupling Reagent, Base) intermediate->step2 product Bioactive 4-Fluoro-1H-indole-2-carboxamide step2->product

Caption: General synthetic workflow for bioactive 4-fluoro-1H-indole-2-carboxamides.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-fluoro-1H-indole-2-carboxylic acid.

Protocol 2: Amide Coupling to Synthesize a Bioactive Carboxamide

This protocol details the coupling of 4-fluoro-1H-indole-2-carboxylic acid with a representative amine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the coupling agent.

Materials:

  • 4-Fluoro-1H-indole-2-carboxylic acid

  • Desired amine (e.g., N-(1-(4-acetylpiperazin-1-yl)cyclohexyl)amine for a SETD2 inhibitor analog) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in DMF.

  • Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoro-1H-indole-2-carboxamide.

Data Presentation: Bioactivity of a Representative 4-Fluoro-1H-indole-2-carboxamide

As a representative example, the biological activity of EZM0414, a potent and selective SETD2 inhibitor featuring the 4-fluoro-1H-indole-2-carboxamide scaffold, is summarized below.

Compound NameTargetAssay TypeIC₅₀Cell Line (for cellular assays)Reference
EZM0414SETD2Biochemical18 nMN/A[1][2]
EZM0414SETD2Cellular34 nMt(4;14) MM cells[1][3]
EZM0414Cell ProliferationCellular0.24 µM (median)t(4;14) MM cell lines[4][5]
EZM0414Cell ProliferationCellular0.023 µM to >10 µMDLBCL cell lines[4][5]

Biological Signaling Pathway

The target of our representative bioactive carboxamide, SETD2, is a histone methyltransferase that plays a crucial role in transcriptional regulation and maintaining genomic stability.[6] In many cancers, SETD2 is inactivated, leading to a loss of H3K36 trimethylation (H3K36me3), which contributes to tumorigenesis.[6][7] The inhibition of SETD2 in certain contexts, such as in multiple myeloma with t(4;14) translocation, has shown therapeutic potential.[5]

G cluster_nucleus Cell Nucleus SETD2 SETD2 H3K36me3 H3K36me3 SETD2->H3K36me3 Methylation H3K36me2 H3K36me2 H3K36me2->SETD2 transcription Transcriptional Elongation H3K36me3->transcription dna_repair DNA Damage Repair H3K36me3->dna_repair rna_splicing RNA Splicing H3K36me3->rna_splicing genomic_stability Genomic Stability transcription->genomic_stability dna_repair->genomic_stability rna_splicing->genomic_stability tumor_suppression Tumor Suppression genomic_stability->tumor_suppression inhibitor 4-Fluoro-1H-indole-2-carboxamide (e.g., EZM0414) inhibitor->SETD2 Inhibition

Caption: Role of SETD2 in tumor suppression and its inhibition by a 4-fluoro-1H-indole-2-carboxamide.

Conclusion

The synthetic route from this compound provides a versatile and efficient platform for the generation of a diverse library of bioactive carboxamides. The protocols outlined herein can be adapted for various amines to explore the structure-activity relationship (SAR) and develop novel therapeutic agents targeting a range of diseases. The case of SETD2 inhibitors highlights the potential of this chemical scaffold in precision oncology.

References

Experimental Setup for Fischer Indole Synthesis of 4-Fluoroindoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate the compound's physicochemical and pharmacological properties, making 4-fluoroindoles valuable building blocks in drug discovery. This document provides detailed application notes and experimental protocols for the Fischer indole synthesis of 4-fluoroindoles, addressing common challenges and offering guidance for optimization.

The synthesis begins with the acid-catalyzed condensation of a (4-fluorophenyl)hydrazine with an appropriate aldehyde or ketone to form a (4-fluorophenyl)hydrazone. This intermediate then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the 4-fluoroindole product. The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and purity.

General Workflow for Fischer Indole Synthesis of 4-Fluoroindoles

The overall process for the Fischer indole synthesis of 4-fluoroindoles can be visualized as a two-step sequence. The initial step involves the formation of the hydrazone intermediate from (4-fluorophenyl)hydrazine and a carbonyl compound. The second and key step is the acid-catalyzed cyclization of the hydrazone to the final 4-fluoroindole product.

Fischer_Indole_Synthesis_Workflow Reactants Reactants: (4-Fluorophenyl)hydrazine + Aldehyde/Ketone HydrazoneFormation Hydrazone Formation Reactants->HydrazoneFormation Condensation Hydrazone (4-Fluorophenyl)hydrazone Intermediate HydrazoneFormation->Hydrazone Indolization Indolization (Acid-Catalyzed Cyclization) Hydrazone->Indolization Heat, Acid Product 4-Fluoroindole Product Indolization->Product Purification Purification Product->Purification FinalProduct Purified 4-Fluoroindole Purification->FinalProduct

Caption: General workflow for the Fischer indole synthesis of 4-fluoroindoles.

Data Presentation: Reaction Conditions and Catalysts

The yield of the Fischer indole synthesis of 4-fluoroindoles is highly dependent on the choice of catalyst and reaction conditions. While optimal conditions often need to be determined empirically for specific substrates, the following table summarizes common catalysts and typical reaction parameters. Low yields are a frequent issue with this synthesis.[2]

Catalyst TypeCatalyst ExampleSolventTemperature (°C)Reaction Time (h)Reported YieldsNotes
Brønsted Acid Polyphosphoric Acid (PPA)None (neat) or high-boiling solvent80 - 1501 - 4Moderate to GoodPPA is a strong dehydrating agent and effective catalyst.[3]
Brønsted Acid Sulfuric Acid (H₂SO₄)Ethanol, Acetic Acid80 - 1202 - 6VariableA strong and common acid catalyst.[3]
Brønsted Acid Hydrochloric Acid (HCl)Ethanol, Acetic AcidReflux2 - 8VariableAnother common Brønsted acid catalyst.
Lewis Acid Zinc Chloride (ZnCl₂)None (neat) or high-boiling solvent100 - 1801 - 5ModerateA frequently used Lewis acid catalyst.[2]
Lewis Acid Boron Trifluoride (BF₃)Dichloromethane, Acetic Acid0 - Reflux1 - 4GoodA versatile and effective Lewis acid catalyst.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 4-fluoroindoles via the Fischer indole synthesis. The first protocol describes the synthesis of the (4-fluorophenyl)hydrazine precursor, and the second outlines the cyclization to the 4-fluoroindole.

Protocol 1: Synthesis of (4-Fluorophenyl)hydrazine Hydrochloride

This procedure is analogous to the synthesis of other substituted phenylhydrazines.

Materials:

  • 4-Fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to complete the formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed.

    • The resulting precipitate of (4-fluorophenyl)hydrazine hydrochloride can be collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Protocol 2: Fischer Indole Synthesis of a 4-Fluoroindole Derivative

This protocol is adapted for the synthesis of 4-fluoroindoles using an appropriate ketone.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride (1.0 eq)

  • An appropriate ketone (e.g., for 2,3-dimethyl-4-fluoroindole, use 2-butanone) (1.1 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Hydrazone Formation and Indolization:

    • To a round-bottom flask, add (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and the selected ketone (1.1 eq) in glacial acetic acid (approximately 5 mL per mmol of hydrazine).

    • Stir the solution at room temperature for 30 minutes to facilitate the formation of the corresponding hydrazone.

    • Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the acetic acid under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 4-fluoroindole derivative can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Troubleshooting and Optimization

Low yields in the Fischer indole synthesis of 4-fluoroindoles can be attributed to several factors:

  • Purity of Starting Materials: Ensure the (4-fluorophenyl)hydrazine and the carbonyl compound are of high purity, as impurities can lead to side reactions.[2]

  • Catalyst Choice and Concentration: The optimal acid catalyst and its concentration may need to be determined empirically for a specific substrate.[2]

  • Reaction Temperature and Time: Elevated temperatures are often necessary, but excessive heat or prolonged reaction times can cause decomposition.[2]

  • Formation of Isomers: The use of unsymmetrical ketones can lead to the formation of regioisomeric indole products.[2]

For challenging syntheses, consider alternative methods such as the Leimgruber-Batcho or Madelung indole syntheses, which may offer higher yields and greater functional group tolerance.[2]

Logical Relationship of Key Steps in Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis involves a series of key transformations, starting from the formation of the hydrazone and proceeding through a critical sigmatropic rearrangement to the final indole product.

Fischer_Mechanism Start Arylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone Enehydrazine Tautomerization to Enehydrazine Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diamine Diamine Intermediate Sigmatropic->Diamine Cyclization Cyclization Diamine->Cyclization AmmoniaElimination Elimination of Ammonia Cyclization->AmmoniaElimination Indole Indole Product AmmoniaElimination->Indole

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

Application Notes and Protocols: Derivatization of Methyl 4-fluoro-1H-indole-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the chemical derivatization of methyl 4-fluoro-1H-indole-2-carboxylate, a key starting material for the synthesis of novel compounds for biological screening. The protocols focus on N-alkylation and conversion to carboxamides, common strategies for generating compound libraries with diverse biological activities. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom at the 4-position can significantly enhance metabolic stability and binding affinity.[1]

Overview of Derivatization Strategies

The derivatization of this compound typically involves two primary sites for modification: the indole nitrogen (N1) and the ester at the 2-position (C2). N-alkylation introduces substituents that can modulate the molecule's pharmacokinetic properties, while modification of the ester, often through hydrolysis followed by amide coupling, allows for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Derivatization_Strategy Start This compound N_Alkylated N-Alkylated Derivatives Start->N_Alkylated N-Alkylation Carboxylic_Acid 4-Fluoro-1H-indole-2-carboxylic Acid Start->Carboxylic_Acid Ester Hydrolysis Screening Biological Screening N_Alkylated->Screening Amide_Derivatives Indole-2-carboxamide Derivatives Carboxylic_Acid->Amide_Derivatives Amide Coupling Amide_Derivatives->Screening

Caption: General derivatization workflow for this compound.

Experimental Protocols

N-Alkylation of this compound

N-alkylation of the indole ring is a common strategy to introduce diverse substituents. A widely used method involves the deprotonation of the indole nitrogen with a strong base followed by the addition of an alkylating agent.[2][3]

Protocol: General Procedure for N-Alkylation

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Caution: Hydrogen gas is evolved. The addition should be done slowly to control the effervescence.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, iodomethane; 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 50-60 °C) may be necessary.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Indole Ester in Anhydrous DMF Add_Base Add NaH at 0°C Start->Add_Base Stir_1 Stir for 30-60 min Add_Base->Stir_1 Add_Alkyl_Halide Add Alkyl Halide at 0°C Stir_1->Add_Alkyl_Halide Warm_Stir Warm to RT and Stir (2-24h) Add_Alkyl_Halide->Warm_Stir Quench Quench with aq. NH4Cl Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: Workflow for the N-alkylation of this compound.

Synthesis of 4-Fluoro-1H-indole-2-carboxamide Derivatives

The synthesis of indole-2-carboxamides is a two-step process involving the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine.

Step 1: Hydrolysis of this compound

Alkaline hydrolysis (saponification) is a reliable method for converting the methyl ester to the carboxylic acid.[4]

Protocol: Ester Hydrolysis

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Washing: Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute solution of hydrochloric acid (HCl, e.g., 1 M). A precipitate should form.

  • Isolation: Collect the precipitated 4-fluoro-1H-indole-2-carboxylic acid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum. The product can be used in the next step without further purification if desired.

Step 2: Amide Coupling of 4-Fluoro-1H-indole-2-carboxylic Acid

Amide bond formation can be achieved using various coupling reagents. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).[5][6]

Protocol: Amide Coupling

  • Preparation: To a solution of 4-fluoro-1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF (0.1-0.5 M) in a round-bottom flask, add EDC (1.5 equivalents) and HOBt (1.2 equivalents).

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with a 5% aqueous solution of lithium chloride (LiCl) to remove DMF, followed by washing with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired indole-2-carboxamide derivative.

Amide_Synthesis_Workflow cluster_hydrolysis Ester Hydrolysis cluster_coupling Amide Coupling Start_H Dissolve Ester in MeOH/H2O Add_NaOH Add aq. NaOH and Reflux Start_H->Add_NaOH Acidify Acidify with HCl Add_NaOH->Acidify Isolate_Acid Isolate Carboxylic Acid Acidify->Isolate_Acid Start_C Dissolve Acid in DMF Isolate_Acid->Start_C Add_Reagents Add EDC, HOBt, Amine, DIPEA Start_C->Add_Reagents Stir_C Stir at RT (12-24h) Add_Reagents->Stir_C Workup_Purify Aqueous Workup and Purification Stir_C->Workup_Purify

Caption: Workflow for the synthesis of indole-2-carboxamide derivatives.

Biological Screening Data

While specific biological data for derivatives of this compound is not widely available in the public domain, related indole-2-carboxamide derivatives have shown significant potential as anticancer agents.[7][8] The following table summarizes the antiproliferative activity of some N-substituted indole-2-carboxamides against various cancer cell lines.

Table 1: Anticancer Activity of Selected Indole-2-Carboxamide Derivatives

Compound IDR Group (at N1)Cancer Cell LineIC₅₀ (µM)Reference
4 p-chlorobenzeneK-562 (Leukemia)0.61[7]
10 (structure not specified)HCT-116 (Colon)1.01[7]
12 1-anthraquinoneK-562 (Leukemia)0.33[7]
14 2-anthraquinoneK-562 (Leukemia)0.61[7]
5d phenethyl with modificationsMCF-7 (Breast)0.95 - 1.50[8]
5e phenethyl with modificationsMCF-7 (Breast)0.95[8]

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

These findings suggest that the indole-2-carboxamide scaffold is a promising starting point for the development of novel anticancer agents. The derivatization of this compound using the protocols outlined above can generate a library of novel compounds for screening against various cancer cell lines and other biological targets. The 4-fluoro substituent is anticipated to confer favorable properties such as enhanced metabolic stability and increased binding affinity.

Potential Signaling Pathways for Investigation

Derivatives of the indole scaffold have been shown to interact with a variety of biological targets and signaling pathways implicated in cancer. Molecular docking studies on some N-substituted indole-2-carboxamides suggest potential interactions with key cancer-related targets such as:

  • Topoisomerase-DNA complexes: Inhibition of topoisomerase can lead to DNA damage and apoptosis in cancer cells.

  • PI3Kα (Phosphoinositide 3-kinase alpha): This is a key component of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and promotes cell survival and proliferation.

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR can lead to uncontrolled cell growth.[7]

  • CDK2 (Cyclin-dependent kinase 2): This kinase plays a crucial role in cell cycle progression.[8]

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Indole_Derivatives Indole-2-carboxamide Derivatives EGFR EGFR Indole_Derivatives->EGFR PI3K PI3Kα Indole_Derivatives->PI3K CDK2 CDK2 Indole_Derivatives->CDK2 Topo Topoisomerase Indole_Derivatives->Topo Reduced_Proliferation Reduced Proliferation EGFR->Reduced_Proliferation PI3K->Reduced_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Apoptosis Apoptosis Topo->Apoptosis

Caption: Potential signaling pathways targeted by indole-2-carboxamide derivatives.

References

Application Notes and Protocols: The Use of Methyl 4-Fluoro-1H-indole-2-carboxylate in the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) system. They play a central role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer therapy, PARP inhibitors have emerged as a successful class of targeted drugs. They exploit the concept of "synthetic lethality," where inhibiting PARP in cancer cells that already have a deficient homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations) leads to an accumulation of double-strand breaks and ultimately, cell death.[3] Several PARP inhibitors, such as Olaparib, Rucaparib, and Niraparib, have received FDA approval for the treatment of various cancers, including ovarian, breast, and prostate cancer.[3][4][5]

The indole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous therapeutic agents.[1] Its unique electronic properties and ability to form key interactions with biological targets make it an attractive core for the design of novel enzyme inhibitors. Specifically, indole-2-carboxamides have been explored for a variety of biological activities. The introduction of a fluorine atom can further enhance the pharmacological properties of a drug candidate by modulating its lipophilicity, metabolic stability, and binding affinity.[6]

This document provides detailed application notes and a plausible synthetic protocol for the use of methyl 4-fluoro-1H-indole-2-carboxylate as a key starting material in the synthesis of a novel, potential PARP inhibitor, designated as FIN-2-PIP-Cyc , which incorporates the 4-fluoro-indole-2-carboxamide core.

PARP Signaling Pathway in DNA Repair

Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site. This binding event triggers its catalytic activity, leading to the cleavage of NAD+ into nicotinamide and ADP-ribose. PARP-1 then polymerizes the ADP-ribose units to form long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[7] This accumulation of negatively charged PAR chains serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process. PARP inhibitors block this catalytic activity, preventing the formation of PAR chains and trapping PARP on the DNA. This stalled replication fork leads to the formation of double-strand breaks, which are lethal to HR-deficient cancer cells.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes PARP_Inhibitor PARP Inhibitor (e.g., FIN-2-PIP-Cyc) PARP1->PARP_Inhibitor is blocked by NAD NAD+ NAD->PAR substrate Repair_Complex Recruitment of DNA Repair Proteins (XRCC1, LigIII, Polβ) PAR->Repair_Complex recruits SSB_Repair SSB Repair (Base Excision Repair) Repair_Complex->SSB_Repair facilitates Cell_Survival Cell Survival SSB_Repair->Cell_Survival Trapped_PARP PARP Trapping on DNA PARP_Inhibitor->Trapped_PARP leads to DSB Double-Strand Break (DSB) Trapped_PARP->DSB causes Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis triggers

Caption: PARP-1 signaling in DNA repair and the mechanism of PARP inhibitors.

Application: Synthesis of a Novel PARP Inhibitor (FIN-2-PIP-Cyc)

Herein, we propose a synthetic route to a novel PARP inhibitor, N-(1-(cyclopropanecarbonyl)piperidin-4-yl)-4-fluoro-1H-indole-2-carboxamide (FIN-2-PIP-Cyc) , starting from this compound. This structure is designed based on the pharmacophore of existing PARP inhibitors, which typically feature an aromatic core (the indole) responsible for binding in the nicotinamide ribose pocket of PARP, and a side chain that extends towards the solvent-exposed region.

Proposed Synthetic Workflow

The synthesis involves two main stages:

  • Hydrolysis and Amide Coupling: The starting methyl ester is first hydrolyzed to the corresponding carboxylic acid. This is followed by a standard amide coupling reaction with a suitable amine, in this case, tert-butyl 4-aminopiperidine-1-carboxylate.

  • Deprotection and Final Acylation: The Boc-protecting group on the piperidine ring is removed under acidic conditions. The resulting secondary amine is then acylated with cyclopropanecarbonyl chloride to yield the final product, FIN-2-PIP-Cyc.

Synthesis_Workflow cluster_workflow Synthetic Workflow for FIN-2-PIP-Cyc Start Methyl 4-fluoro- 1H-indole-2-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate1 4-Fluoro-1H-indole- 2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amide Coupling (EDC, HOBt, DIPEA) Intermediate1->Step2 Intermediate2 Boc-protected Intermediate Step2->Intermediate2 Amine tert-butyl 4-aminopiperidine- 1-carboxylate Amine->Step2 Step3 Step 3: Deprotection (TFA or HCl) Intermediate2->Step3 Intermediate3 Piperidine Amine Intermediate Step3->Intermediate3 Step4 Step 4: Acylation (Cyclopropanecarbonyl chloride) Intermediate3->Step4 FinalProduct FIN-2-PIP-Cyc (Final Product) Step4->FinalProduct

Caption: Proposed synthetic workflow for the PARP inhibitor FIN-2-PIP-Cyc.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 4-Fluoro-1H-indole-2-carboxylic acid
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

  • Hydrolysis: Add lithium hydroxide (LiOH) (2.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-fluoro-1H-indole-2-carboxylic acid as a solid.

Protocol 2: Synthesis of tert-Butyl 4-(4-fluoro-1H-indole-2-carboxamido)piperidine-1-carboxylate
  • Activation: To a solution of 4-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in dichloromethane (DCM) or dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO3 solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.

Protocol 3: Synthesis of 4-Fluoro-N-(piperidin-4-yl)-1H-indole-2-carboxamide
  • Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Acid Treatment: Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated NaHCO3 solution.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the piperidine amine intermediate, which can often be used in the next step without further purification.

Protocol 4: Synthesis of FIN-2-PIP-Cyc
  • Dissolution: Dissolve the piperidine amine intermediate (1.0 eq) in DCM and cool to 0 °C.

  • Acylation: Add DIPEA (2.0 eq) followed by the dropwise addition of cyclopropanecarbonyl chloride (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours.

  • Work-up: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final product, FIN-2-PIP-Cyc .

Data Presentation

Table 1: Inhibitory Activity of Clinically Approved PARP Inhibitors
CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference Cell Line(s)Citation(s)
Olaparib1.5 - 51 - 2Various Cancer Cells[4][5]
Rucaparib1.4 - 70.2 - 1.5Capan-1, MX-1[4][5]
Niraparib3.82.1MDA-MB-436[4][5]
Talazoparib0.570.29Various Cancer Cells[4]

Note: IC50 values can vary depending on the assay conditions and cell lines used.

Table 2: Proposed Synthetic Route Summary for FIN-2-PIP-Cyc
StepReactionKey ReagentsExpected Yield (%)
1Ester HydrolysisLiOH, THF/H2O>90
2Amide CouplingEDC·HCl, HOBt, DIPEA70-85
3Boc DeprotectionTFA, DCM>95
4Final AcylationCyclopropanecarbonyl chloride, DIPEA75-90

Note: Expected yields are based on analogous reactions reported in the literature for indole-2-carboxamide synthesis.[8]

Conclusion

The provided protocols outline a robust and feasible synthetic pathway to novel PARP inhibitors based on a 4-fluoro-1H-indole-2-carboxamide scaffold. This approach leverages standard, high-yielding chemical transformations common in medicinal chemistry. The resulting compounds, such as the proposed FIN-2-PIP-Cyc , are promising candidates for further biological evaluation. Researchers can use these notes as a foundational guide for the synthesis and exploration of this chemical space in the ongoing effort to develop next-generation PARP inhibitors for cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-fluoro-1H-indole-2-carboxylate. This valuable indole derivative serves as a key building block in the development of various pharmaceutical agents. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization to facilitate a successful and efficient synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Fischer indole synthesis, a prevalent method for this transformation.

Issue 1: Low or No Product Yield

  • Question: My Fischer indole synthesis is resulting in a very low yield or no desired product at all. What are the potential causes and how can I rectify this?

  • Answer: Low yields are a frequent challenge in the Fischer indole synthesis of fluoro-substituted indoles. Several factors can contribute to this issue:

    • Poor Quality of Starting Materials: Ensure the (4-fluorophenyl)hydrazine and methyl pyruvate are of high purity. Impurities can lead to undesirable side reactions and inhibit the catalyst's effectiveness. It is advisable to use freshly distilled or recrystallized starting materials.

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed. The optimal catalyst and its concentration often need to be determined empirically for this specific substrate. An electron-withdrawing group like fluorine can hinder the reaction, sometimes necessitating stronger acids or higher temperatures.[1]

    • Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

    • Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient. Conducting the reaction under anhydrous conditions is essential, as the presence of water can interfere with the acid catalyst and reactive intermediates.

Issue 2: Formation of Multiple Products (Byproducts)

  • Question: My TLC analysis shows multiple spots in addition to the desired product. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of byproducts is a common occurrence. The primary culprits include:

    • Isomeric Byproducts: If an unsymmetrical ketone were used, the formation of regioisomers would be a major concern. However, with methyl pyruvate, this is not an issue.

    • Side Reactions from Harsh Conditions: The use of strong acids and high temperatures can lead to various side reactions, including polymerization of the indole product. Indoles can be unstable in strongly acidic conditions.[1] Consider using a milder Lewis acid like ZnCl₂.[1]

    • Decomposition: As mentioned earlier, prolonged reaction times or excessive heat can cause decomposition of the product. Careful monitoring of the reaction is key to avoid this.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I am facing challenges in isolating and purifying the final product. What are the best practices for workup and purification?

  • Answer: Effective isolation and purification are crucial for obtaining high-purity this compound.

    • Workup Procedure: After the reaction is complete, the mixture is typically cooled and poured into ice-water to precipitate the crude product. The acidic catalyst must be neutralized carefully with a base (e.g., sodium bicarbonate solution).

    • Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. Thorough washing of the organic layer with brine helps to remove water-soluble impurities.

    • Purification: Column chromatography on silica gel is a standard and effective method for purifying the crude product. A solvent system of hexane and ethyl acetate is commonly used as the eluent. High-performance liquid chromatography (HPLC) can also be employed for achieving very high purity.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. This is followed by a[2][2]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, besides the Fischer indole synthesis, other methods can be employed. The Japp-Klingemann reaction is a notable alternative. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester to form a hydrazone, which can then be cyclized to the indole under acidic conditions. This method can offer advantages in terms of regioselectivity.

Q3: How does the fluorine substituent at the 4-position affect the synthesis?

A3: The electron-withdrawing nature of the fluorine atom at the 4-position can deactivate the benzene ring, making the electrophilic cyclization step of the Fischer indole synthesis more challenging.[1] This may necessitate the use of stronger acid catalysts or higher reaction temperatures to achieve a reasonable yield.

Q4: What are the recommended storage conditions for this compound?

A4: Indole derivatives can be sensitive to light and air. It is recommended to store the purified product in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Data Presentation

Table 1: Optimization of Reaction Conditions for Fischer Indole Synthesis
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄Ethanol801245
2PPAToluene110860
3ZnCl₂Acetic Acid1001055
4BF₃·OEt₂DichloromethaneReflux665

Note: The data presented in this table is a representative example based on typical outcomes for similar syntheses and should be used as a guideline for optimization studies.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Indole Synthesis (Adapted)

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Methyl pyruvate

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Hydrazone Formation: In a round-bottom flask, suspend (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol. Add sodium acetate (1.1 eq) and stir for 15 minutes. To this mixture, add methyl pyruvate (1.05 eq) and stir the reaction mixture at room temperature for 2-3 hours. Monitor the formation of the hydrazone by TLC.

  • Cyclization: After the formation of the hydrazone, remove the solvent under reduced pressure. To the crude hydrazone, add toluene and polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture to 110°C and stir for 8 hours. Monitor the progress of the cyclization by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the acid is neutralized.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Mandatory Visualization

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start1 4-Fluorophenyl)hydrazine hydrazone Hydrazone Formation (Acid/Base Catalyst) start1->hydrazone start2 Methyl Pyruvate start2->hydrazone cyclization Indole Cyclization (Strong Acid, Heat) hydrazone->cyclization workup Quenching & Neutralization cyclization->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Methyl 4-fluoro-1H- indole-2-carboxylate purification->product

Caption: General workflow for the Fischer indole synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound cause1 Impure Starting Materials start->cause1 cause2 Incorrect Catalyst/Conditions start->cause2 cause3 Suboptimal Temperature/Time start->cause3 cause4 Presence of Water start->cause4 sol1 Purify/Verify Starting Materials cause1->sol1 sol2 Screen Different Acid Catalysts (e.g., PPA, ZnCl2, BF3·OEt2) cause2->sol2 sol3 Optimize Temperature and Monitor Reaction by TLC cause3->sol3 sol4 Ensure Anhydrous Conditions cause4->sol4

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Synthesis of Methyl 4-Fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl 4-fluoro-1H-indole-2-carboxylate. This guide focuses on identifying and mitigating the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in the Fischer indole synthesis of this compound. What are the common causes and how can I address them?

A1: Low yields are a frequent challenge in the Fischer indole synthesis, especially with substrates bearing electron-withdrawing groups like fluorine. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and acid strength. Harsh acidic conditions or excessively high temperatures can lead to the degradation of starting materials and the desired product.

  • Purity of Starting Materials: Impurities in the initial reactants, (4-fluorophenyl)hydrazine and methyl pyruvate, can lead to undesirable side reactions.

  • Inefficient Cyclization: The key[1][1]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient, leading to the formation of various side products.

Troubleshooting Steps:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. A systematic screening of different acids and their concentrations may be necessary to find the optimal conditions.

  • Temperature and Reaction Time Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time, avoiding prolonged heating that can lead to decomposition.

  • Ensure Anhydrous Conditions: Water can interfere with the acid catalyst and intermediates, so it's crucial to conduct the reaction under anhydrous conditions.

Q2: My reaction mixture shows multiple spots on the TLC plate besides the desired product. What are the likely side products?

A2: The formation of multiple byproducts is a common issue. The primary side products in the synthesis of this compound can include:

  • Regioisomers: If an unsymmetrical ketone is used instead of methyl pyruvate, the formation of two different regioisomeric indoles is possible.

  • Products from N-N Bond Cleavage: Under certain acidic conditions, the N-N bond of the hydrazine intermediate can cleave, leading to the formation of aniline and other degradation products instead of the desired indole.

  • Polymeric/Tar-like Materials: Harsh reaction conditions, particularly with strong acids and high temperatures, can cause polymerization of starting materials or intermediates, resulting in the formation of intractable tars.

  • Incompletely Reacted Intermediates: The phenylhydrazone intermediate may not fully cyclize, remaining in the reaction mixture.

Q3: How can I minimize the formation of these side products?

A3: Minimizing side product formation is key to achieving a good yield of the desired product. Consider the following strategies:

  • Milder Reaction Conditions: Employing milder acid catalysts or lower reaction temperatures can reduce the extent of degradation and tar formation.

  • Alternative Synthetic Routes: If the Fischer indole synthesis consistently gives poor results, consider alternative methods such as the Reissert indole synthesis, which can be more efficient for certain substituted indoles.

  • High-Purity Reagents: Always use high-purity starting materials to avoid introducing impurities that can catalyze side reactions.

Q4: What are the best methods for purifying the final product and removing these impurities?

A4: Purification is a critical step to isolate the desired this compound.

  • Column Chromatography: This is the most common and effective method for separating the desired product from side products and unreacted starting materials. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) is typically used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective way to improve purity.

  • Washing/Extraction: An aqueous workup to remove the acid catalyst and water-soluble impurities is a standard first step in the purification process.

Quantitative Data Summary

The following table summarizes typical yields and purities that can be expected for indole synthesis reactions, which can be used as a benchmark for the synthesis of this compound. Note that specific yields can vary significantly based on the exact reaction conditions and scale.

Synthesis MethodCatalyst/ConditionsTypical Yield of Main ProductPurity after ChromatographyCommon Side Products
Fischer Indole Polyphosphoric acid (PPA), 80-100 °C40-60%>95%Tar, N-N cleavage products, unreacted hydrazone
Fischer Indole ZnCl₂, 150-180 °C30-50%>95%Polymeric materials, regioisomers (if applicable)
Reissert Synthesis 1. Base (e.g., NaOEt), 2. Reductive cyclization (e.g., Zn/AcOH)50-70%>97%Incomplete reduction products, over-reduction products

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is a representative procedure for the Fischer indole synthesis of the target molecule.

Materials:

  • (4-Fluorophenyl)hydrazine hydrochloride

  • Methyl pyruvate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add methyl pyruvate (1.1 eq) to the solution. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC until the starting hydrazine is consumed.

  • Solvent Removal: Remove the ethanol under reduced pressure to obtain the crude phenylhydrazone intermediate.

  • Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight). Heat the mixture to 80-100 °C with stirring for 2-4 hours. Monitor the cyclization by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Visualizations

Reaction Pathway: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product & Side Products A (4-Fluorophenyl)hydrazine C Phenylhydrazone A->C + Methyl Pyruvate - H₂O B Methyl Pyruvate B->C D Methyl 4-fluoro-1H- indole-2-carboxylate C->D Acid Catalyst (PPA) Heat E Side Products (e.g., Tar, N-N cleavage) C->E Harsh Conditions

Caption: Fischer Indole Synthesis Pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Multiple Side Products CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Catalyst) CheckPurity->OptimizeConditions Purity OK Purify Purify Starting Materials CheckPurity->Purify Impurities Found ConsiderAlternative Consider Alternative Synthesis (e.g., Reissert) OptimizeConditions->ConsiderAlternative No Improvement Modify Systematically Vary Temp & Catalyst OptimizeConditions->Modify Yes Research Research Reissert Protocol ConsiderAlternative->Research Purify->OptimizeConditions Success Improved Yield and Purity Modify->Success Research->Success

Caption: Troubleshooting Workflow for Indole Synthesis.

References

Technical Support Center: Purification of Fluorinated Indole Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated indole esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of fluorinated indole esters?

The purification of fluorinated indole esters can be challenging due to several factors directly influenced by the presence of fluorine atoms:

  • Altered Polarity: Fluorine's high electronegativity can significantly alter the polarity of the indole ester compared to its non-fluorinated analog. This necessitates careful selection of chromatographic conditions, as standard solvent systems may not be effective.

  • Co-eluting Impurities: The synthesis of fluorinated indole esters can result in byproducts with very similar polarities to the desired product, making separation by column chromatography difficult.

  • Decomposition on Silica Gel: The acidic nature of silica gel can sometimes lead to the decomposition of sensitive fluorinated indole esters, resulting in lower yields and the formation of new impurities.

  • Hydrolytic Instability: The ester functional group can be susceptible to hydrolysis, especially under acidic or basic conditions that may be employed during workup or purification. The electron-withdrawing nature of fluorine can sometimes influence the rate of this hydrolysis.

  • Poor Crystallization: The introduction of fluorine can disrupt crystal packing, making it difficult to obtain crystalline material through recrystallization. Oiling out is a common problem.

Q2: How does the position of the fluorine atom on the indole ring affect purification?

The position of the fluorine atom significantly impacts the molecule's electronic properties and dipole moment, which in turn affects its interaction with stationary and mobile phases during chromatography.[1]

  • Electron-Withdrawing Effects: A fluorine atom on the benzene ring of the indole will have a pronounced electron-withdrawing effect, influencing the acidity of the N-H proton and the overall polarity.[2]

  • Steric Hindrance: A fluorine atom near a functional group can sterically hinder interactions, which can be exploited for separation.

  • Dipole Moment: The position of the fluorine atom will alter the overall dipole moment of the molecule, affecting its solubility in different solvents and its retention on polar stationary phases.

Q3: What are the recommended initial steps for developing a purification strategy for a novel fluorinated indole ester?

  • Thin-Layer Chromatography (TLC): Begin by screening a variety of solvent systems with different polarities to get an initial assessment of the separation profile. This will help in choosing an appropriate eluent for column chromatography.

  • Stability Check: Before performing column chromatography, it is crucial to check the stability of your compound on silica gel. This can be done by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.

  • Solubility Tests: For recrystallization, perform small-scale solubility tests with a range of solvents to identify a suitable solvent or solvent system where the compound is soluble at high temperatures and insoluble at low temperatures.

  • Purity Assessment of Crude Material: Analyze the crude product by ¹H NMR, ¹⁹F NMR, and LC-MS to identify the major impurities. This information will guide the choice of purification technique.[3][4]

Troubleshooting Guides

Column Chromatography

Problem: Poor separation of the product from an impurity (co-elution).

Possible Cause Solution
Inappropriate Solvent System - Systematically screen different solvent systems with varying polarities and compositions. Try mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. - Consider using a gradient elution to improve separation.
Similar Polarity of Compounds - If normal-phase chromatography fails, consider reverse-phase chromatography. Fluorinated compounds can exhibit unique retention behavior on fluorinated stationary phases.[5][6][7] - Explore other stationary phases like alumina (basic or neutral) or florisil, especially if the compound is sensitive to silica gel.[8]
Column Overload - Reduce the amount of crude material loaded onto the column. - Use a larger diameter column to increase the stationary phase volume.

Problem: The product is decomposing on the silica gel column.

Possible Cause Solution
Acidity of Silica Gel - Deactivate the silica gel by treating it with a base like triethylamine. This can be done by adding a small percentage (0.1-1%) of triethylamine to the eluent.[6] - Use neutral or basic alumina as the stationary phase.
Compound Instability - If the compound is inherently unstable, minimize the time it spends on the column by using a faster flow rate or a shorter column. - Consider alternative purification methods such as recrystallization or preparative HPLC.
Reaction with Solvent - Ensure the chosen eluent is inert towards your compound. For example, avoid acidic or basic modifiers if your compound is sensitive to them.
Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Possible Cause Solution
Solution is too concentrated or cooled too quickly - Use a more dilute solution. - Allow the solution to cool down slowly to room temperature before placing it in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod to induce crystallization.
Presence of Impurities - The presence of impurities can inhibit crystal formation. Try to pre-purify the compound by a quick filtration through a small plug of silica gel to remove baseline impurities.
Inappropriate Solvent - Screen a wider range of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4]

Problem: Poor recovery after recrystallization.

Possible Cause Solution
Compound is too soluble in the chosen solvent - Use a less polar solvent or a solvent mixture with a higher proportion of the anti-solvent. - Ensure the solution is sufficiently cooled to minimize the solubility of the product.
Too much solvent was used - Carefully evaporate some of the solvent to concentrate the solution and induce further crystallization.
Premature crystallization during hot filtration - Pre-heat the funnel and receiving flask to prevent the solution from cooling down and crystallizing prematurely.

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol provides a general guideline for purifying a fluorinated indole ester using flash column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Elute the plate with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to find a system that gives an Rf value of approximately 0.2-0.3 for the desired product and good separation from impurities.[9]

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Pack the column with silica gel using the chosen eluent as a slurry.

    • Ensure the silica gel bed is well-compacted and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified fluorinated indole ester.

General Protocol for Recrystallization

This protocol outlines a general procedure for purifying a fluorinated indole ester by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude product in several test tubes.

    • Add a small amount of different solvents to each tube and observe the solubility at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but not when cold. If a single solvent is not ideal, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common TLC Solvent Systems for Fluorinated Indole Esters

PolaritySolvent System (v/v)Typical Rf RangeNotes
LowHexanes / Ethyl Acetate (9:1 to 7:3)0.1 - 0.4Good starting point for many derivatives.
MediumHexanes / Ethyl Acetate (1:1)0.3 - 0.6Useful for more polar compounds.
Medium-HighDichloromethane / Methanol (99:1 to 95:5)0.2 - 0.5Effective for separating more polar impurities.
HighEthyl Acetate0.5 - 0.8Can be used for highly polar compounds, may require a less polar co-solvent for good separation.

Note: Rf values are highly dependent on the specific structure of the fluorinated indole ester.

Visualizations

Experimental Workflow for Purification Strategy Selection

Purification_Workflow start Crude Fluorinated Indole Ester tlc Perform TLC Analysis in various solvent systems start->tlc stability Check Stability on Silica Gel (spot on TLC plate, wait, elute) tlc->stability decision1 Is the compound stable on silica gel? stability->decision1 column_chrom Proceed with Column Chromatography decision1->column_chrom Yes recrystallization Consider Recrystallization as primary method decision1->recrystallization No decision2 Good separation on TLC? column_chrom->decision2 decision3 Does it crystallize well? recrystallization->decision3 optimize_cc Optimize Column Chromatography Conditions (gradient, different stationary phase) decision2->optimize_cc No pure_product Pure Product decision2->pure_product Yes optimize_cc->pure_product decision3->pure_product Yes prep_hplc Consider Preparative HPLC decision3->prep_hplc No prep_hplc->pure_product

Caption: A decision workflow for selecting an appropriate purification strategy.

Troubleshooting Logic for Column Chromatography

CC_Troubleshooting start Problem with Column Chromatography issue Identify the Issue start->issue poor_sep Poor Separation (Co-elution) issue->poor_sep Separation decomp Product Decomposition issue->decomp Decomposition no_elution Product Not Eluting issue->no_elution Elution sol_poor_sep Change Solvent System (polarity, composition) Consider Gradient Elution poor_sep->sol_poor_sep stat_phase Try Different Stationary Phase (Alumina, Reverse-Phase) poor_sep->stat_phase sol_decomp Deactivate Silica Gel (add Et3N to eluent) decomp->sol_decomp alt_method Use Alternative Method (Recrystallization, Prep HPLC) decomp->alt_method sol_no_elution Increase Eluent Polarity no_elution->sol_no_elution check_loading Check Sample Loading (ensure it's not irreversible) no_elution->check_loading

Caption: A logical guide for troubleshooting common column chromatography issues.

References

Technical Support Center: Optimization of Indole-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indole-2-carboxylate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of indole-2-carboxylates, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Indole-2-Carboxylate

Potential Cause Troubleshooting Strategy
Suboptimal Reaction Temperature Systematically vary the temperature to find the optimal range for your specific substrates and catalyst. For instance, in the Hemetsberger–Knittel reaction, carrying out the initial phase at -20°C for 30 minutes, followed by a period at -5 to 0°C, can improve yields[1].
Incorrect Catalyst or Catalyst Concentration The choice of acid catalyst in the Fischer indole synthesis is crucial and can be sensitive[2]. Experiment with different catalysts (e.g., ZnCl₂, polyphosphoric acid, H₂SO₄) and optimize their concentrations. For palladium-catalyzed syntheses, catalyst loading is key; yields may drop if the loading is too low[3].
Poor Quality Starting Materials Impurities in arylhydrazines or carbonyl compounds can lead to unwanted side reactions[2]. Ensure the purity of your starting materials through appropriate purification techniques.
Presence of Interfering Functional Groups Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting side reactions over cyclization[2]. Consider using protecting groups for sensitive functionalities on your starting materials[2].
Unfavorable Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
Inefficient Synthesis Route for Target Molecule Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others[2]. Evaluate if an alternative synthetic route (e.g., Reissert, Batcho-Leimgruber) might be more suitable for your target molecule[4].

Issue 2: Formation of Significant Side Products (e.g., Dimers, Isomers)

Potential Cause Troubleshooting Strategy
Dimerization/Multimerization of Indole Product Indoles can be prone to dimerization or multimerization, especially under acidic conditions[5]. A microflow synthesis method can limit side reactions by precisely controlling short reaction times and minimizing the presence of unstable intermediates[5].
Formation of Regioisomers In syntheses like the Hemetsberger–Knittel reaction, the cyclization step can produce regioisomers[1]. The choice of solvent and reaction conditions can influence the regioselectivity. Careful purification and characterization are necessary to isolate the desired isomer.
N-N Bond Cleavage in Fischer Indole Synthesis Electron-donating groups on the carbonyl compound can stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization[2].

Issue 3: Reaction Fails to Proceed or Proceeds Very Slowly

Potential Cause Troubleshooting Strategy
Inadequate Catalyst Activity Ensure the catalyst is active and not poisoned. For example, in catalytic hydrogenations, the catalyst should be fresh or properly activated[6].
Steric Hindrance Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction[2]. Consider using starting materials with less steric bulk if possible.
Insufficient Acidity/Basicity Some steps require a specific pH range to proceed efficiently. For example, the Reissert synthesis relies on the acidity of the methyl group ortho to the nitro group in the presence of sodium ethoxide[4]. Ensure the appropriate base or acid strength is used.
Low Solubility of Reactants Poor solubility of starting materials in the reaction solvent can limit the reaction rate. Experiment with different solvents or solvent mixtures to improve solubility.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for synthesizing a specific substituted indole-2-carboxylate?

The choice of synthesis method depends heavily on the desired substitution pattern on the indole ring.

  • Fischer Indole Synthesis: A versatile and widely used method for 2,3-disubstituted indoles, involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions[2][4].

  • Reissert Synthesis: Suitable for producing indoles via the reductive cyclization of the condensation product of o-nitrotoluene and diethyl oxalate[4].

  • Leimgruber–Batcho Indole Synthesis: Involves the reductive cyclization of an enamine formed from an o-nitrotoluene, providing a route to various indole derivatives[4].

  • Hemetsberger–Knittel Synthesis: Yields indole-2-carboxylates through the thermolysis of a methyl-2-azidocinnamate intermediate[1].

Q2: How can I minimize the formation of byproducts in my indole synthesis?

Minimizing byproducts often involves a combination of strategies:

  • Optimize Reaction Conditions: As detailed in the troubleshooting guide, fine-tuning temperature, reaction time, and catalyst concentration is crucial[2].

  • Use High-Purity Reagents: Starting with pure materials reduces the likelihood of side reactions caused by impurities[2].

  • Protecting Groups: For molecules with sensitive functional groups, using appropriate protecting groups can prevent unwanted reactions[2].

  • Flow Chemistry: For reactions prone to the formation of unstable intermediates that lead to byproducts, microflow synthesis can offer precise control and improve yields[5].

Q3: What are some common catalysts used in indole-2-carboxylate synthesis and their typical conditions?

Synthesis MethodCatalystTypical Conditions
Fischer Indole Synthesis Zinc chloride, Polyphosphoric acid (PPA), Protic acids (H₂SO₄, HCl)Heating in a suitable solvent like acetic acid[2].
Reissert Synthesis Sodium ethoxideReaction with diethyl oxalate[4].
Palladium-Catalyzed C-H Amination Palladium(II) acetateAerobic conditions, often with a co-solvent like toluene[3].
Catalytic Hydrogenation (for reduction steps) Platinum catalyst, Palladium on carbonHydrogen pressure, in a solvent like glacial acetic acid or ethanol[6].

Experimental Protocols

General Procedure for Fischer Indole Synthesis of Ethyl Indole-2-carboxylate

This protocol is adapted from a common alternative to using acetaldehyde, which can be problematic[2].

  • Hydrazone Formation: An equimolar mixture of the arylhydrazine and pyruvic acid is heated in a suitable solvent, such as acetic acid, to form the arylhydrazone[2]. In many cases, the hydrazone does not need to be isolated[2].

  • Indolization: The arylhydrazone (or the initial mixture) is heated in the presence of an acid catalyst. Common catalysts include zinc chloride, polyphosphoric acid (PPA), or protic acids like sulfuric acid or hydrochloric acid[2].

  • Work-up: The reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

  • Decarboxylation (if starting with pyruvic acid): The resulting indole-2-carboxylic acid can be decarboxylated by heating to yield the parent indole[6].

General Procedure for Reissert Synthesis of Indole-2-carboxylic acid

This method utilizes o-nitrotoluene and diethyl oxalate as starting materials[7][8].

  • Condensation: 1 mole of o-nitrotoluene and 1.5 moles of diethyl oxalate are reacted in an 18% sodium ethoxide in ethanol solution for 16 hours[7].

  • Solvent Removal: The ethanol solvent is removed by atmospheric distillation to yield the intermediate product[7].

  • Hydrolysis and Reduction: The intermediate is added to a 30% alkaline solution. After extracting impurities, 3 moles of an 80% aqueous solution of hydrazine hydrate are added, and the mixture is heated to 80-90°C. The reaction is accelerated by the addition of 0.05 moles of ferrous hydroxide as a catalyst and proceeds for 3 hours[7].

  • Work-up and Purification: The reaction endpoint is detected by HPLC. The product is precipitated by adding the reaction mixture to a 30% hydrochloric acid solution. The crude product is then treated with a 30% sodium hydroxide solution to adjust the pH to 7-8, treated with activated carbon, filtered, and the filtrate is acidified with hydrochloric acid to a pH of 1-2 to precipitate the final product. The product is collected by filtration and dried[9].

Visualizations

experimental_workflow cluster_fischer Fischer Indole Synthesis Workflow start_f Arylhydrazine + Aldehyde/Ketone hydrazone Hydrazone Formation (Acid Catalyst, Heat) start_f->hydrazone indolization Indolization (Heat) hydrazone->indolization product_f Indole-2-carboxylate indolization->product_f troubleshooting_logic start Low Yield in Indole Synthesis cond Check Reaction Conditions start->cond materials Verify Starting Material Purity start->materials route Evaluate Synthesis Route start->route optimize_cond Optimize Temperature, Catalyst, Time cond->optimize_cond purify_mat Purify Reagents materials->purify_mat change_route Consider Alternative Synthesis Method route->change_route solution Improved Yield optimize_cond->solution purify_mat->solution change_route->solution

References

Technical Support Center: Stability and Degradation of Methyl 4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability and degradation data for methyl 4-fluoro-1H-indole-2-carboxylate under acidic conditions are not extensively available in public literature. The following information is based on established principles of organic chemistry, general knowledge of indole derivatives, and standard forced degradation study protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in acidic conditions?

A1: Under acidic conditions, the most probable degradation pathway is the hydrolysis of the methyl ester group to form 4-fluoro-1H-indole-2-carboxylic acid and methanol.[1][2] This reaction is typically catalyzed by the presence of hydronium ions (H₃O⁺). The indole ring itself is generally stable to acid, but strong acidic conditions and elevated temperatures could potentially lead to further, more complex degradation.

Q2: I am observing an unexpected peak in my HPLC analysis after subjecting my compound to acidic stress. What could it be?

A2: An unexpected peak could be the primary degradation product, 4-fluoro-1H-indole-2-carboxylic acid. Due to the change in polarity (the carboxylic acid is more polar than the methyl ester), it will likely have a different retention time on a reverse-phase HPLC column. Other possibilities include byproducts from further degradation of the indole ring under harsh conditions, or interactions with excipients if you are working with a formulated product.

Q3: My degradation seems to be happening very slowly or not at all. What can I do?

A3: If you observe minimal degradation, you can increase the severity of the stress conditions. This can be achieved by:

  • Increasing the concentration of the acid (e.g., from 0.1N HCl to 1N HCl).

  • Increasing the temperature of the reaction.

  • Extending the duration of the experiment.

It is recommended to adjust these parameters incrementally to achieve a target degradation of 5-20% for optimal analysis.[3]

Q4: Can the fluorine atom on the indole ring influence the degradation process?

A4: Yes, the fluorine atom can influence the electronic properties of the indole ring. Fluorine is an electron-withdrawing group, which can affect the reactivity of the molecule. In some cases, fluorination can enhance the metabolic stability of a compound.[4][5][6] However, under forced acidic conditions, the primary degradation is expected to be the hydrolysis of the ester, which may not be significantly impacted by the fluorine substituent on the benzene portion of the indole ring.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation observed. Stress conditions are too mild.Increase acid concentration, temperature, or duration of the study.
Complete degradation of the parent compound. Stress conditions are too harsh.Decrease acid concentration, temperature, or duration of the study. Aim for 5-20% degradation.[3]
Multiple unknown peaks in HPLC. Complex degradation or side reactions are occurring.Use a milder stress condition to isolate the primary degradant. Employ HPLC-MS to identify the mass of the unknown peaks.
Poor peak shape in HPLC. Issues with the analytical method.Ensure the sample is properly neutralized before injection. Check for compatibility between the sample solvent and the mobile phase.
Mass balance is not within the acceptable range (e.g., 95-105%). Undetected degradation products (e.g., volatile compounds) or inappropriate response factors for degradants.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if UV response factors differ significantly. Investigate the possibility of volatile degradants.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1N and 1N solutions

  • Sodium hydroxide (NaOH), 0.1N and 1N solutions for neutralization

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a clean, labeled vial, add a known volume of the stock solution and an equal volume of 0.1N HCl.

    • Prepare a control sample by adding an equal volume of purified water instead of HCl.

    • Place the samples in a heating block or water bath set to a specific temperature (e.g., 60°C).

    • Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of NaOH solution.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Determine the relative percentage of any degradation products formed.

    • Assess the mass balance of the reaction.

Quantitative Data Summary (Hypothetical)

The following table represents hypothetical data from a forced degradation study of this compound under 0.1N HCl at 60°C.

Time (hours)Parent Compound (%)Degradation Product 1 (%) (4-fluoro-1H-indole-2-carboxylic acid)Mass Balance (%)
0100.00.0100.0
295.24.799.9
490.59.399.8
882.117.699.7
2465.833.999.7

Visualizations

G parent This compound acid 4-fluoro-1H-indole-2-carboxylic acid parent->acid H₃O⁺ (Acidic Hydrolysis) methanol Methanol parent->methanol H₃O⁺ (Acidic Hydrolysis)

Caption: Plausible degradation pathway of this compound.

G start Start: Prepare 1 mg/mL Stock Solution stress Expose to Acidic Conditions (e.g., 0.1N HCl at 60°C) start->stress neutralize Neutralize Sample at Timed Intervals stress->neutralize dilute Dilute with Mobile Phase neutralize->dilute analyze Analyze via HPLC-UV dilute->analyze data Calculate % Degradation and Mass Balance analyze->data end End data->end

Caption: Experimental workflow for a forced degradation study.

G issue Unexpected Peak in HPLC? is_primary Is it the expected hydrolysis product? issue->is_primary Yes identify Identify with LC-MS issue->identify No is_primary->identify No end Conclusion Reached is_primary->end Yes harsher Were conditions too harsh? identify->harsher side_product Likely a side product harsher->side_product Yes harsher->end No reduce_stress Action: Reduce stress conditions side_product->reduce_stress reduce_stress->end

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

troubleshooting common issues in the Fischer indole synthesis of 4-fluoroindoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Fischer indole synthesis of 4-fluoroindoles. 4-Fluoroindole is a key building block in medicinal chemistry and materials science.[1] This guide provides practical solutions to common problems in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Fischer indole synthesis of 4-fluoroindoles?

A1: Low yields are a frequent challenge in the Fischer indole synthesis of 4-fluoroindoles.[1] Several factors can contribute to this issue:

  • Poor Quality of Starting Materials: The purity of the (4-fluorophenyl)hydrazine and the carbonyl compound (aldehyde or ketone) is critical. Impurities can lead to undesirable side reactions and may inhibit the catalyst.[1]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the reaction's success. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1] The ideal catalyst and its concentration often need to be determined empirically for specific substrates.

  • Inappropriate Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed effectively.[1] However, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final 4-fluoroindole product.

  • Inefficient Cyclization: The key[2][2]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient. It is essential to conduct the reaction under anhydrous conditions, as the presence of water can interfere with the acid catalyst and reactive intermediates.[1]

Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common side products in the Fischer indole synthesis of 4-fluoroindoles include:

  • Regioisomers: When using an unsymmetrical ketone, the formation of two different enamine intermediates is possible, leading to a mixture of regioisomeric indoles. The acidity of the reaction medium and steric factors can influence the ratio of these isomers.[1]

  • Products from Side Reactions: Harsh reaction conditions, such as high temperatures and strong acids, can lead to various side reactions.

  • Degradation Products: The 4-fluoroindole product itself might be sensitive to the acidic conditions and can decompose, especially with prolonged exposure to heat.[1]

Q3: How can I improve the regioselectivity of the reaction when using an unsymmetrical ketone?

A3: Achieving high regioselectivity can be challenging. The choice of acid catalyst can influence the formation of one regioisomer over the other. Stronger acids may favor the formation of the more substituted enamine. Additionally, steric hindrance on the ketone can also play a role in directing the regioselectivity. A systematic screening of different acid catalysts and reaction conditions is often necessary to optimize the yield of the desired isomer.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues during the synthesis of 4-fluoroindoles.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inadequate catalyst activity.Screen a variety of Brønsted and Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂).
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Poor quality of starting materials.Ensure the purity of (4-fluorophenyl)hydrazine and the carbonyl compound.
Multiple Spots on TLC (Byproduct Formation) Formation of regioisomers with unsymmetrical ketones.Modify the acid catalyst or reaction conditions to enhance regioselectivity.[1]
Side reactions due to harsh conditions.Employ milder reaction conditions (lower temperature, less concentrated acid).
Decomposition of the product.Monitor the reaction closely and minimize the reaction time.[1]
Difficulty in Product Isolation Emulsion formation during workup.Add brine to the aqueous layer to help break the emulsion.[1]
Product degradation on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or neutralizing the silica gel before purification.[1]

Experimental Protocols

While a universally optimized protocol is substrate-dependent, the following provides a general starting point for the synthesis of 4-fluoroindoles.

General Protocol for the Fischer Indole Synthesis of 4-Fluoroindole

This protocol is a general guideline and may require optimization for specific substrates.

1. Hydrazone Formation:

  • In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours or until the formation of the phenylhydrazone is complete, as monitored by Thin Layer Chromatography (TLC).

2. Cyclization:

  • To the mixture containing the formed hydrazone, add the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid). The amount of catalyst will need to be optimized.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C).

  • Monitor the progress of the cyclization reaction by TLC.

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-fluoroindole by column chromatography on silica gel.

Data Presentation

Quantitative data directly comparing the yields of 4-fluoroindole with various catalysts under identical conditions is not extensively available in the public literature. The optimal conditions are highly substrate-dependent. However, the following table provides a qualitative comparison of commonly used acid catalysts.

Table 1: Qualitative Comparison of Acid Catalysts for the Fischer Indole Synthesis

Catalyst Type Examples General Characteristics Considerations for 4-Fluoroindoles
Brønsted Acids H₂SO₄, HCl, Polyphosphoric Acid (PPA), p-TsOHStrong proton donors, effective at promoting the reaction.Can be harsh and may lead to degradation of the sensitive fluoroindole product. PPA is often effective but can make the workup challenging.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Coordinate to the carbonyl group, facilitating hydrazone formation and rearrangement.Often provide milder reaction conditions compared to strong Brønsted acids, potentially leading to higher yields and fewer byproducts. The choice of Lewis acid can influence regioselectivity.

Mandatory Visualizations

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Hydrazone_Formation Hydrazone Formation 4-Fluorophenylhydrazine->Hydrazone_Formation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Hydrazone_Formation Cyclization Cyclization (Acid Catalysis) Hydrazone_Formation->Cyclization Quenching_Neutralization Quenching & Neutralization Cyclization->Quenching_Neutralization Extraction Extraction Quenching_Neutralization->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Final_Product Pure 4-Fluoroindole Purification->Final_Product Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Catalyst Optimize Acid Catalyst Check_Purity->Optimize_Catalyst [Purity OK] Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis [Impurity Found & Rectified] Optimize_Temp Optimize Temperature & Time Optimize_Catalyst->Optimize_Temp [Still Low Yield] Optimize_Catalyst->Successful_Synthesis [Yield Improved] Modify_Workup Modify Workup & Purification Optimize_Temp->Modify_Workup [Still Impure] Optimize_Temp->Successful_Synthesis [Yield Improved] Modify_Workup->Successful_Synthesis [Improved]

References

preventing byproduct formation in the synthesis of 4-fluoroindoles.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-fluoroindoles, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-fluoroindoles, and what are their general advantages and disadvantages?

A1: Several methods are employed for the synthesis of 4-fluoroindoles, with the most common being the Fischer, Leimgruber-Batcho, Larock, and Bischler-Möhlau syntheses.

  • Fischer Indole Synthesis: This is a classical and widely used method involving the reaction of (4-fluorophenyl)hydrazine with an aldehyde or ketone under acidic conditions.[1] It is versatile, but can suffer from low yields, harsh conditions, and the formation of regioisomeric byproducts when using unsymmetrical ketones.[2][3]

  • Leimgruber-Batcho Indole Synthesis: This two-step method starts from an o-nitrotoluene derivative (e.g., 2-fluoro-6-nitrotoluene), which first forms an enamine, followed by a reductive cyclization.[4][5] It is known for high yields and mild reaction conditions for the cyclization step, making it suitable for industrial-scale synthesis.[6]

  • Larock Indole Synthesis: This palladium-catalyzed reaction involves the heteroannulation of an o-haloaniline (like 2-bromo- or 2-iodo-4-fluoroaniline) with a disubstituted alkyne.[5][7] It offers good regioselectivity and functional group tolerance under relatively mild conditions.[7]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline derivative (like 4-fluoroaniline).[8] It is often plagued by harsh reaction conditions, low yields, and a lack of predictable regioselectivity.[2][8]

Q2: I am observing multiple spots on my TLC plate during the synthesis of 4-fluoroindole. What are the likely byproducts?

A2: The formation of multiple byproducts is a common issue. The identity of these byproducts depends on the synthetic route used:

  • Fischer Indole Synthesis:

    • Regioisomers: If you are using an unsymmetrical ketone, you may be forming two different regioisomers of the 4-fluoroindole.[2] The ratio of these isomers is influenced by the acid catalyst and reaction temperature.[9]

    • Decomposition Products: Harsh acidic conditions and high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[2]

  • Leimgruber-Batcho Synthesis:

    • Incomplete Reduction: If the reductive cyclization is not complete, you may have residual enamine intermediate.

    • Over-reduction: In some cases, the indole ring itself can be reduced, leading to indoline derivatives.

  • Bischler-Möhlau Synthesis:

    • This reaction is notorious for producing a complex mixture of products and tar-like substances due to the harsh conditions.[8]

Q3: How can I improve the yield of my 4-fluoroindole synthesis?

A3: Low yields are a frequent challenge. Here are some general strategies to improve them:

  • Purity of Starting Materials: Ensure your starting materials (e.g., (4-fluorophenyl)hydrazine, 2-fluoro-6-nitrotoluene) and solvents are of high purity and anhydrous, as impurities can lead to side reactions.[2]

  • Optimize Reaction Conditions: Systematically screen different catalysts, catalyst concentrations, reaction temperatures, and reaction times. Monitoring the reaction progress by TLC is crucial to determine the optimal endpoint.[2]

  • Choice of Synthetic Route: If you are consistently obtaining low yields with one method, consider switching to an alternative. For instance, the Leimgruber-Batcho synthesis is often reported to give higher yields than the classical Fischer indole synthesis.[6]

Troubleshooting Guides

Fischer Indole Synthesis
Observed Problem Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive or inappropriate acid catalyst.[2]2. Reaction temperature is too low.3. Poor quality of (4-fluorophenyl)hydrazine or carbonyl compound.[2]4. Insufficient reaction time.1. Try a different acid catalyst (e.g., switch from a Brønsted acid like H₂SO₄ to a Lewis acid like ZnCl₂ or use polyphosphoric acid (PPA)).[1] Optimize catalyst concentration.2. Gradually increase the reaction temperature while monitoring for decomposition.3. Purify starting materials and ensure they are dry.4. Monitor the reaction by TLC to ensure it has gone to completion.
Formation of Regioisomeric Byproducts (with unsymmetrical ketones) The enolization of the ketone can occur on both sides, leading to two different indole isomers.[2] The acidity of the medium affects the regioselectivity.[2]1. Modify the acid catalyst. Weaker acids can sometimes lead to a decrease in selectivity.[9]2. Alter the reaction temperature.
Product Decomposition (dark-colored reaction mixture) The reaction conditions (high temperature, strong acid) are too harsh.[2]1. Lower the reaction temperature.2. Use a milder acid catalyst.3. Reduce the reaction time.
Leimgruber-Batcho Indole Synthesis
Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield of Enamine Intermediate 1. Insufficient heating during the condensation with DMF-DMA.2. Impure 2-fluoro-6-nitrotoluene.1. Ensure the reaction is heated to reflux and monitor by TLC for the disappearance of the starting material.2. Purify the starting material before use.
Incomplete Reductive Cyclization 1. Inactive catalyst (e.g., old Pd/C).2. Insufficient hydrogen pressure or reaction time.1. Use fresh hydrogenation catalyst.2. Increase the hydrogen pressure and/or extend the reaction time, monitoring by TLC.
Formation of Polar Byproducts Over-reduction of the indole ring to an indoline.1. Carefully monitor the reaction and stop it once the desired product is formed.2. Consider using a milder reducing agent.

Data Presentation: Comparison of Synthesis Methods for Fluoroindoles

Note: Specific quantitative data for the synthesis of 4-fluoroindole is limited in comparative studies. The following table includes data for analogous fluoroindole syntheses to provide a general comparison.

Synthesis Method Starting Materials Typical Catalyst/Reagents Typical Yield Range Key Byproducts/Issues Reference
Fischer Indole Synthesis 4-Fluorophenylhydrazine, Ketone/AldehydeH₂SO₄, PPA, ZnCl₂60-90% (for analogous syntheses)Regioisomers, decomposition products[7]
Leimgruber-Batcho Synthesis 2-Fluoro-6-nitrotolueneDMF-DMA, then Pd/C, H₂>80% (for analogous syntheses)Incomplete reduction, over-reduction[7]
Bischler-Möhlau Synthesis 4-Fluoroaniline, α-bromo-acetophenoneNone (harsh heating)Generally low and variableTar formation, complex mixtures[2][8]

Experimental Protocols

Detailed Protocol for Leimgruber-Batcho-like Synthesis of 4-Fluoroindole

This two-step protocol is adapted from a patented method suitable for larger-scale synthesis, starting from 2-fluoro-6-nitrotoluene.[2]

Step 1: Synthesis of (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinanamine

  • To a reaction flask, add 2-fluoro-6-nitrotoluene.

  • Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2]

  • Use DMF as the solvent.

  • Heat the mixture and stir until the condensation reaction is complete (monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Reductive Cyclization to 4-Fluoroindole

  • Dissolve the crude intermediate from Step 1 in methanol or ethanol.[2]

  • Add a metallic reducing catalyst, such as palladium on carbon (Pd/C).[2]

  • Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[2]

  • Maintain the reaction temperature between 15–30 °C for 3–12 hours.[2]

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoroindole.

  • Purify the product by column chromatography on silica gel.

General Procedure for Fischer Indole Synthesis of a 4-Fluoroindole Derivative

This protocol describes the synthesis of 4-fluoro-5-methoxy-1H-indole.[3]

  • Hydrazone Formation: Dissolve (4-fluoro-5-methoxyphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in ethanol or acetic acid. Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone.[3]

  • Indolization and Decarboxylation: Add a strong acid catalyst, such as polyphosphoric acid (PPA), to the reaction mixture.[3]

  • Heat the mixture to 80-120 °C for several hours, monitoring the reaction by TLC.[3]

  • Work-up: Cool the reaction mixture and pour it into ice-water. Collect the resulting precipitate by filtration.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.[3]

General Procedure for Larock Indole Synthesis

This is a general procedure for the synthesis of 2,3-disubstituted indoles and can be adapted for 4-fluoroindole derivatives starting from a 2-halo-4-fluoroaniline.[10]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halo-4-fluoroaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[10]

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.[10]

  • Solvent and Alkyne Addition: Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (2.0 mmol).[10]

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Mandatory Visualizations

Fischer Indole Synthesis: Main Reaction vs. Regioisomeric Byproduct Formation

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Fischer Indole Synthesis cluster_products Products 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Reaction_Conditions Acid Catalyst (e.g., H₂SO₄, PPA) Heat 4-Fluorophenylhydrazine->Reaction_Conditions Unsymmetrical_Ketone Unsymmetrical Ketone Unsymmetrical_Ketone->Reaction_Conditions Desired_Product Desired 4-Fluoroindole Isomer Reaction_Conditions->Desired_Product Major Pathway Byproduct Regioisomeric Byproduct Reaction_Conditions->Byproduct Minor Pathway (Byproduct Formation)

Caption: Fischer Indole Synthesis pathway and potential byproduct formation.

Troubleshooting Workflow for Low Yield in 4-Fluoroindole Synthesis

Troubleshooting_Workflow Start Low Yield of 4-Fluoroindole Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Change_Catalyst Change Acid Catalyst Optimize_Conditions->Change_Catalyst Change_Temp Adjust Reaction Temperature Optimize_Conditions->Change_Temp Consider_Alternative Consider Alternative Synthetic Route Change_Catalyst->Consider_Alternative If no improvement Change_Temp->Consider_Alternative If no improvement Leimgruber_Batcho Leimgruber-Batcho Synthesis Consider_Alternative->Leimgruber_Batcho Larock Larock Synthesis Consider_Alternative->Larock End Improved Yield Leimgruber_Batcho->End Larock->End

Caption: A logical workflow for troubleshooting low yields in 4-fluoroindole synthesis.

References

Technical Support Center: Optimizing Catalyst Selection for Indole-2-Carboxamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst selection in indole-2-carboxamide coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to navigate common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis of functionalized indole-2-carboxamides via cross-coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

  • Question: My Suzuki-Miyaura coupling of a halo-indole-2-carboxamide is resulting in low or no product yield. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in Suzuki-Miyaura couplings of indole-2-carboxamides can stem from several factors. A primary consideration is the choice of catalyst, ligand, base, and solvent, as the amide functionality at the C2 position can influence the electronic properties and steric accessibility of the indole core.

    • Inefficient Catalyst System: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient heterocyclic systems like indole-2-carboxamides, bulky and electron-rich phosphine ligands are often beneficial. Consider screening a panel of catalysts and ligands. Pre-catalysts can also be advantageous as they often lead to a cleaner formation of the active catalytic species.[1]

    • Inappropriate Base or Solvent: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. A screen of inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The solvent system also needs to be optimized; mixtures of an organic solvent (e.g., dioxane, THF, toluene) and water are commonly employed.[2]

    • Poor Quality of Boronic Acid: Boronic acids can degrade over time, especially if not stored properly. It is advisable to use freshly purchased or properly stored boronic acids.

    • Catalyst Poisoning: Certain functional groups can act as catalyst poisons. Ensure that starting materials and solvents are free from impurities that could inhibit the palladium catalyst.

    • N-H Acidity: The indole N-H can be acidic and may interfere with the reaction. Protecting the indole nitrogen with a suitable protecting group, such as a Boc group, can sometimes prevent side reactions and improve yields.[2]

Issue 2: Side Reactions and Impurity Formation in Buchwald-Hartwig Amination

  • Question: I am observing significant side product formation, such as hydrodehalogenation, in my Buchwald-Hartwig amination of a halo-indole-2-carboxamide. How can I minimize these impurities?

  • Answer: Side reactions in Buchwald-Hartwig amination are common, particularly with heteroaromatic substrates. Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a frequent side reaction.

    • Ligand Selection: The choice of ligand is critical in minimizing side reactions. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step over competing pathways.

    • Base Optimization: The strength and nature of the base can influence the rate of side reactions. While strong bases like NaOtBu are often effective, they can also promote undesired pathways with sensitive substrates. Screening a range of bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, can be beneficial.[3]

    • Reaction Temperature: Elevated temperatures can sometimes lead to the degradation of sensitive indole scaffolds and promote side reactions. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Palladium(0) species are sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and the formation of oxidation byproducts.

Issue 3: Challenges with C-H Activation of Indole-2-carboxamides

  • Question: I am attempting a direct C-H activation/arylation of my indole-2-carboxamide, but I am struggling with regioselectivity and low conversion. What factors should I consider?

  • Answer: Direct C-H activation of indoles is a powerful tool, but controlling regioselectivity can be challenging. The carboxamide group at the C2 position can act as a directing group, but its effectiveness depends on the reaction conditions.

    • Directing Group Compatibility: While the carboxamide itself can direct C-H activation, sometimes a more effective directing group needs to be installed on the indole nitrogen to achieve the desired regioselectivity, for instance, for activation at the C7 position.[4]

    • Catalyst and Oxidant: The choice of palladium catalyst and oxidant is crucial for successful C-H activation. Different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and oxidants (e.g., Ag₂CO₃, benzoquinone) should be screened to find the optimal combination for your specific substrate.[5][6]

    • Reaction Additives: Additives such as acids (e.g., TfOH) can significantly influence the reaction pathway, sometimes promoting dearomative cyclization instead of direct arylation.[5] Careful optimization of all reaction components is necessary.

Data Presentation: Catalyst System Performance

The following tables summarize optimized conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving indole substrates. These can serve as a starting point for the optimization of your indole-2-carboxamide coupling reactions.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Halo-Indoles

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802955-bromo-1-ethyl-1H-indazole[1]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane804655-bromo-1-ethyl-1H-indazole[1]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane804225-bromo-1-ethyl-1H-indazole[1]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Heteroaromatic halides[1]
Pd(OAc)₂SPhosK₂CO₃Toluene/Water (4:1)80-1004-12High5-Bromoindole[7]
Pd(PPh₃)₄PPh₃Cs₂CO₃Ethanol100 (MW)0.5-0.7High5-Bromoindole[8]

Table 2: Optimized Conditions for Buchwald-Hartwig Amination

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluenereflux694Aryl chloride with morpholine
(NHC)Pd(allyl)ClNHCNaOtBuDioxane1000.08-0.494-99Aryl chlorides/bromides with morpholine[9]
Pd₂(dba)₃XantPhosDBUMeCN/PhMe1401GoodAryl halide with amine (flow)[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Indole-2-Carboxamide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-indole-2-carboxamide with an arylboronic acid.

Materials:

  • Halo-indole-2-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., dppf or SPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane/water 4:1, toluene/water 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the halo-indole-2-carboxamide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-Indole-2-Carboxamide

This protocol provides a general starting point for the Buchwald-Hartwig amination of a halo-indole-2-carboxamide with a primary or secondary amine.

Materials:

  • Halo-indole-2-carboxamide (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the halo-indole-2-carboxamide, palladium catalyst/ligand, and base.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

experimental_workflow reagents 1. Weigh Reagents: - Halo-indole-2-carboxamide - Arylboronic acid - Base - Catalyst/Ligand setup 2. Assemble Reaction: - Add solids to oven-dried flask - Evacuate & backfill with inert gas (3x) reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir: - Typically 80-110 °C - Monitor by TLC/LC-MS solvent->reaction workup 5. Aqueous Workup: - Cool to RT - Dilute with organic solvent - Wash with water & brine reaction->workup purification 6. Purify Product: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield in Coupling Reactions

troubleshooting_low_yield start Low or No Product Yield catalyst_q Is the catalyst system optimal? start->catalyst_q base_solvent_q Are the base and solvent appropriate? catalyst_q->base_solvent_q No catalyst_a Screen different Pd catalysts and ligands. Consider using a pre-catalyst. catalyst_q->catalyst_a Yes reagents_q Are the starting materials of high quality? base_solvent_q->reagents_q No base_solvent_a Screen various bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Optimize the solvent system (e.g., dioxane/water). base_solvent_q->base_solvent_a Yes conditions_q Are the reaction conditions optimized? reagents_q->conditions_q No reagents_a Use fresh, high-purity starting materials. Consider N-protection of the indole. reagents_q->reagents_a Yes conditions_a Ensure a strictly inert atmosphere. Optimize reaction temperature and time. conditions_q->conditions_a Yes end Improved Yield conditions_q->end No, further optimization needed catalyst_a->base_solvent_q base_solvent_a->reagents_q reagents_a->conditions_q conditions_a->end

References

Technical Support Center: Degradation Pathways of Fluorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation of fluorinated indole compounds. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable are fluorinated indole compounds under standard laboratory conditions?

A1: Generally, fluorinated indoles are relatively stable crystalline solids at ambient temperature and pressure, especially when protected from light.[1] However, their stability can be compromised under specific chemical conditions, such as the presence of strong acids, bases, oxidizing agents, or upon exposure to UV light.[1] It is advisable to store them in a cool, dark place.

Q2: How does the position and nature of the fluorine substituent affect the stability of the indole ring?

A2: The fluorine atom's position and chemical nature (e.g., -F, -CHF2, -CF3) significantly influence the indole ring's stability. A fluorine atom acts as an electron-withdrawing group, which can decrease the ring's electron density, making it less susceptible to electrophilic attack compared to unsubstituted indole.[1] However, this electron-withdrawing effect can also increase the acidity of the N-H proton.[1] The stability of fluoromethyl-substituted indoles can vary; for instance, the stability of 6-substituted indoles increases in the order of CH₂F < CHF₂ ≪ CF₃.[2][3]

Q3: What is the primary degradation pathway for fluorinated indoles in acidic conditions?

A3: In the presence of strong acids, the primary degradation pathway for indoles, including fluorinated derivatives, is acid-catalyzed polymerization.[1] This process is initiated by the protonation of the indole ring, typically at the C3 position, forming a reactive indoleninium cation. This cation then acts as an electrophile, attacking other neutral indole molecules, leading to dimers, trimers, and eventually colored polymers.[1]

Q4: Are fluorinated indoles susceptible to oxidation?

A4: Yes, the indole ring is electron-rich and can be readily oxidized. Oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidation products, including oxindoles.[1] The specific products will depend on the oxidant and reaction conditions.[1][4]

Q5: How does fluorination impact the metabolic degradation of indole compounds?

A5: Strategic fluorination of the indole ring can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[5] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[6] This increased stability often leads to a longer in vivo half-life and lower clearance, which are desirable properties for many drug candidates.[5] CYP2A6, CYP2E1, and CYP2C19 are among the enzymes known to metabolize indole, forming products like indoxyl and oxindole.[5][7]

Q6: What is defluorination and when does it occur?

A6: Defluorination is the cleavage of the carbon-fluorine bond. While the C-F bond is generally stable, defluorination can occur under certain chemical or metabolic conditions, sometimes leading to the formation of toxic metabolites.[2][3] For example, 6-difluoromethylindole has been observed to undergo defluorination in aqueous buffer solutions at physiological pH.[3] Metabolism by CYP450 enzymes can also sometimes lead to oxidative defluorination.[3]

Troubleshooting Guides

Issue 1: Rapid Color Change of Solution (e.g., to pink, purple, or brown) upon Adding Acid
  • Symptom: The solution of your fluorinated indole compound rapidly changes color after the addition of an acid.

  • Possible Cause: This is a strong indication of acid-catalyzed polymerization.[1]

  • Solutions:

    • Use a Milder Acid: If the reaction chemistry permits, switch to a weaker acid or use a lower concentration.[1]

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to reduce the rate of polymerization.[1]

    • Work with Dilute Solutions: Using more dilute solutions of the fluorinated indole can disfavor the intermolecular polymerization reaction.[1]

    • Protect the Indole Nitrogen: If feasible, protect the indole N-H with a suitable protecting group to alter the ring's electronic properties and reactivity.[1]

Issue 2: Low Yield and/or Formation of Multiple Byproducts
  • Symptom: TLC or HPLC analysis of your reaction mixture shows a complex mixture with a low yield of the desired product.

  • Possible Causes:

    • Degradation of the fluorinated indole under the reaction conditions (e.g., strong acid/base, high temperature, presence of oxidants).[1]

    • Side reactions involving the indole ring.[1]

    • For syntheses like the Fischer indole synthesis, inefficient cyclization or formation of isomeric byproducts can be an issue.[8]

  • Solutions:

    • Control Experiment: Before the full reaction, run a control with just the fluorinated indole and the reaction solvent/reagents to check for degradation.[1]

    • Optimize Reaction Conditions:

      • Temperature: Attempt the reaction at a lower temperature.[1]

      • pH: Adjust the pH to be closer to neutral if possible.[1]

      • Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Analytical Monitoring: Closely monitor the reaction progress using TLC or HPLC to identify the optimal reaction time and minimize byproduct formation.[8]

Issue 3: Unexpected Peaks in HPLC or Mass Spectrometry Analysis During Stability Studies
  • Symptom: During forced degradation studies, you observe unexpected peaks in your analytical data.

  • Possible Causes:

    • Formation of degradation products due to hydrolysis, oxidation, photolysis, or thermal stress.

    • Interaction with excipients in a formulation.[9]

  • Solutions:

    • Systematic Forced Degradation: Conduct a systematic forced degradation study (see experimental protocols below) to identify the degradation products under specific stress conditions (acid, base, oxidative, thermal, photolytic).[2]

    • Advanced Analytical Techniques:

      • LC-MS/MS: Use Liquid Chromatography with tandem Mass Spectrometry to identify the mass of the degradation products and their fragments, which helps in structure elucidation.[10]

      • ¹⁹F NMR: This technique is highly sensitive to the chemical environment of the fluorine atom and can be invaluable for identifying and quantifying fluorinated degradation products.[3][6]

Data Presentation

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs
Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint)Data Source
UT-155Non-fluorinated indole12.35-[5]
32a4-Fluoro-indazole analog of UT-15513.29-[5]
32cCF₃-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[5]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0 (mL/min/kg)[5]
5-Fluoroindole HClHydrochloride salt of 5-FI1248 (mL/min/kg)[5]

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole were from rat liver microsomes. Direct comparison of absolute values should be made with caution.[5]

Table 2: General Conditions for Forced Degradation Studies
Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl at room temperature to 70 °C for up to 7 days.[9]Oligomers, polymers, ring-opened products.
Base Hydrolysis 0.1 M - 1 M NaOH at room temperature to 70 °C for up to 7 days.[9]Ring-opened products, other degradants.
Oxidation 0.1% - 3% H₂O₂ at room temperature for up to 7 days.[11]Oxindoles, other oxidized species.[1]
Thermal Degradation 40 °C - 80 °C (dry and/or wet heat).[12]Various decomposition products.
Photodegradation Exposure to ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV).[13]Photoproducts, potentially defluorinated compounds.[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the fluorinated indole compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[1][11]

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add the stock solution to a solution of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the desired final concentration. Incubate at a controlled temperature (e.g., 50 °C).[1]

    • Oxidation: Add the stock solution to a solution of H₂O₂ (e.g., 3%). Incubate at room temperature.[11]

    • Thermal: Store the solid compound or a solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the compound (solid or in solution in a transparent container) to a light source compliant with ICH Q1B guidelines.[13] Run a dark control in parallel by wrapping a sample in aluminum foil.[13]

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]

  • Quenching: For acid/base hydrolysis, neutralize the samples before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method, LC-MS, and/or ¹⁹F NMR to identify and quantify the parent compound and any degradation products.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Reagent Preparation:

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and an NADPH regenerating system.[5]

    • Prepare a termination solution (e.g., cold acetonitrile with an internal standard).[5]

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37 °C.[5]

    • Add the test compound to the medium at a low micromolar concentration.[5]

    • Initiate the reaction by adding the pre-warmed liver microsomes.[5]

    • Incubate at 37 °C with gentle shaking.[5]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[5]

  • Reaction Termination: Immediately add the aliquot to the cold termination solution to stop the reaction and precipitate proteins.[5]

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[5]

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression (k): t½ = 0.693 / k.[5]

    • Calculate the intrinsic clearance (CLint).[5]

Mandatory Visualizations

degradation_pathways cluster_main Fluorinated Indole Degradation cluster_stress Stress Conditions cluster_products Degradation Products Fluorinated Indole Fluorinated Indole Strong Acid Strong Acid Fluorinated Indole->Strong Acid Protonation Oxidizing Agents (e.g., H2O2) Oxidizing Agents (e.g., H2O2) Fluorinated Indole->Oxidizing Agents (e.g., H2O2) Oxidation CYP450 Enzymes CYP450 Enzymes Fluorinated Indole->CYP450 Enzymes Metabolism UV Light UV Light Fluorinated Indole->UV Light Photolysis Polymers/Oligomers Polymers/Oligomers Strong Acid->Polymers/Oligomers Polymerization Oxidized Products (e.g., Oxindole) Oxidized Products (e.g., Oxindole) Oxidizing Agents (e.g., H2O2)->Oxidized Products (e.g., Oxindole) Metabolites (e.g., Hydroxylated Indoles) Metabolites (e.g., Hydroxylated Indoles) CYP450 Enzymes->Metabolites (e.g., Hydroxylated Indoles) Photodegradation Products Photodegradation Products UV Light->Photodegradation Products

Overview of major degradation pathways for fluorinated indoles.

troubleshooting_workflow cluster_workflow Troubleshooting Workflow for Low Yield / Byproducts cluster_solutions_unstable If Unstable cluster_solutions_stable If Stable (Side Reaction Issue) start Low Yield or Multiple Byproducts Observed check_stability Run Control Experiment: Compound + Reagents (No Reactant) start->check_stability is_stable Is Compound Stable? check_stability->is_stable lower_temp Lower Reaction Temperature is_stable->lower_temp No optimize_catalyst Optimize Catalyst is_stable->optimize_catalyst Yes change_ph Adjust pH Towards Neutral lower_temp->change_ph inert_atm Use Inert Atmosphere change_ph->inert_atm protect_group Use Protecting Group inert_atm->protect_group end Improved Yield / Purity monitor_reaction Monitor Reaction Progress (TLC/HPLC) optimize_catalyst->monitor_reaction purify Purify via Chromatography monitor_reaction->purify

A logical workflow for troubleshooting low yields in reactions.

experimental_workflow cluster_exp Forced Degradation Experimental Workflow cluster_stress_conditions 2. Apply Stress Conditions prep 1. Prepare Stock Solution (1 mg/mL in MeCN/MeOH) acid Acid (0.1M HCl, 50°C) prep->acid base Base (0.1M NaOH, 50°C) prep->base oxid Oxidative (3% H2O2, RT) prep->oxid photo Photolytic (ICH Q1B) prep->photo thermal Thermal (60°C) prep->thermal sample 3. Sample at Time Points (0, 1, 2, 4, 8, 24h) acid->sample base->sample oxid->sample photo->sample thermal->sample quench 4. Quench/Neutralize Sample sample->quench analyze 5. Analyze by HPLC, LC-MS, 19F NMR quench->analyze

A generalized workflow for conducting forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of Methyl 4-fluoro-1H-indole-2-carboxylate and its Non-fluorinated Analog for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the physicochemical properties, synthesis, and biological activities of methyl 4-fluoro-1H-indole-2-carboxylate and methyl 1H-indole-2-carboxylate, supported by experimental data and detailed methodologies.

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. Strategic modification of the indole ring, such as through halogenation, offers a powerful tool to modulate the physicochemical and biological properties of these molecules. This guide provides a comparative analysis of this compound and its non-fluorinated counterpart, methyl 1H-indole-2-carboxylate, to inform drug discovery and development efforts.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom at the 4-position of the indole ring is anticipated to significantly influence the molecule's properties. Fluorine's high electronegativity can alter the electron distribution within the aromatic system, impacting acidity, basicity, and dipole moment. This, in turn, can affect solubility, membrane permeability, and metabolic stability. While comprehensive experimental data for a direct comparison is not fully available in the public domain, the following table summarizes known and predicted properties.

PropertyThis compoundMethyl 1H-indole-2-carboxylateReferences
Molecular Formula C₁₀H₈FNO₂C₁₀H₉NO₂
Molecular Weight 193.18 g/mol 175.18 g/mol
CAS Number 113162-36-01202-04-6
Melting Point Data not available151 °C[1]
Boiling Point Data not available331.7 °C (Predicted)[1]
Calculated LogP Data not available2.1 (Predicted)
Appearance Data not availableGray-white crystal[2]

Synthesis and Characterization

The synthesis of both compounds can be achieved through established indole formation methodologies. The non-fluorinated analog is readily prepared from indole-2-carboxylic acid.

Synthesis of Methyl 1H-indole-2-carboxylate

A common method involves the esterification of 1H-indole-2-carboxylic acid. For instance, the carboxylic acid can be reacted with methanol in the presence of an acid catalyst, or by using a methylating agent like dimethyl sulphate with a base.[3]

Synthesis of this compound
Spectroscopic Data

Methyl 1H-indole-2-carboxylate:

  • ¹H NMR (DMSO-d₆, 600 MHz) δ: 11.91 (s, 1H, NH), 7.66 (d, 1H, J=7.8 Hz), 7.49 (d, 1H, J=8.4 Hz), 7.27 (dd, 1H, J=8.4, 7.2 Hz), 7.18 (s, 1H), 7.09 (dd, 1H, J=7.8, 7.2 Hz), 3.88 (s, 3H, OCH₃).[4]

  • ¹³C NMR (DMSO-d₆, 150 MHz) δ: 162.3, 137.9, 127.5, 127.2, 125.1, 122.5, 120.7, 113.1, 108.3, 52.2.[4]

This compound:

Biological Activity: A Comparative Perspective

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine can significantly enhance these activities.[3][5] Fluorination can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can enhance binding affinity to biological targets through favorable interactions.[6]

While a direct head-to-head comparison of the cytotoxic or enzymatic inhibitory activities of this compound and its non-fluorinated analog is not available in the reviewed literature, studies on related fluorinated indoles have shown significantly increased potency in various biological assays compared to their non-fluorinated counterparts.[5] For instance, fluorinated indoles have demonstrated enhanced inhibitory activity against enzymes like tryptophan 2,3-dioxygenase (TDO2), which is implicated in cancer.[3]

Experimental Protocols

Determination of Lipophilicity by RP-HPLC

Objective: To experimentally determine and compare the lipophilicity (LogP) of the two compounds.

Methodology:

  • System Preparation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Standard Preparation: A series of standard compounds with known LogP values are prepared and injected to create a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: The test compounds (this compound and methyl 1H-indole-2-carboxylate) are dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

  • LogP Calculation: The retention times of the test compounds are used to calculate their LogP values from the calibration curve.[7][8]

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate and compare the cytotoxic effects of the two compounds on a cancer cell line.

Methodology:

  • Cell Culture: A suitable human cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ (half-maximal inhibitory concentration) values are calculated to determine the cytotoxic potency of the compounds.[9][10]

Signaling Pathways and Experimental Workflows

Indole derivatives have been shown to modulate various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway.[11] The following diagrams illustrate a general experimental workflow for evaluating anticancer activity and a simplified representation of the PI3K/Akt/mTOR signaling pathway.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis->Cytotoxicity Screening (MTT Assay) Mechanistic Studies Mechanistic Studies Cytotoxicity Screening (MTT Assay)->Mechanistic Studies Apoptosis Assay Apoptosis Assay Mechanistic Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanistic Studies->Cell Cycle Analysis Western Blot (Target Validation) Western Blot (Target Validation) Mechanistic Studies->Western Blot (Target Validation) Xenograft Model Xenograft Model Western Blot (Target Validation)->Xenograft Model Efficacy Studies Efficacy Studies Xenograft Model->Efficacy Studies

Caption: General experimental workflow for anticancer drug screening.

G Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Indole Derivative Indole Derivative Indole Derivative->Akt

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The comparative analysis of this compound and its non-fluorinated analog highlights the potential of fluorine substitution to enhance the therapeutic properties of indole-based compounds. While a comprehensive dataset for a direct comparison is still emerging, the available information suggests that the fluorinated derivative likely possesses altered physicochemical properties that could translate to improved biological activity and a more favorable pharmacokinetic profile. Further experimental studies are warranted to fully elucidate the comparative advantages of the 4-fluoro substitution and to guide the rational design of next-generation indole-based therapeutics.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of Methyl 4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of methyl 4-fluoro-1H-indole-2-carboxylate, a crucial intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document details the experimental protocol, presents validation data, and compares the HPLC method with other potential analytical techniques.

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, widely employed for the separation, identification, and quantification of compounds.[2] Its application in purity determination is essential for identifying and controlling impurities that can arise during synthesis, degradation, or storage.[3] Regulatory bodies like the International Council for Harmonisation (ICH) provide stringent guidelines for the validation of analytical methods to ensure their accuracy, precision, and reliability.[4]

Comparison of Analytical Methods

While HPLC is the predominant technique for purity analysis of pharmaceutical intermediates, other methods can be employed, each with its own set of advantages and limitations. The following table provides a comparative summary.

Analytical Technique Principle Advantages Limitations Applicability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, sensitivity, and specificity.[1] Applicable to a wide range of compounds.[4] Quantitative accuracy and precision.Can be time-consuming for complex samples. Requires skilled operators and regular maintenance.Primary recommended method. Ideal for resolving and quantifying process-related impurities and degradation products.[1]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.Excellent for volatile and thermally stable compounds. High sensitivity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.Limited applicability as this compound is not expected to be highly volatile. May be useful for analyzing volatile organic impurities or residual solvents.[3]
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and cost-effective. Good for qualitative screening.Lower resolution and sensitivity compared to HPLC. Primarily qualitative.Suitable for rapid, preliminary purity checks and reaction monitoring during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides definitive structural information.[5] Can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods. Expensive instrumentation.Excellent for structural elucidation and identification of impurities if they are present at sufficient concentrations. Can be used as a complementary technique for characterization.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity. Provides molecular weight information.Typically coupled with a separation technique like LC or GC for complex mixtures.[5]When coupled with HPLC (LC-MS), it is a powerful tool for the identification of unknown impurities.[5]

Detailed Experimental Protocol: HPLC Purity Validation

This section outlines a detailed protocol for the validation of an HPLC method for determining the purity of this compound, following ICH Q2(R1) guidelines.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid) is often effective for indole derivatives.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, a common wavelength for indole compounds.[7]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL.[4] Further dilute to a working concentration of 10 µg/mL with the mobile phase.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Placebo Solution (if applicable for a formulated product): Prepare a solution containing all excipients except the active ingredient.

Method Validation Parameters

The following parameters should be assessed to validate the analytical method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurities or degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the standard is added to a placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes the expected performance data from the HPLC validation of this compound.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the main peak.The method is specific. The main peak is well-resolved from impurities.
Linearity (Correlation Coefficient, r²) r² ≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%
Precision (Intermediate Precision, %RSD) %RSD ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.03 µg/mL
Robustness No significant impact on results from minor changes in flow rate, mobile phase composition, or column temperature.The method is robust within the tested parameter variations.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the HPLC validation process and the experimental workflow.

HPLC_Validation_Workflow A Method Development B Method Validation Protocol A->B C Specificity B->C D Linearity B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I J Routine Analysis I->J

Caption: Logical Flow of HPLC Method Validation

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard & Sample B Prepare Stock Solutions (100 µg/mL) A->B C Prepare Working Solutions (10 µg/mL) B->C D System Suitability Test C->D E Inject Standard & Sample Solutions D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: Experimental Workflow for HPLC Purity Analysis

References

Positional Isomerism Matters: A Comparative Analysis of the Biological Activity of 4-Fluoroindole and 5-Fluoroindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of a fluorine atom on a molecular scaffold can significantly dictate its biological activity. This guide provides an objective, data-driven comparison of 4-fluoroindole and 5-fluoroindole isomers, highlighting how a subtle shift in fluorine's position on the indole ring can lead to pronounced differences in antiviral and antimicrobial potency.

The introduction of fluorine into the indole nucleus, a privileged scaffold in numerous therapeutic agents, can profoundly influence a molecule's physicochemical properties.[1] These modifications can alter metabolic stability, lipophilicity, and, critically, the binding affinity to target proteins, thereby modulating biological activity.[1] This guide delves into specific experimental data to illustrate the distinct pharmacological profiles of 4-fluoro and 5-fluoroindole derivatives.

Comparative Biological Activity: Quantitative Data

The following tables summarize quantitative data from studies that directly compare the biological activity of 4-fluoro and 5-fluoroindole derivatives against specific biological targets.

Antiviral Activity against Hepatitis C Virus (HCV)

Derivatives of 5-fluoroindole have demonstrated superior potency against HCV compared to their 4-fluoro counterparts. In a study evaluating N-cyclobutyl indole-3-carbonitrile derivatives, the 5-fluoro substitution consistently led to lower EC50 values, indicating greater antiviral efficacy.[2]

Compound IDFluorine PositionSubstitutionEC50 (nM)Potency Fold-Difference (5-F vs. 4-F)
25b 5-Fluoro6-Me722-fold higher
25j 4-Fluoro6-Me153
25a 5-FluoroH72.6-fold higher
25i 4-FluoroH18
Data sourced from a study on N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitrile derivatives.[2]
Antimicrobial Activity against Mycobacterium tuberculosis

In the context of antimicrobial activity, 5-fluoroindole has been shown to be a more potent inhibitor of Mycobacterium tuberculosis H37Rv growth than its 4-fluoro isomer.

CompoundFluorine PositionTarget OrganismKey Metric (Unit)ResultPotency Fold-Difference (5-F vs. 4-F)
5-Fluoroindole 5-FluoroMycobacterium tuberculosis H37RvMIC (µM)4.7~4-fold higher
4-Fluoroindole 4-FluoroMycobacterium tuberculosis H37RvMIC (µM)18.5
Data indicates that 5-fluoroindole is a more effective inhibitor of M. tuberculosis growth.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

HCV Replicon Assay (General Description)

This assay is employed to determine the antiviral activity of compounds against Hepatitis C Virus.

  • Principle: The assay utilizes a subgenomic HCV replicon system, which contains the genetic machinery for viral replication but not the structural proteins, making it a safe and effective tool for screening antiviral agents. The replicon often contains a reporter gene (e.g., luciferase) that allows for the quantification of viral replication.

  • Procedure:

    • Cell Culture: Huh-7 cells harboring the HCV replicon are seeded in 96-well plates and incubated.

    • Compound Treatment: The cells are treated with serial dilutions of the test compounds (4-fluoro and 5-fluoroindole derivatives).

    • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for viral replication and the effect of the compounds to manifest.

    • Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene is measured using a luminometer.

    • Data Analysis: The luminescence signal is proportional to the level of HCV replication. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Resazurin Microtiter Assay (REMA) for Mycobacterium tuberculosis

This colorimetric assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[5]

  • Objective: To determine the lowest concentration of 4-fluoroindole and 5-fluoroindole that inhibits the visible growth of M. tuberculosis.

  • Materials:

    • 96-well microtiter plates

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

    • Mycobacterium tuberculosis H37Rv strain

    • 4-Fluoroindole and 5-Fluoroindole stock solutions (in DMSO)

    • Resazurin solution (0.02% in sterile water)

    • Positive control (e.g., Isoniazid)

    • Negative control (no drug)

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the fluoroindole isomers in the 96-well plates.

    • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in Middlebrook 7H9 broth.

    • Inoculation: Add the bacterial inoculum to each well containing the test compounds and controls.

    • Incubation: Seal the plates and incubate at 37°C for 7 days.

    • Resazurin Addition: After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

    • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest compound concentration that prevents this color change (i.e., the well remains blue).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the structure-activity relationship, the following diagrams are provided.

Experimental_Workflow_REMA cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Fluoroindole Isomers inoculate Inoculate Plates prep_compounds->inoculate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->inoculate incubate_7d Incubate at 37°C for 7 Days inoculate->incubate_7d add_resazurin Add Resazurin Solution incubate_7d->add_resazurin incubate_24h Incubate for 24-48 Hours add_resazurin->incubate_24h read_results Observe Color Change (Blue to Pink) incubate_24h->read_results det_mic Determine MIC read_results->det_mic

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

SAR_Comparison cluster_isomers Fluoroindole Isomers cluster_activity Biological Activity cluster_potency Observed Potency indole_4f 4-Fluoroindole Derivatives antiviral Antiviral (HCV) indole_4f->antiviral antimicrobial Antimicrobial (M. tb) indole_4f->antimicrobial indole_5f 5-Fluoroindole Derivatives indole_5f->antiviral indole_5f->antimicrobial lower_potency Lower Potency antiviral->lower_potency Associated with 4-F Isomers higher_potency Higher Potency antiviral->higher_potency Associated with 5-F Isomers antimicrobial->lower_potency Associated with 4-F Isomer antimicrobial->higher_potency Associated with 5-F Isomer

Caption: Structure-Activity Relationship (SAR) of Fluoroindole Isomers.

References

Fluorination: A Key to Unlocking Metabolic Stability in Indole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles. Supported by experimental data, detailed protocols, and visualizations, this document highlights the significant advantages of strategic fluorination in enhancing the pharmacokinetic profiles of indole-containing compounds.

The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, is a well-established approach in modern medicinal chemistry to enhance the metabolic stability of parent molecules.[1] By replacing a hydrogen atom with a carbon-fluorine bond, sites on the indole ring that are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes can be effectively blocked.[1] This modification can lead to a longer half-life and reduced clearance of the compound, desirable properties for many therapeutic agents.

Enhanced Metabolic Stability of Fluorinated Indoles: The Data

Preclinical studies have consistently demonstrated the positive impact of fluorination on the metabolic stability of indole-containing compounds.[1] The data presented below showcases this trend, though it is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions, such as the species of liver microsomes used.[1]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)Data Source
UT-155Non-fluorinated indole12.35-[1]
32a4-Fluoro-indazole analog of UT-15513.29-[1]
32cCF3-substituted indazole analog of UT-15553.711.29[1]
5-Fluoroindole (5-FI)Fluorinated indole144.29.0 (mL/min/kg)[1]
5-Fluoroindole HClHydrochloride salt of 5-FI1248 (mL/min/kg)[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. The trend of increased stability with fluorination within each respective study is evident.[1]

Visualizing the Metabolic Pathway and Experimental Workflow

To better understand the mechanism of metabolic stabilization and the process of its assessment, the following diagrams are provided.

G cluster_0 In Vitro Metabolic Stability Assay Workflow A Compound Incubation (Liver Microsomes, NADPH) B Time-Point Sampling A->B C Reaction Quenching (e.g., Acetonitrile) B->C D Sample Analysis (LC-MS/MS) C->D E Data Analysis (t½, CLint) D->E

Experimental workflow for an in vitro microsomal stability assay.

G cluster_1 CYP450-Mediated Metabolism of Indoles Indole Indole Metabolites Oxidized Metabolites (e.g., Indoxyl, Oxindole) Indole->Metabolites CYP450 (e.g., CYP2A6, CYP2E1) Fluorinated_Indole Fluorinated Indole (at metabolic hotspot) Blocked Metabolism Blocked Fluorinated_Indole->Blocked CYP450

Cytochrome P450-mediated metabolism of indoles.

The metabolism of indole by cytochrome P450 enzymes, such as CYP2A6 and CYP2E1, can result in the formation of various oxidized products, including indoxyl and oxindole.[1] Fluorination at a metabolically susceptible position on the indole ring can obstruct or significantly decelerate this oxidative process, leading to a more stable compound in a metabolic environment.[1] This enhanced stability often translates to a prolonged half-life and lower clearance in vivo, which are advantageous characteristics for many drug candidates.[1]

Experimental Protocols: Assessing Metabolic Stability In Vitro

The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.[1]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated indoles)

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.

    • Prepare the reaction termination solution (acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the microsomal incubation medium to 37°C.

    • Add the test compound to the incubation medium to initiate the metabolic reaction.

    • Incubate the mixture at 37°C with gentle shaking.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately add the withdrawn aliquot to the reaction termination solution to stop the enzymatic reaction.

  • Sample Processing:

    • Vortex the samples and centrifuge to precipitate the microsomal proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein) .

References

A Comparative Guide to the Potential Cross-Reactivity of Methyl 4-Fluoro-1H-indole-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the product's performance in comparison with other alternatives, supported by experimental data.

This guide provides a comparative analysis of the potential cross-reactivity of methyl 4-fluoro-1H-indole-2-carboxylate derivatives. Due to a lack of direct cross-reactivity studies on this specific scaffold, this report draws upon experimental data from structurally similar indole-2-carboxylate and indole-2-carboxamide derivatives to predict potential off-target interactions and guide future selectivity profiling. The information is intended for researchers, scientists, and drug development professionals.

I. Executive Summary

This compound represents a core scaffold with potential for diverse biological activities. Analysis of related indole derivatives reveals a propensity for activity across a range of targets, including viral enzymes, ion channels, and protein kinases. This suggests that derivatives of this compound may also exhibit a degree of cross-reactivity. Key considerations for future studies should include comprehensive screening against panels of common off-targets to ensure the desired selectivity and minimize potential adverse effects.

II. Comparative Analysis of Biological Targets

Structurally related indole-2-carboxylate and indole-2-carboxamide derivatives have been evaluated against a variety of biological targets. The following table summarizes the observed activities and provides an indication of potential cross-reactivity.

Compound ClassPrimary Target(s)Other Investigated TargetsKey Findings
Indole-2-carboxylic acid derivatives HIV-1 Integrase-A series of these derivatives showed inhibitory activity against HIV-1 integrase, with IC50 values in the micromolar range.[1][2]
Indole-2-carboxamide derivatives TRPV1 AgonistsTRPA1Some derivatives exhibited potent agonistic activity at TRPV1, while fluorinated analogs showed a shift in activity towards TRPA1 agonism.[3]
Indole-2-carboxamide derivatives Plasmodium falciparumhERG channelCertain compounds displayed antiplasmodial activity, with some also showing off-target activity at the hERG channel.[4]
Indole-2-carboxamide derivatives Mycobacterium tuberculosis (MmpL3)Cannabinoid Receptors (CB1, CB2)Potent anti-tubercular agents were identified, with some also showing activity at cannabinoid receptors.[5]
Indole-based derivatives Antiproliferative (Cancer Cell Lines)EGFR, BRAFV600E, VEGFR-2Derivatives demonstrated broad antiproliferative effects and inhibitory activity against multiple protein kinases.[6]
2-(4-methylsulfonylphenyl) indole derivatives AntimicrobialCOX-2Compounds exhibited both antimicrobial and anti-inflammatory activities through COX-2 inhibition.[7]
Substituted indole-2-carboxylates Glycine site of NMDA receptorAMPA, Kainate receptorsHigh affinity and selectivity for the glycine binding site over other glutamate receptors were observed.[8][9]

III. Quantitative Data on Biological Activity

The following tables present quantitative data for various indole derivatives, highlighting their potency at different targets. This data is crucial for understanding the potential for cross-reactivity.

Table 1: Antiviral and Antiparasitic Activity

Compound/DerivativeTargetAssayActivity MetricValueReference
Indole-2-carboxylic acidHIV-1 IntegraseStrand Transfer AssayIC5032.37 µM[1]
Optimized Indole-2-carboxylic acid derivative (17a)HIV-1 IntegraseStrand Transfer AssayIC503.11 µM[1]
Indole-2-carboxamide (6a)P. falciparum (PfNF54)In vitro antiplasmodial assayIC500.84 µM[4]
Indole-2-carboxamide (6a)hERGPatch-clampIC5011.65 µM[4]

Table 2: Activity on Ion Channels and Receptors

Compound/DerivativeTargetAssayActivity MetricValueReference
Indole-2-carboxamide (6g)TRPV1Ca2+ influxEC5036.5 nM[3]
Indole-2-carboxamide (6g)TRPA1Ca2+ influx-Inactive[3]
N-(4-Fluorophenyl)-1-methyl-1H-indole-2-carboxamide (6b)TRPV1Ca2+ influxEC503.5 µM[3]
N-(4-Fluorophenyl)-1-methyl-1H-indole-2-carboxamide (6b)TRPA1Ca2+ influxEC502.0 µM[3]
4,6-dichloroindole-2-carboxylate derivative (8)Glycine site (NMDA Receptor)[3H]glycine bindingpKi8.5[8][9]
4,6-dichloroindole-2-carboxylate derivative (8)NMDA, AMPA, Kainate sitesRadioligand bindingSelectivity>1000-fold[8][9]

Table 3: Anticancer and Anti-inflammatory Activity

Compound/DerivativeTargetAssayActivity MetricValueReference
Indole-based derivative (Va)EGFRKinase AssayIC5071 nM[6]
Indole-based derivative (Va)BRAFV600EKinase AssayIC50> 60 nM[6]
2-(4-methylsulfonylphenyl) indole derivative (7g)E. coliMIC determinationMIC-[7]
2-(4-methylsulfonylphenyl) indole derivatives (7a-k)COX-2In vitro inhibition assay-Good selectivity over COX-1[7]

IV. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the reviewed literature.

A. HIV-1 Integrase Strand Transfer Assay This assay evaluates the ability of a compound to inhibit the strand transfer step of HIV-1 integration. Typically, a multi-well plate is coated with a DNA substrate. Recombinant HIV-1 integrase enzyme and a labeled donor DNA are added in the presence of the test compound. The amount of integrated donor DNA is then quantified, often using a colorimetric or fluorescence-based method, to determine the IC50 value of the inhibitor.[1]

B. In Vitro Antiplasmodial Activity Assay The antiplasmodial activity of compounds against Plasmodium falciparum is commonly assessed using a SYBR Green I-based fluorescence assay. Parasite cultures are incubated with serial dilutions of the test compounds. After a set period, the plates are lysed, and SYBR Green I dye, which intercalates with DNA, is added. The fluorescence intensity, proportional to parasite growth, is measured to calculate the IC50 value.

C. Ion Channel Activity Assays (TRPV1/TRPA1) The activity of compounds on ion channels like TRPV1 and TRPA1 is often determined using a calcium influx assay in cells engineered to express the channel of interest. Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The test compound is added, and any activation of the channel leads to an influx of calcium, which is detected as an increase in fluorescence. The concentration-response curve is used to determine the EC50 for agonists.[3]

D. Protein Kinase Inhibition Assays (e.g., EGFR, BRAF) The inhibitory effect of compounds on protein kinases is measured using various in vitro kinase assay formats. A common method involves incubating the kinase, a substrate (often a peptide), and ATP with the test compound. The amount of phosphorylated substrate is then quantified, for example, using an antibody-based detection method (e.g., ELISA) or by measuring the depletion of ATP. The results are used to calculate the IC50 of the inhibitor.[6]

E. Radioligand Binding Assays (e.g., NMDA Receptor) Binding affinity to specific receptor sites is determined through competitive radioligand binding assays. Cell membranes expressing the target receptor are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound. The amount of bound radioactivity is measured, and the data is used to calculate the Ki or IC50 value, indicating the affinity of the test compound for the receptor.[8]

V. Visualizations: Signaling Pathways and Experimental Workflows

A. Generalized Kinase Inhibitor Screening Workflow

G cluster_0 Primary Screening cluster_1 Selectivity Profiling cluster_2 Cell-Based Assays A Compound Library B Primary Kinase Assay (e.g., EGFR) A->B C Identify 'Hits' (e.g., IC50 < 1µM) B->C D Screen Hits Against Kinase Panel (e.g., BRAF, VEGFR-2) C->D F Antiproliferative Assays (Cancer Cell Lines) C->F E Determine IC50 for Off-Targets D->E G Determine GI50 E->G Correlate kinase inhibition with cellular activity F->G

Caption: Workflow for kinase inhibitor screening and selectivity profiling.

B. Generalized G-Protein Coupled Receptor (GPCR) and Ion Channel Cross-Reactivity Assessment

G cluster_0 Initial Hit Identification cluster_1 Cross-Reactivity Panel A Test Compound B Primary Target Assay (e.g., TRPV1 activity) A->B C Active Compound B->C D Related Ion Channels (e.g., TRPA1) C->D E GPCR Panel (e.g., Cannabinoid Receptors) C->E F Other Off-Targets (e.g., hERG) C->F

Caption: A streamlined workflow for assessing the cross-reactivity of a lead compound.

References

A Comparative Guide to Analytical Method Validation for the Quantification of Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of indole-2-carboxylates is crucial for understanding their roles in various biological processes and for the development of new therapeutics. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of these compounds. The performance of each method is supported by experimental data, and detailed protocols are provided.

Method Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of HPLC, LC-MS/MS, and GC-MS for the analysis of indole-2-carboxylates and related indole derivatives.

Table 1: Comparison of Validation Parameters for HPLC, LC-MS/MS, and GC-MS Methods

ParameterHPLC with RID[1][2]HPLC with PDA[3]LC-MS/MS[3]GC-MS (with silylation)[4]
Analyte Octahydro-1H-indole-2-carboxylic acid & isomersIndole-2-carboxylic acid & other indolesIndole-2-carboxylic acid & other indolesIndole-containing acids
Linearity (R²) > 0.9990.989–0.999Not explicitly stated, but concentrations were quantified≥ 0.9942
Limit of Detection (LOD) ~0.006 mg/mLNot ReportedNot Reported0.2–0.4 µM
Limit of Quantification (LOQ) 0.022–0.024 mg/mL0.08–1.72 µMNot explicitly stated, but concentrations as low as 0.13 µM were measured0.4–0.5 µM
Accuracy (% Recovery) 93.9%–107.9%Not ReportedNot Reported40%–80%
Precision (%RSD) < 2%0.2%–6.0% (peak area)Not Reported< 20%

Table 2: Summary of Key Characteristics of Each Analytical Method

FeatureHPLCLC-MS/MSGC-MS
Principle Separation based on polarity and interaction with stationary phase, detection by UV/Vis or refractive index.Separation by liquid chromatography, with highly selective and sensitive detection based on mass-to-charge ratio.Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Not required. Suitable for a wide range of compounds.Requires volatile or derivatized analytes.
Derivatization Generally not required.Can be used to improve ionization, but often not necessary.Often required for polar compounds like carboxylic acids to increase volatility.
Sensitivity Moderate to good, depending on the detector.Very high.High, especially with selective ion monitoring.
Selectivity Moderate. Relies on chromatographic separation.Very high. Provides structural information.Very high. Provides structural information.
Typical Application Routine quality control, purity analysis.Complex biological matrices, metabolite identification, low-level quantification.Analysis of volatile and semi-volatile compounds, metabolomics.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are the protocols for sample preparation and analysis using HPLC, LC-MS/MS, and GC-MS.

Sample Preparation: Solid-Phase Extraction (SPE) for HPLC and LC-MS/MS

A common sample preparation technique for cleaning up complex samples and concentrating analytes is Solid-Phase Extraction (SPE).[3]

  • Conditioning: A C18 SPE cartridge is conditioned with methanol followed by water.

  • Loading: The sample (e.g., sugarcane juice) is loaded onto the cartridge.

  • Washing: The cartridge is washed with acidified water to remove interferences.

  • Elution: The indole-2-carboxylates and other indole compounds are eluted with a methanol-water solution.

  • Drying and Reconstitution: The eluate is dried down and reconstituted in the initial mobile phase for injection.

Method 1: HPLC with Refractive Index Detection (RID)

This method is suitable for non-chromophoric compounds like octahydro-1H-indole-2-carboxylic acid.[1][2]

  • Instrumentation: Agilent HPLC 1100 series with an auto-sampler and refractive index detector.

  • Column: Inertsil ODS-4 C18 column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 10 mM potassium phosphate buffer (pH 3.0).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Run Time: 35 minutes.

Method 2: HPLC with Photodiode Array (PDA) Detection and LC-MS/MS

This method is suitable for the simultaneous analysis of various indole compounds, including indole-2-carboxylic acid.[3]

  • Instrumentation (HPLC-PDA): HPLC system with a programmable photodiode array detector.

  • Instrumentation (LC-MS/MS): LC system coupled to a mass spectrometer.

  • Column: C18 column.

  • Mobile Phase: Gradient elution with a mixture of methanol and 0.1% formic acid in water.

  • Detection (PDA): 280 nm.

  • Detection (MS/MS): Multiple Reaction Monitoring (MRM) mode for specific precursor-product ion transitions.

Method 3: GC-MS with Silylation

This method requires derivatization to make the indole-containing acids volatile for gas chromatography.[4]

  • Sample Preparation: Microextraction by packed sorbent (MEPS) followed by derivatization.

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Analysis: The derivatized sample is injected into the GC-MS for separation and detection.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample SPE SPE Sample->SPE Solid-Phase Extraction Eluate Eluate SPE->Eluate Injection Injection Eluate->Injection Reconstitution HPLC_Column HPLC_Column Injection->HPLC_Column Separation Detector Detector HPLC_Column->Detector Detection (RID/PDA) Data_Analysis Data_Analysis Detector->Data_Analysis Quantification

Caption: Workflow for HPLC analysis of indole-2-carboxylates.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample SPE SPE Sample->SPE Solid-Phase Extraction Eluate Eluate SPE->Eluate Injection Injection Eluate->Injection Reconstitution LC_Column LC_Column Injection->LC_Column Separation Mass_Spec Mass_Spec LC_Column->Mass_Spec Ionization & Detection Data_Analysis Data_Analysis Mass_Spec->Data_Analysis Quantification

Caption: Workflow for LC-MS/MS analysis of indole-2-carboxylates.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample MEPS MEPS Sample->MEPS Microextraction Derivatization Derivatization MEPS->Derivatization Silylation (e.g., BSTFA) Injection Injection Derivatization->Injection Volatilization GC_Column GC_Column Injection->GC_Column Separation Mass_Spec Mass_Spec GC_Column->Mass_Spec Ionization & Detection Data_Analysis Data_Analysis Mass_Spec->Data_Analysis Quantification

Caption: Workflow for GC-MS analysis of indole-2-carboxylates.

References

Comparative Docking Analysis of Fluorinated Indole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the indole scaffold represents a powerful approach in modern medicinal chemistry to enhance the therapeutic potential of drug candidates. Fluorine's unique physicochemical properties can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This guide provides an objective comparison of the in-silico performance of various fluorinated indole derivatives against key enzymatic targets, supported by experimental data from peer-reviewed studies.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from comparative molecular docking studies of fluorinated indole derivatives against their respective protein targets. Lower binding energy scores typically indicate a higher predicted binding affinity.

Derivative ClassCompoundTarget EnzymeDocking Score (kcal/mol)Reference
Tri-substituted FluoroindolesS-2Human Topoisomerase II-9.6[1]
S-14Human Topoisomerase II-9.2[1]
Standard (Fludarabine)Human Topoisomerase II-8.6[1]
Indole-based ThiadiazolesAnalog 8 (para-fluoro substituted)Acetylcholinesterase (AChE)Not explicitly stated, but identified as the most potent inhibitor with an IC50 of 0.15 ± 0.050 µM[2]
Analog 8 (para-fluoro substituted)Butyrylcholinesterase (BuChE)Not explicitly stated, but identified as the most potent inhibitor with an IC50 of 0.20 ± 0.10 µM[2]
Ethyl 6-fluoro-1H-indole-2-carboxylateEFI2CCyclooxygenase-1 (COX-1)Strong binding affinity indicated by polar hydrogen bonds and hydrophobic interactions[3]
EFI2CCyclooxygenase-2 (COX-2)Strong binding affinity indicated by polar hydrogen bonds and hydrophobic interactions[3]

Experimental Protocols

The methodologies outlined below are representative of the key experiments cited in the referenced studies for the in-silico evaluation of fluorinated indole derivatives.

Molecular Docking Protocol

A standard molecular docking protocol was employed to predict the binding affinity and interaction patterns of the fluorinated indole derivatives with their target proteins.

  • Software: AutoDock 4.1 was utilized for the molecular docking simulations.[1]

  • Ligand Preparation: The 2D structures of the fluorinated indole derivatives were sketched using Marvin Sketch and converted to 3D structures. Energy minimization of the ligand structures was performed using appropriate force fields.

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., Human Topoisomerase II, AChE, COX-1, COX-2) was obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogen atoms were added to the protein structure.

  • Grid Box Generation: A grid box was defined to encompass the active site of the target enzyme. The grid parameters were set to include all the critical amino acid residues involved in ligand binding.

  • Docking Simulation: The Lamarckian Genetic Algorithm (LGA) was employed for the docking calculations. A set number of docking runs were performed for each ligand to ensure conformational sampling.

  • Analysis of Results: The docking results were analyzed based on the binding energy scores and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. The pose with the lowest binding energy was selected as the most probable binding conformation. Discovery Studio Visualizer was used for the visualization of the protein-ligand interactions.[1]

Visualizations

The following diagrams illustrate a typical experimental workflow for comparative docking studies and a simplified signaling pathway involving a target enzyme.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (Fluorinated Indole Derivatives) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (Target Enzyme) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock) grid_gen->docking results Analysis of Docking Scores & Binding Interactions docking->results comparison Comparative Analysis of Derivatives results->comparison

Experimental workflow for comparative docking studies.

signaling_pathway cluster_pathway Simplified Topoisomerase II-mediated DNA Cleavage Pathway dna Double-Stranded DNA topoII Topoisomerase II dna->topoII cleavage_complex Topoisomerase II-DNA Cleavage Complex topoII->cleavage_complex religation DNA Religation cleavage_complex->religation apoptosis Apoptosis cleavage_complex->apoptosis Leads to cell_cycle Normal Cell Cycle Progression religation->cell_cycle inhibitor Fluorinated Indole Derivative (e.g., S-2, S-14) inhibitor->cleavage_complex Stabilizes

Simplified pathway of Topoisomerase II inhibition.

References

The Strategic Placement of Fluorine: A Comparative Guide to the Biological Activity of Indole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry. The introduction of fluorine atoms into this versatile framework can dramatically influence its biological activity. This guide provides a comparative analysis of how the position of fluorine on the indole ring of carboxylate derivatives modulates their therapeutic potential, supported by experimental data and detailed protocols.

The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for fine-tuning of a molecule's physicochemical properties. Strategic fluorination can enhance metabolic stability, improve receptor binding affinity, and alter lipophilicity and pKa, ultimately impacting a drug candidate's efficacy and pharmacokinetic profile. This guide delves into these effects with a focus on indole carboxylates, presenting quantitative data from studies on their roles as cannabinoid receptor modulators, anticancer agents, and antiviral inhibitors.

Comparative Biological Activity of Fluorinated Indole Carboxylates

The position of the fluorine atom on the indole ring can lead to significant differences in biological activity. Below are tables summarizing quantitative data from various studies, highlighting the impact of fluorine placement on the potency of indole carboxylates against different biological targets.

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

Structure-activity relationship (SAR) studies on 1H-indole-2-carboxamides have revealed that fluorination at the C5 position of the indole ring can enhance potency as negative allosteric modulators of the CB1 receptor.

Table 1: Effect of Fluorine Position on CB1 Receptor Allosteric Modulatory Activity of 1H-Indole-2-carboxamides

Compound IDSubstitution on Indole RingIC₅₀ (nM)[1]
42 5-Fluoro>10000
44 5-Fluoro, 3-Methyl473
46 5-Fluoro, 3-Ethyl>10000
1 5-Chloro, 3-Ethyl>10000
45 5-Chloro, 3-Methyl79
48 5-Fluoro, 3-Propyl>10000
49 5-Chloro, 3-Propyl>10000

IC₅₀ values represent the concentration required for 50% inhibition of the CB1 receptor.

Anticancer Activity

Fluorinated indole carboxylates have shown promise as anticancer agents by targeting various cellular pathways, including lactate dehydrogenase A (LDH-A).

Table 2: Anticancer Activity of Fluorinated Indole-2-carboxylates

CompoundTargetCell LineActivity
Methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)-1H-indole-2-carboxylateLDH-AHeLaEfficient anti-glycolytic agent[2]
4-fluoroindole derivative (4F-Indole-D2)Not specifiedNon-small cell lung cancerCytotoxicity with EC₅₀ in the range of 10-210 nM in a simulated inter-laboratory study[3]
Antiviral Activity

Derivatives of indole-3-carboxylic acid have been investigated for their antiviral properties, including activity against SARS-CoV-2.

Table 3: Antiviral Activity of a Fluorinated Indole-3-carboxylate Derivative

CompoundVirusActivitySelectivity Index (SI)
Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindoleSARS-CoV-2IC₅₀ = 1.06 µg/mL[4][5]78.6[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of fluorinated indole carboxylates.

Cell Viability (MTT) Assay for Anticancer Activity

This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, non-small cell lung cancer lines)

  • Fluorinated indole carboxylate compounds

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

CB1 Receptor Allosteric Modulator Assay (Calcium Mobilization)

This functional assay measures the ability of a compound to modulate the signaling of the CB1 receptor in response to an agonist.

Materials:

  • Cells expressing the CB1 receptor (e.g., CHO-K1 cells)

  • CB1 receptor agonist (e.g., CP55,940)

  • Fluorinated indole-2-carboxamide compounds

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Protocol:

  • Plate the CB1-expressing cells in a 96-well plate and allow them to attach.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare dilutions of the test compounds in the assay buffer.

  • Add the test compounds to the wells and incubate for a specified time.

  • Add a fixed concentration of the CB1 agonist to the wells.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Analyze the data to determine the inhibitory concentration (IC₅₀) of the allosteric modulator.[1]

Antiviral Assay for SARS-CoV-2

This assay evaluates the ability of a compound to inhibit the replication of SARS-CoV-2 in a cell culture model.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Fluorinated indole-3-carboxylate derivative

  • Cell culture medium

  • Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or TCID₅₀ assay)

Protocol:

  • Seed Vero E6 cells in a multi-well plate.

  • Prepare serial dilutions of the test compound.

  • Pre-treat the cells with the compound dilutions for a specified time.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the infected cells for a period that allows for viral replication (e.g., 48-72 hours).

  • Collect the cell supernatant or cell lysate.

  • Quantify the amount of virus using a suitable method (e.g., TCID₅₀ to determine infectious virus titer or RT-qPCR for viral RNA).

  • Calculate the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI = CC₅₀/IC₅₀), where CC₅₀ is the 50% cytotoxic concentration.[4][5]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams are presented using the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of Positional Fluoro-Isomers of Indole Carboxylates cell_assay Cell-Based Assays (e.g., MTT, Antiviral) synthesis->cell_assay enzyme_assay Enzyme/Receptor Assays (e.g., CB1, LDH-A) synthesis->enzyme_assay ic50 Determine IC50/EC50 Values cell_assay->ic50 enzyme_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Identification of Lead Compounds sar->lead

Caption: Experimental workflow for evaluating fluorinated indole carboxylates.

CB1_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK, JNK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Transcription Gene Transcription PKA->Transcription Regulates MAPK->Transcription Regulates Ligand Fluorinated Indole Carboxylate (Allosteric Modulator) Ligand->CB1R Modulates Agonist Cannabinoid Agonist Agonist->CB1R Activates IDO1_TDO_pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Metabolized by Kynurenine Kynurenine IDO1_TDO->Kynurenine Produces Immune_Suppression T-cell Suppression & Tumor Immune Evasion Kynurenine->Immune_Suppression Inhibitor Fluorinated Indole Carboxylate (Inhibitor) Inhibitor->IDO1_TDO Inhibits

References

characterization and comparison of different synthetic routes to methyl 4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of methyl 4-fluoro-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail several prominent synthetic routes, offering step-by-step experimental protocols, comparative data, and visual representations of the chemical pathways.

Introduction

This compound is a valuable building block in medicinal chemistry due to the prevalence of the fluorinated indole scaffold in a wide range of biologically active molecules. The fluorine atom at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Consequently, efficient and scalable synthetic access to this intermediate is of great importance. This guide aims to provide a comparative overview of common synthetic strategies to empower researchers in selecting the most suitable method for their specific needs.

Synthetic Routes and Experimental Protocols

Several classical and modern synthetic methods can be employed for the synthesis of the title compound. Here, we detail the procedures for the Fischer Indole Synthesis, the Leimgruber-Batcho Synthesis, and the Reissert Indole Synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound. For the synthesis of this compound, 3-fluorophenylhydrazine and methyl pyruvate are the key starting materials.

Experimental Protocol:

Step 1: Formation of Methyl 2-((2-(3-fluorophenyl)hydrazono)propanoate) To a solution of 3-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, methyl pyruvate (1.1 eq) is added. The mixture is stirred at room temperature for 2-4 hours. The resulting hydrazone precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Indolization The dried hydrazone (1.0 eq) is added to a pre-heated polyphosphoric acid (PPA) at 80-100 °C. The mixture is stirred vigorously for 30-60 minutes. After cooling to room temperature, the reaction mixture is poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until neutral, and then dried. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford this compound.

Fischer_Indole_Synthesis start 3-Fluorophenylhydrazine + Methyl Pyruvate hydrazone Methyl 2-((2-(3-fluorophenyl)hydrazono)propanoate) start->hydrazone Hydrazone Formation indole This compound hydrazone->indole Indolization (Cyclization) reagents1 Ethanol, RT reagents2 Polyphosphoric Acid, 80-100 °C

Caption: Fischer Indole Synthesis Pathway.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis provides a high-yielding and versatile route to indoles from o-nitrotoluenes. For the target molecule, the synthesis commences with 2-fluoro-6-nitrotoluene.

Experimental Protocol:

Step 1: Synthesis of (E)-1-(2-(2-fluoro-6-nitrophenyl)vinyl)-N,N-dimethylamine A mixture of 2-fluoro-6-nitrotoluene (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq), and pyrrolidine (0.1 eq) in dimethylformamide (DMF) is heated at 110-120 °C for 18-24 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.

Step 2: Reductive Cyclization The crude enamine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 2-4 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The resulting residue is then treated with an acid (e.g., HCl in methanol) to facilitate the cyclization and elimination of dimethylamine. The crude product is purified by column chromatography to give this compound.

Leimgruber_Batcho_Synthesis start 2-Fluoro-6-nitrotoluene enamine (E)-1-(2-(2-fluoro-6-nitrophenyl)vinyl)-N,N-dimethylamine start->enamine Enamine Formation indole This compound enamine->indole Reductive Cyclization reagents1 DMF-DMA, Pyrrolidine, DMF, 110-120 °C reagents2 1. H₂, Pd/C, Methanol 2. Acid

Caption: Leimgruber-Batcho Synthesis Pathway.

Reissert Indole Synthesis

The Reissert indole synthesis is another classical method that utilizes an o-nitrotoluene derivative as the starting material. This route involves condensation with diethyl oxalate followed by reductive cyclization.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in diethyl ether, a mixture of 2-fluoro-6-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with ether, and then dissolved in water. The aqueous solution is acidified with a dilute acid (e.g., HCl) to precipitate the product, which is then filtered, washed with water, and dried.

Step 2: Reductive Cyclization and Esterification The ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate (1.0 eq) is dissolved in a mixture of acetic acid and ethanol. Iron powder (or another reducing agent like zinc dust) is added portion-wise, and the mixture is heated to reflux for 2-4 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude 4-fluoro-1H-indole-2-carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of sulfuric acid for 4-6 hours. After neutralization, the product is extracted with an organic solvent, and purified by column chromatography to yield this compound.

Reissert_Indole_Synthesis start 2-Fluoro-6-nitrotoluene + Diethyl Oxalate ketoester Ethyl 2-(2-fluoro-6-nitrophenyl)-2-oxoacetate start->ketoester Condensation acid 4-Fluoro-1H-indole-2-carboxylic acid ketoester->acid Reductive Cyclization indole This compound acid->indole Esterification reagents1 NaOEt, Ether reagents2 Fe, Acetic Acid/Ethanol reagents3 Methanol, H₂SO₄

Caption: Reissert Indole Synthesis Pathway.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including the availability of starting materials, desired yield, scalability, and reaction conditions. The following table summarizes the key aspects of the described methods.

FeatureFischer Indole SynthesisLeimgruber-Batcho SynthesisReissert Indole Synthesis
Starting Materials 3-Fluorophenylhydrazine, Methyl pyruvate2-Fluoro-6-nitrotoluene, DMF-DMA2-Fluoro-6-nitrotoluene, Diethyl oxalate
Number of Key Steps 223
Typical Overall Yield Moderate to GoodGood to ExcellentModerate to Good
Reaction Conditions Harsher (strong acid, high temp.)MilderModerate
Scalability ModerateHighModerate
Key Advantages Readily available starting materialsHigh yields, good functional group toleranceAccess to indole-2-carboxylic acids
Key Disadvantages Use of strong acids, potential for side reactionsLonger reaction time for enamine formationMulti-step, use of strong base

Conclusion

All three presented synthetic routes offer viable pathways to this compound. The Leimgruber-Batcho synthesis often proves to be the most advantageous for large-scale production due to its high yields and milder reaction conditions. The Fischer indole synthesis remains a valuable and straightforward method, particularly for smaller-scale syntheses where starting materials are readily accessible. The Reissert indole synthesis provides a reliable alternative, especially when the corresponding indole-2-carboxylic acid is a desired intermediate.

Ultimately, the optimal choice of synthesis will be dictated by the specific requirements of the research or development project, including cost, available equipment, and desired scale of production. This guide provides the necessary information to make an informed decision based on a comparative analysis of these common synthetic strategies.

Safety Operating Guide

Proper Disposal of Methyl 4-Fluoro-1H-indole-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of methyl 4-fluoro-1H-indole-2-carboxylate are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this fluorinated indole compound, grounded in established safety protocols for hazardous chemical waste management. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to consult the compound's specific Safety Data Sheet (SDS). All handling operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard profile based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryGHS Hazard StatementPictogramSignal Word
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07Warning

Data sourced from supplier safety information for CAS 113162-36-0.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical or its waste be disposed of in standard laboratory trash or poured down the drain.

Experimental Protocol for Waste Disposal:

  • Waste Segregation:

    • Identify all waste streams containing this compound. This includes unreacted compound, solutions, and contaminated labware (e.g., pipette tips, weighing paper, gloves).

    • As a fluorinated organic compound, it must be segregated as halogenated organic waste . Keep it separate from non-halogenated waste streams.

  • Waste Collection:

    • Solid Waste: Collect unused or expired powder and grossly contaminated solids in a designated, sealable hazardous waste container for halogenated solids.

    • Liquid Waste: Collect all solutions containing the compound, including rinsate from glassware, in a dedicated container for halogenated organic liquid waste .

    • Ensure all waste containers are made of a chemically compatible material and are kept securely closed except when adding waste.

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag.

    • Clearly write the full chemical name: "this compound" and its CAS number: "113162-36-0".

    • List all other components of the waste mixture, including solvents, with their approximate percentages.

    • Ensure the appropriate hazard pictograms are clearly visible on the label.

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area.

    • This area must be secure, well-ventilated, and away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • The standard final disposal method for halogenated waste is high-temperature incineration.[1]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures and seek immediate medical attention:

  • Inhalation: Move the person to fresh air.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[3]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_management Container Management & Disposal start Start: Handling of This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Is the waste solid or liquid? waste_generated->is_solid solid_waste Solid Halogenated Waste Container is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste Container is_solid->liquid_waste Liquid label_container Label Container with: - Full Chemical Name & CAS - All Components & % - Hazard Pictograms solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup by Licensed Contractor store_waste->contact_ehs end End: Proper Disposal via High-Temperature Incineration contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling methyl 4-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling methyl 4-fluoro-1H-indole-2-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Compound Information:

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times when working with the compound.[1][2][3][4]

PPE CategoryItemSpecifications
Torso Protection Lab CoatFire-resistant, buttoned closed
Hand Protection GlovesDisposable nitrile gloves (minimum 4-mil)
Eye and Face Protection Safety GogglesChemical splash goggles for primary eye protection
Face ShieldTo be worn over safety goggles during splash-prone procedures
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used for handling powders outside of a fume hood
Foot Protection Closed-toe ShoesRequired for all laboratory work

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][6]

  • All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • The work area within the fume hood should be clean and free of clutter.

2. Weighing and Aliquoting:

  • Don appropriate PPE as detailed in the table above.

  • To prevent the generation of dust, handle the solid compound carefully.[7][8]

  • Use a spatula to transfer the powder. Avoid pouring the dry powder.

  • If creating solutions, add the solvent to the weighed powder slowly to avoid splashing.

3. Experimental Use:

  • Keep all containers of the compound tightly closed when not in use and store in a cool, dry, and well-ventilated area.[5][7][8]

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][7][8][9]

  • If inhaled, move to fresh air immediately. If breathing is difficult, seek medical attention.[5][7][8]

  • If swallowed, rinse the mouth with water and seek immediate medical attention.[7][8][9]

4. Spill Cleanup:

  • For minor spills within a fume hood, use absorbent pads to clean the area.

  • Place the used absorbent pads in a sealed bag and dispose of them as hazardous waste.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[10][11][12]

1. Waste Segregation:

  • Halogenated Waste: All solid waste (e.g., contaminated gloves, weigh paper, absorbent pads) and liquid waste (e.g., solutions containing the compound) must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[10][11][13]

  • Do not mix with non-halogenated waste streams to avoid increased disposal costs and ensure proper treatment.[10][12]

2. Waste Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[13]

  • List all constituents of any mixed waste.

3. Storage of Waste:

  • Keep waste containers securely closed except when adding waste.[10][13]

  • Store waste containers in a designated satellite accumulation area.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[14]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Emergency Equipment Verify Emergency Equipment Don PPE Don PPE Verify Emergency Equipment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Clean Work Area Clean Work Area Segregate Waste->Clean Work Area Store/Dispose of Waste Store/Dispose of Waste Segregate Waste->Store/Dispose of Waste Doff PPE Doff PPE Clean Work Area->Doff PPE End End Doff PPE->End Store/Dispose of Waste->End

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.